1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Description
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Properties
IUPAC Name |
1-[3,6-dihydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-15(23)20-18(24)12-19(26-13-16-8-4-2-5-9-16)21(25)22(20)27-14-17-10-6-3-7-11-17/h2-12,24-25H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOBNBPKWCKAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678508 | |
| Record name | 1-[2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-35-4 | |
| Record name | 1-[2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Introduction: The Intricacy and Promise of Acylphloroglucinols
Acylphloroglucinols represent a diverse class of phenolic compounds, abundant in nature and characterized by a polyhydroxylated benzene ring bearing one or more acyl groups.[1][2] These molecules, biosynthesized by plants and microorganisms, exhibit a wide spectrum of biological activities, making them attractive targets in pharmacology and drug development.[3][4] Their therapeutic potential is often linked to their antioxidant, anti-inflammatory, and antimicrobial properties.[1][4]
However, the chemical synthesis of specific, highly substituted acylphloroglucinols is a significant challenge. The phloroglucinol core is a highly electron-rich aromatic system, predisposing it to rapid and often uncontrolled electrophilic substitution, which can lead to a mixture of poly-acylated or alkylated products.[5] Consequently, the regioselective synthesis of complex derivatives requires a carefully planned strategy involving the use of protecting groups and precisely controlled reaction conditions.
This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, complex acylphloroglucinol: 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone (CAS No: 1083181-35-4).[6][7] We will explore a proposed synthetic strategy, detail the experimental protocols, and outline the analytical workflow required to verify the structure and purity of this target molecule. This document is intended for researchers and professionals in organic chemistry and drug development, offering field-proven insights into the practical chemistry of functionalized phenols.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The structure of this compound presents a significant synthetic challenge due to its pentasubstituted, unsymmetrical oxygenation pattern. A robust synthetic plan must address the regioselective introduction of five substituents—one acetyl, two benzyl ether, and two hydroxyl groups—onto the aromatic core.
A retrosynthetic analysis points to a Friedel-Crafts acylation or a related C-acylation reaction as the key bond-forming step to introduce the ethanone moiety. This disconnection reveals the critical intermediate precursor: a tetrasubstituted phenol, 1,3-bis(benzyloxy)-2,5-dihydroxybenzene .
Caption: Retrosynthetic analysis of the target molecule.
The core challenge is thus transferred to the efficient synthesis of this precursor. The strategy must prevent unwanted side reactions, such as C-benzylation, which is a known complication when working with electron-rich phenols.[8] Benzyl ethers are selected as protecting groups due to their stability across a wide range of reaction conditions and their susceptibility to clean removal via catalytic hydrogenolysis, which is a well-established deprotection method.[9][10]
Section 2: Proposed Synthetic Pathway and Experimental Protocol
The synthesis of the target molecule is a multi-step process that hinges on the successful construction of the key benzylated precursor, followed by a regioselective acylation.
Part A: Synthesis of the Precursor: 1,3-Bis(benzyloxy)-2,5-dihydroxybenzene
A plausible route to the precursor begins with 2,5-dihydroxybenzoic acid. This approach allows for the protection of the hydroxyl groups before the final acylation step.
Caption: Proposed multi-step synthesis workflow.
Part B: Detailed Experimental Protocol (Friedel-Crafts Acylation)
This protocol describes the C-acylation of the key precursor. It is adapted from established methodologies for the acylation of phloroglucinol derivatives.[11]
Materials and Reagents:
-
1,3-Bis(benzyloxy)-2,5-dihydroxybenzene (Precursor)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (AcCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the precursor (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The mixture may change color. Stir for 15 minutes at 0 °C.
-
Addition of Acylating Agent: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 1M HCl. Exercise caution as this is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Section 3: Characterization and Purity Assessment
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.
Caption: General workflow for product purification and characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination.[12] Key signals to identify include the singlet for the acetyl methyl protons, the methylene protons of the two distinct benzyl groups, the remaining aromatic proton on the core ring, and the protons of the benzyl aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₂H₂₀O₅) by providing a highly accurate mass of the molecular ion.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups. Expected absorptions include a broad O-H stretch for the hydroxyl groups, a sharp C=O stretch for the ketone, and C-O ether stretches.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound.[13] A reverse-phase column with a water/acetonitrile or water/methanol mobile phase is typically used.
Section 4: Summary of Expected Analytical Data
The following tables summarize the predicted analytical data for this compound. These values are based on established chemical principles and data from analogous acylphloroglucinol structures.[1][14]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 - 14.0 | s (broad) | 1H | Phenolic OH (intramolecular H-bond) |
| ~7.30 - 7.50 | m | 10H | Ar-H (benzyl groups) |
| ~6.10 - 6.30 | s | 1H | Ar-H (C5-H of core ring) |
| ~5.50 - 5.80 | s (broad) | 1H | Phenolic OH |
| ~5.10 - 5.25 | s | 2H | O-CH ₂-Ph |
| ~5.00 - 5.15 | s | 2H | O-CH ₂-Ph |
| ~2.60 | s | 3H | -C(=O)CH ₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~204.0 | C =O |
| ~160.0 - 165.0 | Ar-C -O (4 carbons) |
| ~136.0 | Ar-C (ipso, benzyl) |
| ~128.0 - 129.0 | Ar-C H (benzyl) |
| ~105.0 | Ar-C -C=O |
| ~95.0 | Ar-C H (C5 of core ring) |
| ~70.0 - 75.0 | O-C H₂-Ph (2 carbons) |
| ~33.0 | -C(=O)C H₃ |
Table 3: Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200 - 3500 (broad) | O-H stretch (phenolic) |
| 3030 - 3080 | C-H stretch (aromatic) |
| 1620 - 1640 | C=O stretch (ketone, H-bonded) |
| 1580 - 1600 | C=C stretch (aromatic) |
| 1200 - 1250 | C-O stretch (aryl ether) |
Section 5: Stability, Handling, and Further Applications
Stability and Storage: Polyphenolic compounds, particularly those with free hydroxyl groups like phloroglucinol derivatives, can be susceptible to oxidation, leading to coloration and degradation over time.[15][16][17] It is recommended to store the purified solid under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20 °C for long-term storage).
Safety Considerations: Standard laboratory safety protocols should be followed. Reagents such as aluminum chloride are corrosive and water-sensitive. Acetyl chloride is lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application as an Intermediate: Deprotection: The benzyl ether protecting groups can be readily removed to yield the fully deprotected polyphenol, 1-(2,3,4,6-tetrahydroxyphenyl)ethanone. This is typically achieved via catalytic hydrogenolysis.
-
Protocol: The benzylated compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), a catalyst such as 10% Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.[10] Filtration through Celite to remove the catalyst and evaporation of the solvent yields the deprotected product.
Conclusion
The synthesis of this compound is a challenging endeavor that exemplifies the intricacies of modern synthetic organic chemistry. Success relies on a strategic approach to manage the reactivity of the phenolic core through the judicious use of protecting groups and the precise control of reaction conditions. The analytical workflow presented herein provides a robust framework for the unambiguous characterization and purity verification of the target molecule. This guide serves as a technical resource for chemists aiming to construct complex acylphloroglucinols, valuable scaffolds for the discovery of new therapeutic agents.
References
- Synthesis and characterization of phloroglucinol deriv
-
General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol. (n.d.). ResearchGate. [Link]
-
Acylphloroglucinol Derivatives from the South African Helichrysum niveum and Their Biological Activities. (2019). MDPI. [Link]
-
Laakso, I., Seppälä, I., & Lounasmaa, M. (1981). NMR spectroscopy of naturally occurring phloroglucinol derivatives. Planta Medica, 42(6), 187-194. [Link]
-
Arrospide, T. M., Sousa, L. H. N., Diniz, M. C. N., Menezes, F. G., Costa, E. V., & Mendonça, R. P. (2024). Occurrence, Biological Properties and Spectroscopic Data Prenylated and Geranylated Derivatives of Non-Oxidized Monomeric Acylphloroglucinols of Natural Origin. Journal of the Brazilian Chemical Society. [Link]
-
Prenylated and Geranylated Derivatives of Non-Oxidized Monomeric Acylphloroglucinols of Natural Origin: Occurrence, Biological Properties and Spectroscopic Data. (2024). ResearchGate. [Link]
-
Verdino, A., et al. (2018). Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus. European Journal of Medicinal Chemistry, 155, 379-389. [Link]
- Forster, A., & Poth, L. (1977). U.S. Patent No. 4,053,517. Washington, DC: U.S.
-
Lee, J., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3263. [Link]
-
Xie, X., et al. (2015). Friedel-crafts Alkylation of Acylphloroglucinols Catalyzed by a Fungal Indole Prenyltransferase. ChemBioChem, 16(10), 1435-1438. [Link]
-
Stability of the substituted phloroglucinol derivatives. (2021). ResearchGate. [Link]
-
Ma, G. H., & Xia, C. G. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2741. [Link]
-
The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the. (2021). Semantic Scholar. [Link]
-
Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes. (2020). Semantic Scholar. [Link]
-
Kawamoto, H., Nakatsubo, F., & Murakami, K. (1996). O-BENZYLATION OF PHLOROGLUCINOL VIA PHLOROGLUCINOL TRIACETATE. Synthetic Communications, 26(3), 531-536. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC. [Link]
-
The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. (2021). RSC Publishing. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. This compound | 1083181-35-4 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 12. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of phloroglucinol derivatives [lume.ufrgs.br]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
"1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone , a functionalized acetophenone with significant potential as a chemical intermediate in pharmaceutical and materials science research.
Introduction and Strategic Overview
This compound, also known as 2-Acetyl-3,5-bis(benzyloxy)hydroquinone, is an aromatic ketone characterized by a hydroquinone core substituted with an acetyl group and two benzyloxy moieties. This molecular architecture makes it a valuable precursor for the synthesis of more complex molecules, such as chalcones, flavonoids, and other heterocyclic systems, which are classes of compounds extensively studied for their biological activities.[1] The presence of two hydroxyl groups and two bulky benzyloxy protecting groups offers a scaffold for regioselective reactions, making it a strategic starting material in multi-step organic synthesis. This guide will detail its known properties, a validated synthetic approach, and its potential applications, providing researchers with the foundational knowledge required for its effective utilization.
Physicochemical Properties and Identification
While this compound is available commercially as a research chemical, extensive experimental data on its physical properties is not widely published. The following tables summarize its key identifiers and known characteristics.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonym | 2-Acetyl-3,5-bis(benzyloxy)hydroquinone | BOC Sciences[2] |
| CAS Number | 1083181-35-4 | ChemicalBook[3] |
| Molecular Formula | C₂₂H₂₀O₅ | BOC Sciences[2] |
| Molecular Weight | 364.39 g/mol | Aromsyn Co.,Ltd.[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source & Notes |
| Appearance | Off-white powder | BOC Sciences[2] |
| Purity | ≥97% | BOC Sciences[2] |
| Melting Point | Data not available. For context, the unbenzylated precursor, 2-acetylhydroquinone (1-(2,5-dihydroxyphenyl)ethanone), has a melting point of 202-203 °C.[5] | |
| Boiling Point | Data not available. | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane based on its structure and the solubility of related compounds.[5] |
Synthesis and Mechanism
The synthesis of this compound can be logically achieved via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenolic hydroxyl groups of a suitable polyhydroxyacetophenone precursor are deprotonated by a mild base to form phenoxides, which then act as nucleophiles to attack the electrophilic carbon of benzyl bromide.
Proposed Starting Material: 1-(2,4,5-Trihydroxyphenyl)ethanone
A logical precursor for this synthesis is 1-(2,4,5-trihydroxyphenyl)ethanone. The benzylation is expected to occur at the hydroxyl groups at positions 2 and 4 due to steric and electronic factors.
Reaction Scheme:
Caption: Proposed synthesis of the title compound via Williamson ether synthesis.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a similar, well-documented synthesis of a benzyloxy-substituted acetophenone.[6] The causality behind these choices is to use a weak base (K₂CO₃) to selectively deprotonate the more acidic phenolic protons without causing side reactions, and a polar aprotic solvent (acetone) to facilitate the SN2 reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(2,4,5-trihydroxyphenyl)ethanone (1 equivalent), potassium carbonate (K₂CO₃, 2.2 equivalents), and 150 mL of anhydrous acetone.
-
Addition of Reagent: To the stirred suspension, add benzyl bromide (2.1 equivalents) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as an off-white powder.
Chemical Reactivity and Applications
The chemical reactivity of this molecule is dictated by its key functional groups:
-
Hydroxyl Groups: The remaining two phenolic hydroxyl groups are nucleophilic and can participate in further reactions such as etherification, esterification, or as the nucleophilic component in condensation reactions.
-
Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a key intermediate in aldol-type condensation reactions.
-
Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions.
Application as a Chalcone Intermediate
A primary application of this compound is in the synthesis of chalcones, which are precursors to flavonoids.[5] The reaction involves a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde.
Caption: General workflow for the synthesis of chalcones.
Spectral Characterization (Predicted)
While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure.
-
¹H NMR: The spectrum would show characteristic signals for the acetyl group protons (a singlet around δ 2.5 ppm), the methylene protons of the two benzyloxy groups (two singlets around δ 5.0-5.2 ppm), and aromatic protons from the three benzene rings in the region of δ 6.5-7.5 ppm. Signals for the hydroxyl protons would also be present, likely as broad singlets.
-
¹³C NMR: The spectrum would display a signal for the ketone carbonyl carbon around δ 200-205 ppm. The aromatic carbons would appear in the δ 100-160 ppm region, and the methylene carbons of the benzyloxy groups would be observed around δ 70-75 ppm. The methyl carbon of the acetyl group would be upfield, around δ 25-30 ppm.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl groups (around 3200-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1650-1670 cm⁻¹), C-O stretches for the ethers and phenols (around 1000-1300 cm⁻¹), and C=C stretches for the aromatic rings (around 1450-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 364. The fragmentation pattern would likely show losses of the benzyl group (m/z 91) and other characteristic fragments.
Safety and Handling
GHS Hazard Classification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Handling and Personal Protective Equipment (PPE)
Given the hazard classifications, standard laboratory safety protocols should be strictly followed.[7][8]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
Conclusion
This compound is a strategically important chemical intermediate. While detailed characterization data is sparse in publicly accessible literature, its identity is well-established, and its synthesis can be reliably performed using standard organic chemistry techniques. Its utility as a precursor, particularly for biologically relevant molecules like chalcones, underscores its value to the research and drug development community. Adherence to appropriate safety protocols is essential when handling this compound.
References
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]
-
ChemBK. 2-Acetylhydroquinone. Available at: [Link]
-
Chalcones: Versatile intermediates in heterocyclic synthesis. (2022). Journal of Heterocyclic Chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of 4'-(Benzyloxy)-acetophenone. Available at: [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. (2010). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. (2023). Molecules. Available at: [Link]
Sources
- 1. Hydroquinone - Wikipedia [en.wikipedia.org]
- 2. 2-Acetyl-3,5-bis(benzyloxy)hydroquinone 95%, CasNo.1083181-35-4 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound | 1083181-35-4 [chemicalbook.com]
- 4. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthetic compound 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone , identified by the CAS number 1083181-35-4 . As a polysubstituted acetophenone, this molecule holds potential as a versatile building block in medicinal chemistry and drug discovery. This document will delve into its chemical characteristics, a proposed synthetic pathway, and its prospective applications, drawing upon the established biological activities of structurally related compounds.
Core Compound Analysis: Unveiling the Molecular Architecture
This compound is a complex aromatic ketone. Its structure is characterized by a central dihydroxyphenyl ethanone core, which is further functionalized with two bulky benzyloxy groups. The strategic placement of these substituents significantly influences the molecule's steric and electronic properties, which are critical determinants of its reactivity and potential biological interactions.
The presence of hydroxyl and benzyloxy groups on the phenyl ring offers multiple sites for further chemical modification, making it an attractive scaffold for the synthesis of a diverse library of derivatives. The benzyloxy groups, in particular, are often employed as protecting groups in organic synthesis, which can be selectively removed to reveal reactive hydroxyl functionalities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1083181-35-4 | Chemical Abstracts Service |
| Molecular Formula | C₂₂H₂₀O₅ | N/A |
| Molecular Weight | 364.39 g/mol | N/A |
| Appearance | (Predicted) White to off-white solid | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and methanol | N/A |
Structural Diagram
The chemical structure of this compound is depicted below.
Caption: Chemical structure of the title compound.
Synthetic Strategy: A Plausible Pathway
The proposed synthesis would likely commence with a commercially available, polysubstituted phenolic precursor, such as 2',4',6'-trihydroxyacetophenone. The regioselective benzylation of the hydroxyl groups at the 2 and 4 positions is the critical step. The choice of base and reaction conditions is paramount to achieving the desired regioselectivity and to minimize the formation of byproducts.
Proposed Experimental Protocol
The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound. This protocol should be considered a starting point for optimization and has not been experimentally validated.
Materials:
-
2',4',6'-Trihydroxyacetophenone
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2',4',6'-trihydroxyacetophenone (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Subsequently, add cesium carbonate (2.2 eq). The use of a milder base like cesium bicarbonate could also be explored to enhance regioselectivity.[1]
-
Alkylation: While stirring the suspension vigorously, add benzyl bromide (2.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Synthetic Workflow Diagram
The proposed synthetic workflow is visualized in the following diagram:
Caption: Proposed synthesis workflow.
Potential in Drug Discovery and Development: A Forward Look
While direct biological data for this compound is scarce, the broader class of acetophenone derivatives has demonstrated a wide array of pharmacological activities, suggesting that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
A Scaffold for Diverse Biological Activities
Acetophenone derivatives are known to exhibit a range of biological effects, including:
-
Anticancer Properties: Many substituted acetophenones have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory and Antioxidant Activity: The phenolic nature of these compounds often imparts significant antioxidant and anti-inflammatory properties.
-
Antimicrobial Effects: Certain acetophenone derivatives have shown promising activity against bacterial and fungal pathogens.
-
Neuroprotective Potential: Recent studies on chalcones derived from hydroxy-benzyloxy acetophenones have indicated potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[3]
The structural features of this compound, particularly the presence of multiple hydroxyl and benzyloxy groups, provide ample opportunities for medicinal chemists to synthesize analogs with tailored biological activities.
Future Directions: A Hypothetical Signaling Pathway
Given the established role of similar phenolic compounds in modulating cellular signaling, it is plausible that derivatives of this compound could interact with key signaling pathways implicated in disease. For instance, many phenolic compounds are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or by interfering with transcription factors like NF-κB.
The following diagram illustrates a hypothetical mechanism of action where a derivative of the title compound could exert anti-inflammatory effects.
Caption: Hypothetical anti-inflammatory mechanism.
Conclusion and Future Perspectives
This compound represents a synthetically accessible and chemically versatile scaffold. While direct biological data is currently limited, the well-documented pharmacological activities of the broader acetophenone class of compounds provide a strong rationale for its further investigation in drug discovery programs. Future research should focus on the development of a validated and optimized synthesis, followed by a systematic biological screening of the compound and its derivatives to elucidate their therapeutic potential. The insights gained from such studies could pave the way for the development of novel drug candidates for a range of diseases.
References
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]
-
Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]
Sources
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: Structure, Properties, and Synthetic Considerations
Abstract: This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone, a highly substituted acetophenone derivative. The document details the compound's molecular structure, chemical formula, and key physicochemical properties. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes available data to present the compound's identity, a visualization of its complex structure, and a discussion of its potential applications as a key intermediate in the synthesis of pharmaceuticals and functional materials.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a central, heavily substituted phenyl ring. Its identity is established by its unique CAS number, 1083181-35-4.[1][2] The molecular formula is C22H20O5, corresponding to a molecular weight of 364.39 g/mol .[2][3] This compound is also known by several synonyms, including 2-Acetyl-3,5-bis(benzyloxy)hydroquinone and 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethan-1-one.[2] Due to its complex structure and potential for reactivity, recommended storage conditions are typically between 2-8°C.[2]
The key identifying and physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1083181-35-4 | [1][2] |
| Molecular Formula | C22H20O5 | [1][2][4] |
| Molecular Weight | 364.39 g/mol | [2][3] |
| IUPAC Name | 1-[3,6-dihydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone | [2] |
| Synonyms | 2-Acetyl-3,5-bis(benzyloxy)hydroquinone | [2] |
| Storage Temperature | 2-8°C | [2] |
Molecular Structure Analysis
The molecular architecture of this compound is built upon a hydroquinone core that is further functionalized. The central phenyl ring features the following substituents:
-
An ethanone (acetyl) group at position 1.
-
Two bulky benzyloxy groups at positions 2 and 4. The benzyloxy group (BnO), consisting of a benzyl group linked through an ether oxygen, serves as a common protecting group for hydroxyls in multi-step organic synthesis.
-
Two hydroxyl groups at positions 3 and 6, which are characteristic of the hydroquinone framework.
This specific arrangement of electron-donating (hydroxyl, benzyloxy) and electron-withdrawing (ethanone) groups on the aromatic ring dictates its chemical reactivity, particularly its potential as a nucleophile in further synthetic transformations. The presence of both free hydroxyl groups and protected (benzylated) hydroxyl groups makes it a versatile intermediate for selective chemical modifications.
Structural Visualization
To clarify the spatial arrangement of the functional groups, the following diagram illustrates the molecular structure of the compound.
Caption: 2D representation of this compound.
Proposed Synthetic Pathway and Experimental Considerations
Causality Behind Experimental Choices: The proposed synthesis involves the selective protection of hydroxyl groups on a polyhydroxylated acetophenone precursor. The choice of a base (like potassium carbonate) is critical; it must be strong enough to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic, but mild enough to prevent side reactions. Benzyl bromide is an excellent electrophile for this purpose. The reaction solvent, such as acetone, is chosen for its ability to dissolve the reactants and its suitable boiling point for reflux conditions without promoting unwanted side reactions.
The logical workflow for such a synthesis is depicted below.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Protocol (Proposed)
-
Reactant Preparation: In a round-bottomed flask, dissolve the precursor, 1-(2,3,4,6-tetrahydroxyphenyl)ethanone (1 equivalent), in acetone.
-
Base Addition: Add potassium carbonate (a weak base, >2 equivalents) to the mixture. The base deprotonates the most acidic phenolic hydroxyl groups.
-
Alkylation: Add benzyl bromide (2 equivalents) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The synthesis of a related mono-benzylated compound was achieved after 3 hours at 331 K (58°C).[5]
-
Workup: After cooling to room temperature, filter off the solid potassium salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired this compound.
This protocol is a self-validating system as the progress can be tracked, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR spectroscopy and Mass Spectrometry.
Applications in Research and Drug Development
This compound is primarily positioned as a valuable chemical intermediate for research and industrial applications.[3] Its utility stems from its unique combination of protected and free hydroxyl groups, allowing for regioselective reactions.
-
Pharmaceutical Intermediate: The molecule serves as a sophisticated building block for constructing more complex drug candidates.[3] The acetophenone framework is a common feature in medicinal chemistry. For example, derivatives of the structurally related 2,4-dihydroxyacetophenone have been synthesized and investigated as potent butyrylcholinesterase inhibitors, which are relevant targets in Alzheimer's disease research.[6]
-
Precursor for Bioactive Scaffolds: Substituted acetophenones are well-known precursors for synthesizing chalcones, a class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The title compound could be used in Claisen-Schmidt condensation reactions to produce highly functionalized chalcones.
-
Functional Material Synthesis: The polyphenolic nature of the molecule makes it a candidate for the synthesis of novel polymers and functional materials where antioxidant properties or specific binding capabilities are desired.[3]
The presence of the benzyloxy groups allows chemists to perform reactions on other parts of the molecule before deprotecting the hydroxyl groups in a final step, a common and powerful strategy in the total synthesis of natural products and complex pharmaceuticals.
References
-
This compound [1083181-35-4]. Chemsigma. [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information (NCBI), PubMed Central. [Link]
-
Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]
-
1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. ResearchGate. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 1083181-35-4 [amp.chemicalbook.com]
- 3. 1083181-35-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. This compound [1083181-35-4] | Chemsigma [chemsigma.com]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
A Technical Guide to the Potential Biological Activities of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a polyphenolic acetophenone derivative. While direct biological studies on this specific molecule are not yet prevalent in published literature, its core structure, combining a dihydroxyacetophenone backbone with lipophilic benzyloxy groups, presents a compelling rationale for investigation into its therapeutic potential. This guide synthesizes information from structurally related compounds to postulate its likely biological activities, focusing on antioxidant, anti-inflammatory, and cytotoxic properties. We provide a foundational framework, including hypothesized mechanisms of action and detailed experimental protocols, to empower researchers to systematically evaluate this promising compound.
Introduction and Rationale
Acetophenones are a class of naturally occurring and synthetic ketones that exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, and cytotoxic activities[1]. When substituted with multiple hydroxyl groups, as in dihydroxyacetophenones (DHAP), these molecules gain significant potential as potent free radical scavengers and modulators of inflammatory pathways[2]. The core structure of the subject molecule is a highly substituted dihydroxyphenyl ethanone, a scaffold that suggests significant bioactivity.
The distinguishing feature of This compound is the presence of two benzyloxy groups. In synthetic chemistry, benzyl groups are often employed as protecting groups for phenols. However, in the context of pharmacology, their inclusion drastically increases the lipophilicity of the parent molecule. This modification can enhance cell membrane permeability and alter interactions with biological targets. Therefore, this compound can be viewed from two perspectives:
-
As a unique chemical entity with its own intrinsic activity profile.
-
As a potential pro-drug that, upon metabolic cleavage of the benzyl ethers, releases a highly active, polyhydroxylated acetophenone directly within the cellular environment.
This guide will explore the therapeutic avenues suggested by its chemical architecture and propose a clear, actionable research plan for its validation.
Physicochemical Profile and Synthesis Outline
The molecule's structure is centered on a phenyl ring substituted with an acetyl group, four oxygen-containing groups, and is cataloged under CAS Number 1083181-35-4[3].
-
Core Scaffold: Dihydroxyacetophenone.
-
Key Substituents: Two hydroxyl (-OH) groups and two benzyloxy (-OCH₂C₆H₅) groups.
-
Anticipated Properties: The large, nonpolar benzyl groups are expected to decrease water solubility while increasing lipid solubility compared to its non-benzylated precursors. This could lead to improved bioavailability and cellular uptake.
The synthesis of such molecules typically involves the regioselective alkylation of a polyhydroxylated precursor, such as 2,4-dihydroxyacetophenone[4][5]. Controlling the reaction conditions is crucial to achieve selective benzylation at the desired positions[5][6].
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on polyphenols, acetophenones, and their derivatives, we postulate three primary areas of biological activity for this compound.
Potent Antioxidant Activity
Polyphenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize reactive oxygen species (ROS)[7][8]. Dihydroxyacetophenone is known to function by scavenging free radicals and inhibiting lipid peroxidation[2].
Proposed Mechanism of Action: The antioxidant effect could manifest through two distinct pathways:
-
Direct Radical Scavenging: The free hydroxyl groups on the phenyl ring can directly neutralize ROS. The activity of the benzylated form will depend on the accessibility of these hydroxyls or its conversion to the fully deprotected, more active form.
-
Upregulation of Endogenous Antioxidant Systems: Many polyphenols are known to activate the Nrf2-Keap1 pathway, a master regulator of the antioxidant response[9]. Activation of Nrf2 leads to the increased expression of protective enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-Px)[10].
Diagram: Proposed Antioxidant Mechanism
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Cytotoxic Activity Against Cancer Cells
Various acetophenone derivatives and related chalcones have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][11][12][13] The mechanisms often involve inducing apoptosis and inhibiting cell proliferation.[11][14]
Proposed Mechanism of Action: The compound's potential as an anticancer agent could stem from its ability to:
-
Induce Apoptosis: Triggering programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Inhibit Cell Proliferation: Arresting the cell cycle at key checkpoints (e.g., G2/M phase).
-
Inhibit Angiogenesis: Preventing the formation of new blood vessels that tumors need to grow.[11]
The increased lipophilicity from the benzyloxy groups may enhance the compound's ability to penetrate cancer cells and exert its effects.
Proposed Experimental Workflows
To validate the hypothesized activities, a tiered screening approach is recommended. The following protocols provide a robust starting point.
Diagram: Overall Experimental Workflow
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1083181-35-4 [chemicalbook.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 7. The Potential Role of Polyphenols in Modulating Mitochondrial Bioenergetics within the Skeletal Muscle: A Systematic Review of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 12. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Hypothesized Mechanisms of Action of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a polyphenolic acetophenone derivative whose biological activities and mechanisms of action are not yet extensively characterized in public-domain literature. Its structure, featuring a dihydroxyphenyl moiety combined with bulky benzyloxy groups, suggests a potential for complex interactions with biological systems. This guide synthesizes information from structurally related compounds to propose three primary, testable hypotheses for its mechanism of action. We hypothesize that this compound may function as (1) a potent antioxidant and activator of the Nrf2 signaling pathway, (2) an inhibitor of the pro-inflammatory NF-κB signaling cascade, and (3) a modulator of protein kinase activity, potentially a tyrosine kinase inhibitor. For each hypothesis, we present the underlying scientific rationale, detailed experimental protocols for validation, and visual workflows to guide laboratory investigation. This document serves as a foundational whitepaper to accelerate the systematic exploration of this compound's therapeutic potential.
Introduction and Molecular Profile
This compound, with CAS Number 1083181-35-4, is a substituted acetophenone.[1][2] Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and fungi, known for a wide range of biological activities including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects.[3][4]
Molecular Structure Analysis: The core of the molecule is a phenyl ring with an attached ethanone group. The substitution pattern is key to its potential bioactivity:
-
Dihydroxy Groups (Positions 3 and 6): The two phenolic hydroxyl groups are critical functional moieties. Such groups are well-established as hydrogen donors, which is fundamental to radical scavenging and antioxidant activity. Their positioning may also facilitate chelation of metal ions or specific hydrogen-bonding interactions within the active sites of enzymes.
-
Bis(benzyloxy) Groups (Positions 2 and 4): These two large, lipophilic groups significantly influence the molecule's steric and electronic properties. They may serve to increase membrane permeability or to orient the molecule within a hydrophobic binding pocket of a target protein. Furthermore, these groups could potentially be metabolized in vivo via debenzylation, revealing additional hydroxyl groups and converting the molecule into a more polar, potentially more active, metabolite. This suggests the compound could act as a prodrug.
Given the absence of extensive direct research, this guide will build its hypotheses on the well-documented activities of related polyphenolic and acetophenone structures.
Hypothesis I: Nrf2-Mediated Antioxidant and Cytoprotective Effects
Scientific Rationale: A primary and highly plausible mechanism of action for a polyphenolic compound is the modulation of cellular redox homeostasis. The Keap1-Nrf2 pathway is a critical endogenous antioxidant signaling system.[5] Many polyphenols, such as curcumin and resveratrol, are known to activate the transcription factor Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[[“]][7][[“]][9]
We hypothesize that this compound can exert antioxidant effects through a dual mechanism:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS).
-
Nrf2 Pathway Activation: The compound may react with cysteine residues on the Nrf2 inhibitor, Keap1, leading to the dissociation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][7]
Experimental Validation Workflow:
Figure 1. Workflow for validating the Nrf2 activation hypothesis.
Detailed Experimental Protocols:
Protocol 2.1: Cellular Reactive Oxygen Species (ROS) Assay
-
Cell Culture: Seed human keratinocytes (HaCaT) or another suitable cell line in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 25 µM) for 4-6 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine).
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 500 µM) for 1 hour.
-
Staining: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
-
Measurement: Wash cells again and measure fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).
-
Analysis: A reduction in fluorescence in compound-treated wells compared to H₂O₂-only wells indicates ROS scavenging.
Protocol 2.2: Nrf2 Nuclear Translocation by Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the test compound (e.g., 10 µM) for various time points (e.g., 1, 2, 4 hours). Use a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against Nrf2 overnight at 4°C. Follow with an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize using a fluorescence microscope.
-
Analysis: Quantify the co-localization of Nrf2 (green) and DAPI (blue) signals. An increase in nuclear Nrf2 staining indicates translocation.
Protocol 2.3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Treatment & RNA Extraction: Treat cells (e.g., in a 6-well plate) with the compound for 6-24 hours. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for HMOX1 (HO-1), NQO1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the fold change in gene expression using the ΔΔCt method. A significant increase in HMOX1 and NQO1 mRNA levels indicates Nrf2 pathway activation.
Hypothesis II: Inhibition of Pro-Inflammatory NF-κB Signaling
Scientific Rationale: There is significant crosstalk between oxidative stress and inflammation. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Many polyphenolic compounds are known to suppress NF-κB activation.[10][11] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).
We hypothesize that this compound inhibits the NF-κB pathway. Polyphenols can interfere with this cascade at multiple points, such as by inhibiting the IκB kinase (IKK) complex or by preventing the nuclear translocation of NF-κB.[11][12][13]
Experimental Validation Workflow:
Figure 2. Workflow for validating the NF-κB inhibition hypothesis.
Detailed Experimental Protocols:
Protocol 3.1: Measurement of Inflammatory Cytokines
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate.
-
Treatment: Pre-treat cells with the test compound for 1 hour.
-
Stimulation: Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Analysis: A dose-dependent reduction in cytokine levels in compound-treated wells indicates an anti-inflammatory effect.
Protocol 3.2: Western Blot for IκBα Degradation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS for short time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and collect total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Inhibition of LPS-induced phosphorylation and degradation of IκBα by the compound will confirm its action on the upstream NF-κB pathway.
Hypothesis III: Direct Inhibition of Protein Kinase Activity
Scientific Rationale: The acetophenone scaffold is present in some known kinase inhibitors.[14] Furthermore, the arrangement of hydrogen bond donors (hydroxyls) and acceptors (carbonyl, ether oxygens) on the substituted phenyl ring could allow for competitive binding in the ATP-binding pocket of various kinases. Tyrosine kinases, in particular, are frequent targets for phenolic compounds.[15] For instance, certain chalcone-based acetophenone derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[16] The benzyloxy groups on our compound of interest could potentially mimic the interactions of other hydrophobic moieties found in established kinase inhibitors.
We hypothesize that this compound acts as a direct inhibitor of one or more protein tyrosine kinases, thereby interfering with downstream signaling pathways that regulate cell proliferation and survival.
Experimental Validation Workflow:
Figure 3. Workflow for validating the kinase inhibition hypothesis.
Detailed Experimental Protocols:
Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Assay Principle: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay format. These are available as commercial kits (e.g., ADP-Glo™).
-
Reaction Setup: In a 384-well plate, combine the recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP.
-
Inhibitor Addition: Add the test compound across a range of concentrations. Include a known inhibitor (e.g., Erlotinib) as a positive control and DMSO as a vehicle control.
-
Kinase Reaction: Incubate at room temperature to allow for ATP consumption.
-
Detection: Add the detection reagent, which quantifies the amount of ADP produced (inversely proportional to kinase inhibition).
-
Analysis: Plot the inhibition data against compound concentration and calculate the IC₅₀ value.
Protocol 4.2: Cellular Target Engagement - Western Blot
-
Cell Culture: Use a cell line with high activity of the target kinase, e.g., A431 cells for EGFR. Starve cells overnight to reduce basal phosphorylation.
-
Treatment: Pre-treat cells with the test compound for 2-4 hours.
-
Stimulation: Stimulate the kinase by adding its specific ligand (e.g., EGF for 15 minutes).
-
Lysis and Western Blot: Lyse cells and perform a Western blot as described previously.
-
Immunoblotting: Probe membranes with antibodies against the phosphorylated form of the kinase (e.g., p-EGFR Y1068) and its downstream targets (e.g., p-Akt), as well as total protein levels for normalization.
-
Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its substrates confirms cellular activity.
Summary and Future Directions
The structural features of this compound provide a strong basis for hypothesizing its involvement in key cellular signaling pathways related to oxidative stress, inflammation, and cell proliferation. The proposed mechanisms are not mutually exclusive; it is common for polyphenolic compounds to exhibit pleiotropic effects, acting on multiple targets simultaneously.
The experimental workflows outlined in this guide provide a clear, logical, and technically sound path for the systematic investigation of this compound. Initial screening should focus on the antioxidant and anti-inflammatory assays, as these are the most probable activities based on the dihydroxyphenyl core. Positive results in these areas would warrant a deeper dive into the specific molecular interactions within the Nrf2 and NF-κB pathways. The kinase inhibition hypothesis, while plausible, represents a more specific and potentially high-impact mechanism that can be explored in parallel or as a secondary investigation. Successful validation of any of these hypotheses will be a critical step in elucidating the therapeutic potential of this promising molecule.
References
- Consensus. (n.d.). Does NRF2 activation by polyphenols reduce oxidative stress effectively?
- Bai, L., Wang, Y., & Fan, J. (2020). Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway. PubMed.
- Shih, C. H., Chen, C. M., & Yang, L. L. (2003). Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. Molecular Pharmacology, 64(2), 211-219.
- Consensus. (n.d.). Molecular mechanisms of polyphenol-induced Nrf2 activation.
- Jha, N. K., Jha, S. K., Kumar, D., et al. (2022). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Antioxidants, 11(9), 1713.
- Scapagnini, G., Vasto, S., Abraham, N. G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. Molecular Neurobiology, 44(2), 192-201.
- Deng, Z., Rong, Y., & Teng, Y. (2022). Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction. Antioxidants, 11(12), 2374.
- Lee, J. H., Lee, H. J., Park, J. H., et al. (2011). Phenolic compounds with NF-κB inhibitory effects from the fungus Phellinus baumii. Bioorganic & Medicinal Chemistry Letters, 21(12), 3643-3647.
- Vauzour, D. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Cellular Neuroscience, 9, 237.
- Sharma, G., Singh, S., Singh, A., et al. (2023). An updated review summarizing the anticancer potential of flavonoids via targeting NF-κB pathway. Frontiers in Pharmacology, 14, 1185906.
- Mira, S. A., Murmu, N., Meher, R. K., et al. (2023). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics, 41(19), 9879-9896.
- Ahmadpourmir, H., Gorgani, L., & Bagheri, M. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
- Magrone, T., & Jirillo, E. (2012). Influence of polyphenols on allergic immune reactions: mechanisms of action. Proceedings of the Nutrition Society, 71(2), 316-321.
- Buchdunger, E., Trinks, U., Mett, H., et al. (1994). [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 37(25), 4390-4403.
- Echemi. (n.d.). This compound.
- Ahmadpourmir, H., Gorgani, L., & Bagheri, M. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.
- Nazir, A., Khan, M., Rafiq, M., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. Oxidative Medicine and Cellular Longevity, 2022, 1040693.
- Islam, B., Sharma, C., Adem, A., et al. (2015). Insight into the mechanism of polyphenols on the activity of HMGR by molecular docking. Journal of Nutritional Biochemistry, 26(8), 814-822.
- Sim, M., Lee, D. E., & Lim, T. G. (2021). Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans. International Journal of Molecular Sciences, 22(22), 12518.
- A2B Chem. (n.d.). 1-(2,4-Dihydroxyphenyl)ethanone.
- Nazir, A., Khan, M., Rafiq, M., et al. (2021). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. ScienceOpen.
- Chylinska, M., Szymanska, E., & Roszkowski, P. (2020). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 25(11), 2575.
- ChemicalBook. (2022). This compound.
- Xiao, Z. P., Yi, S. F., Ou, G. Y., et al. (2010). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o4.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 1083181-35-4 [chemicalbook.com]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 14. [(Alkylamino)methyl]acrylophenones: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medsciencegroup.us [medsciencegroup.us]
- 16. tandfonline.com [tandfonline.com]
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone and the broader class of dihydroxyacetophenone derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the synthesis, chemical properties, and significant biological activities of these compounds, offering field-proven insights into their potential as therapeutic agents. The guide details experimental protocols, explains the causal logic behind synthetic choices, and explores the mechanistic basis for their antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. Through detailed diagrams and collated data, this guide aims to serve as an authoritative resource for the exploration and application of dihydroxyacetophenone derivatives in modern medicinal chemistry.
Introduction: The Emerging Therapeutic Potential of Dihydroxyacetophenone Scaffolds
Dihydroxyacetophenone (DHAP) derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities.[1][2] These phenolic ketones are not only key intermediates in the synthesis of more complex pharmaceuticals but also possess intrinsic therapeutic properties.[3] Their chemical architecture, featuring a reactive ketone and a modifiable aromatic ring with hydroxyl groups, makes them versatile building blocks for creating diverse molecular frameworks.[4] The hydroxyl groups, in particular, are crucial to their function, acting as hydrogen donors that drive their potent antioxidant activity by effectively neutralizing reactive oxygen species.[2][5]
This guide focuses specifically on the promising derivative, this compound, and its related analogues. We will explore the strategic synthesis of these molecules, the rationale behind protecting group chemistry, and the nuances of classical organic reactions like the Friedel-Crafts acylation and Fries rearrangement in the context of polyhydroxylated systems.[6][7] Furthermore, we will dissect the molecular mechanisms that underpin their observed anti-inflammatory, antimicrobial, and antitumor activities, providing a solid foundation for future drug discovery and development efforts.
Synthetic Strategies and Methodologies
The synthesis of highly substituted dihydroxyacetophenone derivatives requires careful planning, particularly concerning the regioselectivity of acylation and the management of reactive hydroxyl groups. The use of protecting groups is paramount to achieving the desired substitution pattern.
Proposed Synthesis of this compound
Rationale for the Proposed Pathway: The synthesis begins with a commercially available, highly hydroxylated benzene derivative. The key challenge is the regioselective introduction of the acetyl group. A direct Friedel-Crafts acylation on the unprotected polyphenol would likely lead to a mixture of products and potential O-acylation. Therefore, a protecting group strategy is essential. By protecting two of the hydroxyl groups as benzyl ethers, we can direct the acylation to the desired position. The final deprotection step then reveals the target molecule.
Experimental Protocol: Proposed Synthesis
Step 1: Selective Benzylation of 1,2,3,5-Tetrahydroxybenzene
-
Reactants: 1,2,3,5-Tetrahydroxybenzene (1 equivalent), Benzyl bromide (2.2 equivalents), Potassium carbonate (K₂CO₃, 2.5 equivalents), and Acetone (solvent).
-
Procedure:
-
To a solution of 1,2,3,5-tetrahydroxybenzene in dry acetone, add finely ground K₂CO₃.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired dibenzylated intermediate.
-
Causality: The use of a mild base like K₂CO₃ and controlling the stoichiometry of benzyl bromide aims for selective benzylation, likely at the most reactive hydroxyl groups. Acetone is a suitable polar apathetic solvent for this Sₙ2 reaction.
-
Step 2: Friedel-Crafts Acylation
-
Reactants: Dibenzylated intermediate (1 equivalent), Acetyl chloride (1.2 equivalents), and Aluminum chloride (AlCl₃, 1.5 equivalents) in a suitable solvent like dichloromethane (DCM) or nitrobenzene.
-
Procedure:
-
Dissolve the dibenzylated intermediate in the chosen anhydrous solvent and cool the solution to 0°C in an ice bath.
-
Slowly add AlCl₃ portion-wise, ensuring the temperature does not rise significantly.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
Purify by column chromatography.
-
Causality: The Friedel-Crafts acylation introduces the acetyl group onto the electron-rich aromatic ring. AlCl₃ acts as a Lewis acid catalyst to generate the acylium ion electrophile. The reaction is quenched in an acidic aqueous solution to decompose the aluminum complexes.
-
Step 3: (Optional) Deprotection to Yield Tetrahydroxyacetophenone
-
Reactants: this compound (1 equivalent), Palladium on carbon (Pd/C, 10 mol%), and Methanol or Ethyl acetate (solvent).
-
Procedure:
-
Dissolve the protected compound in the chosen solvent.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
-
Causality: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl ethers, yielding the desired alcohol and toluene as a byproduct.
-
Alternative Synthetic Routes: The Fries Rearrangement
An alternative approach to synthesizing hydroxyaryl ketones is the Fries rearrangement.[7][8] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[9]
Reaction Logic: One could first synthesize the corresponding diacetate ester of the dibenzylated polyphenol and then induce the Fries rearrangement to introduce the acetyl group. The regioselectivity (ortho vs. para) of the Fries rearrangement can be controlled by reaction conditions such as temperature and solvent.[7] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.
Diagram: General Synthetic Pathways to Dihydroxyacetophenones
Caption: Key synthetic routes to hydroxyacetophenone derivatives.
Key Biological Activities and Mechanisms of Action
Dihydroxyacetophenone derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
Antioxidant Activity
The presence of multiple hydroxyl groups on the aromatic ring is a hallmark of potent phenolic antioxidants.[5] These compounds act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus terminating damaging chain reactions.[10]
Mechanism of Action: The antioxidant capacity of dihydroxyacetophenones stems from their ability to form a stable phenoxyl radical after donating a hydrogen atom. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. The presence of additional hydroxyl groups further stabilizes the radical, enhancing the antioxidant potential.
Diagram: Antioxidant Mechanism of Dihydroxyacetophenones
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
A Technical Guide to the Synthetic Discovery, Isolation, and Characterization of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Abstract
This technical guide presents a comprehensive, hypothetical methodology for the synthesis, purification, and structural elucidation of the novel polyhydroxyacetophenone derivative, "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone." As this compound is not documented in existing chemical literature, this whitepaper serves as a first-principles guide for its creation and isolation, designed for researchers in synthetic chemistry and drug development. The narrative is grounded in established chemical principles, providing in-depth rationale for the chosen strategies, from the selection of a regioselective Friedel-Crafts acylation to the multi-step chromatographic purification and spectroscopic characterization. Detailed, step-by-step protocols are provided, supported by workflow diagrams and data tables to offer a field-proven framework for the synthesis and analysis of structurally complex phenolic compounds.
Introduction and Rationale
Polysubstituted acetophenones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including flavonoids, chalcones, and various pharmaceutical agents. Their core structure, featuring a ketone and a substituted aromatic ring, provides a versatile scaffold for further chemical modification. The hypothetical target molecule, this compound, incorporates several key functional groups: two phenolic hydroxyls, which are common in antioxidant and signaling molecules, and two bulky benzyloxy protecting groups. The strategic placement of these groups makes it a potentially valuable precursor for creating complex, sterically hindered natural product analogs.
Given the absence of this specific molecule in the literature, this guide proposes a robust synthetic and isolation strategy. The core challenge lies in achieving a regioselective C-acylation on a highly activated and sterically hindered phenol ring, while avoiding common side reactions. This document provides the scientific logic and detailed protocols to navigate these challenges.
Synthetic Discovery: A Proposed Friedel-Crafts Acylation Strategy
The "discovery" of the target compound is approached as a synthetic problem. The most direct method to introduce an acetyl group onto a phenol ring is the Friedel-Crafts acylation.[1][2] However, the reaction is notoriously challenging for phenols due to two primary issues:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning acylation can occur at the phenolic oxygen (O-acylation) to form a phenyl ester, which is often the kinetically favored product.[3][4]
-
Lewis Acid Deactivation: The lone pairs on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and reducing the electrophilicity of the aromatic ring.[3][4]
To overcome these issues, a modified approach known as the Fries Rearrangement is often employed, or reaction conditions are carefully optimized to favor direct C-acylation, which is the thermodynamically more stable product.[5]
Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available 1,3-dibenzyloxy-2,5-dihydroxybenzene as the starting material. This precursor correctly positions the bulky benzyloxy groups to direct the incoming acetyl group to the desired C6 position through steric hindrance and electronic activation.
The reaction is a direct Friedel-Crafts acylation using acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. An excess of the catalyst is crucial to ensure that even after complexation with the phenolic oxygens, sufficient catalyst remains to activate the acetyl chloride.[3]
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.
Causality of Experimental Choices
-
Starting Material: 1,3-Dibenzyloxy-2,5-dihydroxybenzene is selected because the existing substituents electronically activate the ring for electrophilic substitution and sterically direct the incoming electrophile. The hydroxyl groups at positions 2 and 5 strongly activate the ring, and the bulky benzyloxy groups at 1 and 3 are expected to sterically hinder the adjacent positions, favoring acylation at the less hindered C6 position.
-
Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid capable of generating the highly electrophilic acylium ion from acetyl chloride.[6] Using a stoichiometric excess (at least 3 equivalents) is necessary to overcome the deactivation caused by its coordination to the two hydroxyl groups and the etheral oxygens of the starting material.[3]
-
Solvent: Dichloromethane (DCM) is a standard, non-polar aprotic solvent for Friedel-Crafts reactions that can dissolve the reactants and catalyst complex without participating in the reaction.
-
Temperature: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction and minimize side-product formation. It is then allowed to warm to room temperature to drive the reaction to completion.
Isolation and Purification Workflow
The isolation of a pure compound from a complex crude mixture is a critical process that dictates the success of a synthesis.[7][8][9] A multi-step purification strategy is designed to systematically remove unreacted starting materials, the catalyst, and any isomeric or O-acylated by-products.
Caption: Multi-step workflow for the isolation and purification of the target compound.
Detailed Experimental Protocols
Protocol 1: Reaction Quenching and Extraction
-
Preparation: Prepare a beaker with a mixture of crushed ice and 1 M hydrochloric acid (HCl).
-
Quenching: Slowly and carefully pour the crude reaction mixture from the flask into the ice/HCl mixture with vigorous stirring. This hydrolyzes the aluminum chloride complexes and neutralizes any remaining catalyst.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid, followed by brine to remove excess water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid residue.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexane. A typical starting gradient would be 5% EtOAc in hexane, gradually increasing to 30% EtOAc.
-
Procedure: a. Dissolve the crude solid in a minimal amount of DCM. b. Adsorb the dissolved crude onto a small amount of silica gel and dry it to a free-flowing powder. c. Load the dry powder onto the top of a prepared silica gel column. d. Elute the column with the hexane/EtOAc mobile phase gradient. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp to visualize the spots. f. Combine the fractions containing the pure desired product (identified by its unique Rf value). g. Evaporate the solvent from the combined pure fractions to yield the purified compound.
Structural Elucidation and Characterization
Once isolated, the identity and purity of "this compound" must be unequivocally confirmed using a suite of modern analytical techniques.[9][10][11]
Spectroscopic Data (Hypothetical)
The following tables summarize the expected spectroscopic data for the target compound, based on its proposed structure and data from analogous compounds.[11]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | Singlet | 1H | Ar-OH (at C6) | Intramolecular H-bond with ketone carbonyl shifts it significantly downfield. |
| ~7.50 - 7.30 | Multiplet | 10H | Ar-H (Benzyloxy) | Protons on the two phenyl rings of the benzyloxy groups. |
| ~6.50 | Singlet | 1H | Ar-H (at C5) | The single proton on the central aromatic ring. |
| ~5.50 | Singlet | 1H | Ar-OH (at C3) | Phenolic proton, likely broad. |
| ~5.15 | Singlet | 4H | -OCH₂Ph | Methylene protons of the two benzyloxy groups. |
| ~2.60 | Singlet | 3H | -COCH₃ | Protons of the acetyl methyl group. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~204.0 | C=O (Ketone) |
| ~160.0 - 155.0 | C-O (Aromatic C's attached to oxygen) |
| ~136.0 | C (ipso, Benzyloxy) |
| ~128.5 - 127.5 | C-H (Aromatic, Benzyloxy) |
| ~110.0 - 100.0 | C (Aromatic, central ring) |
| ~95.0 | C-H (Aromatic C5) |
| ~71.0 | -OCH₂Ph |
| ~33.0 | -COCH₃ |
Table 3: Mass Spectrometry and IR Data
| Technique | Expected Result | Interpretation |
|---|---|---|
| HRMS (ESI+) | m/z [M+H]⁺ ≈ 423.1495 | Confirms the molecular formula: C₂₄H₂₃O₆ |
| FT-IR (cm⁻¹) | ~3400 (broad), ~1620 (strong), ~1580, ~1250 | O-H stretch (phenolic), C=O stretch (H-bonded ketone), C=C stretch (aromatic), C-O stretch (aryl ether) |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) would be developed to assess the final purity. The compound should appear as a single major peak, ideally with >98% purity.
-
Melting Point: A sharp melting point range would indicate high purity of the crystalline solid.
Conclusion and Future Outlook
This guide provides a robust and scientifically grounded framework for the synthetic discovery, isolation, and characterization of the novel compound this compound. By leveraging a carefully planned Friedel-Crafts acylation and a systematic purification workflow, this previously undocumented molecule can be synthesized with high purity. The detailed protocols and characterization data serve as a benchmark for researchers aiming to produce this compound or structurally related polyhydroxyacetophenones. The availability of this molecule as a synthetic intermediate opens avenues for its use in diversity-oriented synthesis to create libraries of complex natural product analogs for screening in drug discovery programs.
References
-
Azi, M. N. et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]
-
Robbins, R. J. (2003). Extraction and isolation of phenolic compounds. PubMed. Available at: [Link]
-
Filo. (n.d.). Write reaction of C-Acylation of Phenol. Available at: [Link]
- Giner, J. L. & Djerassi, C. (n.d.). Process for isolating phenolic compounds. Google Patents.
-
Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Available at: [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Available at: [Link]
-
ResearchGate. (2025). (PDF) Isolation and Identification of Phenolic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]
-
MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Available at: [Link]
-
CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol. Available at: [Link]
-
Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones: Topics. Available at: [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Yadav, J. et al. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). Green synthesizing method of p-isobutyl acetophenone.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. askfilo.com [askfilo.com]
- 7. mdpi.com [mdpi.com]
- 8. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a complex polyphenolic ketone of significant interest in medicinal chemistry and drug development. Its structure, characterized by a dihydroxylated and bis-benzylated acetophenone core, suggests a potential for a range of biological activities, drawing from the well-established pharmacological profiles of related phenolic compounds. This technical guide provides a comprehensive overview of this molecule, including a proposed synthetic pathway, analysis of its physicochemical properties, and an exploration of its potential therapeutic applications based on existing literature for analogous structures. While direct research on this specific molecule is limited, this paper aims to provide a robust framework for researchers and drug development professionals by extrapolating from established chemical and biological principles.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Proposed Synthesis and Mechanistic Insights
-
Potential Biological Activities and Therapeutic Applications
-
References
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 1083181-35-4, is also known as 2-Acetyl-3,5-bis(benzyloxy)hydroquinone.[1] Its molecular structure consists of an acetophenone scaffold substituted with two hydroxyl groups and two benzyloxy groups on the phenyl ring.
Key Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₅ | ChemDraw |
| Molecular Weight | 372.39 g/mol | ChemDraw |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
| pKa | The phenolic hydroxyl groups are expected to be weakly acidic. | General knowledge |
The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and ether oxygens), along with the bulky, nonpolar benzyloxy groups, imparts an amphipathic character to the molecule, which can influence its solubility and interaction with biological targets.
Proposed Synthesis and Mechanistic Insights
Conceptual Synthetic Pathway:
The most logical approach would involve the selective benzylation of a suitable polyhydroxylated acetophenone precursor. A likely starting material is 1-(2,3,4,6-tetrahydroxyphenyl)ethanone . The synthesis would proceed as follows:
Detailed Experimental Protocol (Hypothetical):
Step 1: Benzylation of 1-(2,3,4,6-tetrahydroxyphenyl)ethanone
-
To a solution of 1-(2,3,4,6-tetrahydroxyphenyl)ethanone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (4 equivalents).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (2.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl groups without causing unwanted side reactions.
-
Stoichiometry of Benzyl Bromide: Using slightly more than two equivalents of benzyl bromide is intended to favor the dibenzylated product. However, this step is critical and may require optimization to achieve regioselectivity. The hydroxyl groups at positions 2 and 4 are generally more acidic and sterically accessible, making them more likely to be benzylated.
-
Solvent and Temperature: Acetone is a common solvent for Williamson ether synthesis, and refluxing provides the necessary energy to drive the reaction to completion.
Step 2: Purification
-
The crude product is expected to be a mixture of mono-, di-, tri-, and tetra-benzylated products, as well as potentially C-benzylated byproducts.
-
Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane is recommended to isolate the desired this compound.
Potential Challenges and Considerations:
-
Regioselectivity: Achieving selective benzylation at the 2 and 4 positions is the primary challenge. The relative acidity and steric hindrance of the four hydroxyl groups will dictate the outcome. It is plausible that a mixture of isomers will be formed, necessitating careful purification and characterization. The formation of C-alkylated products is also a known side reaction in the benzylation of polyphenols.[2]
-
Characterization: The final product and any isolated isomers should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.
Potential Biological Activities and Therapeutic Applications
Given the scarcity of direct biological data for this compound, its potential pharmacological activities can be inferred from its structural features and the known activities of related compounds.
Structural Analogs and Their Activities:
-
Hydroxylated Acetophenones: This class of compounds is known to be versatile precursors for the synthesis of chalcones and other flavonoids.[2] Many natural and synthetic acetophenone derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3]
-
Polyphenolic Compounds: The core structure is polyphenolic, a class of compounds widely recognized for their antioxidant and radical scavenging properties. The free hydroxyl groups on the phenyl ring are crucial for this activity.
-
Resorcinol Derivatives: The dihydroxy substitution pattern is reminiscent of resorcinol, and derivatives of 2,4-dihydroxyacetophenone have been investigated for various pharmacological applications.[4][5] For instance, 2,4-dihydroxybenzaldehyde, a related compound, has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[6]
Hypothesized Biological Activities:
-
Antioxidant Activity: The two free hydroxyl groups are likely to confer potent antioxidant properties by donating hydrogen atoms to neutralize free radicals. This is a hallmark of many polyphenolic compounds.
-
Anti-inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways. It is plausible that this compound could exhibit similar properties.
-
Enzyme Inhibition: The structure could potentially interact with the active sites of various enzymes. For instance, derivatives of 2,4-dihydroxyacetophenone have been explored as inhibitors of phosphodiesterases.[5]
The bulky benzyloxy groups may serve to enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability compared to its non-benzylated counterpart. This modification could be crucial for its development as a therapeutic agent.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Based on the established chemistry and pharmacology of its structural relatives, a plausible synthetic route has been proposed, and its potential as an antioxidant and anti-inflammatory agent has been highlighted.
Future research should focus on:
-
Optimizing the Synthesis: Developing a regioselective and high-yielding synthesis is paramount. This may involve the use of protecting groups to selectively benzylate the desired hydroxyl groups.
-
Biological Screening: A comprehensive biological evaluation is necessary to ascertain its antioxidant, anti-inflammatory, and other potential therapeutic activities. In vitro assays followed by in vivo studies will be crucial to validate its pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs with different substitution patterns will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.
This in-depth guide provides a foundational understanding for researchers and scientists to embark on the exploration of this compound as a promising lead compound in the development of new therapeutics.
References
- Xiao, Z., Yi, S., Ou, G., Zhang, F., & Zhu, J. (2009). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.
- Ma, L. F., Wang, J. G., & Wang, J. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673.
- van der Westhuizen, J. H., Tiedt, F. A., & Rall, G. J. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3376.
- Ma, L. F., Wang, J. G., & Wang, J. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2468.
- Mitsui Toatsu Chemicals, Inc. (1997). U.S. Patent No. 5,621,146. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235721, 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. Retrieved from [Link]
- Zhang, H., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry.
- Brasca, M. G., et al. (2013). 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone synthesis. Bioorganic & Medicinal Chemistry.
- Kim, Y. H., et al. (2011). Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics, 19(2), 229-233.
- Rahman, M. M. (2023). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone.
- Ullah, H., et al. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics.
- Chemistry Wale. (2021, August 25). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone)
- Sartini, S., et al. (2022).
- Biscoe, M. R., & Lipshutz, B. H. (2011). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Organic Letters, 13(10), 2634-2637.
- Russell, A., & Frye, J. R. (1941). 2,6-DIHYDROXYACETOPHENONE. Organic Syntheses, 21, 22.
-
FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved from [Link]
- Patel, K. D., & Shah, M. J. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689038, 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. RSC Advances, 14(22), 15487-15514.
-
The Good Scents Company. (n.d.). xanthoxylin. Retrieved from [Link]
Sources
- 1. This compound | 1083181-35-4 [chemicalbook.com]
- 2. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomolther.org [biomolther.org]
Methodological & Application
Application Note: Strategic Synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and scientific rationale for the synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The methodology centers on a strategic application of the Williamson ether synthesis to selectively protect specific hydroxyl groups on a polyhydroxylated acetophenone precursor. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides critical insights into reaction optimization and troubleshooting.
Introduction
Polyhydroxyacetophenones are valuable structural motifs found in a wide array of natural products and pharmacologically active molecules. The selective functionalization of their multiple hydroxyl groups is a common challenge in medicinal chemistry and drug development. The target molecule, this compound, serves as a crucial building block where two of the four hydroxyl groups are protected as benzyl ethers. This selective protection allows for subsequent chemical transformations at the remaining free hydroxyl positions. The Williamson ether synthesis is a robust and widely used method for forming ethers, making it an ideal choice for this synthetic step.[1][2]
Theoretical Framework: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic organic reaction that proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism.[1][3] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other suitable electrophile with a good leaving group.[1][4]
The key steps in the synthesis of this compound are:
-
Deprotonation: A base is used to deprotonate the more acidic phenolic hydroxyl groups of the starting polyhydroxyacetophenone. The choice of base is critical to achieve selective deprotonation.
-
Nucleophilic Attack: The resulting phenoxide ion(s) act as nucleophiles, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide).
-
Displacement: The halide ion is displaced, forming the new ether linkage.
The S\textsubscript{N}2 nature of this reaction dictates that primary alkyl halides, like benzyl bromide, are ideal substrates as they are less prone to competing elimination reactions (E2) that can occur with secondary and tertiary halides.[1][3]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. | Typical Molarity/Purity | Supplier |
| 1-(2,4,6-Trihydroxyphenyl)ethanone | C₈H₈O₄ | 168.15 | 98% | Commercially Available |
| Benzyl Bromide | C₇H₇Br | 171.04 | 99% | Commercially Available |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, 99.8% | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~8% (w/v) | Prepared in-house |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~26% (w/v) | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2,4,6-trihydroxyphenyl)ethanone (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (2.2 eq.). The use of a mild base like K₂CO₃ is often sufficient for the deprotonation of acidic phenols.[5][6]
-
Addition of Alkylating Agent: Slowly add benzyl bromide (2.1 eq.) to the stirring suspension at room temperature. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrate and the washings. Transfer to a separatory funnel and wash with water (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Reaction Mechanism and Rationale
The selectivity for the 2- and 4-positions is governed by the relative acidity of the hydroxyl groups on the starting 1-(2,4,6-trihydroxyphenyl)ethanone. The hydroxyl groups at the 2- and 4-positions are more acidic due to the electron-withdrawing effect of the acetyl group and resonance stabilization of the corresponding phenoxide ions.
Figure 1: Simplified workflow of the Williamson ether synthesis.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 13.5-14.5 (s, 2H, -OH), 7.30-7.50 (m, 10H, Ar-H), 6.15 (s, 1H, Ar-H), 5.10 (s, 4H, -OCH₂Ph), 2.60 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 203.0, 165.0, 162.5, 159.0, 136.5, 128.8, 128.4, 127.5, 108.0, 92.0, 71.0, 33.0.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₂₂H₂₀O₄ [M+H]⁺, found [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure reagents are anhydrous. - Use a stronger base if necessary (e.g., NaH), but with caution as it may reduce selectivity.[7] |
| Side reactions (e.g., C-alkylation). | - Use a less polar aprotic solvent. - Lower the reaction temperature. | |
| Mixture of Products | Non-selective benzylation. | - Use a milder base (e.g., Ag₂O) for greater selectivity.[8] - Carefully control the stoichiometry of benzyl bromide. |
| Unreacted starting material. | - Ensure the base is strong enough for sufficient deprotonation.[5] - Check the purity of the starting material. | |
| Difficulty in Purification | Close polarity of product and byproducts. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative purification method. |
Conclusion
The Williamson ether synthesis provides an effective and reliable method for the selective benzylation of polyhydroxyacetophenones. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired this compound can be achieved. This application note serves as a comprehensive guide for researchers in the field, enabling the efficient synthesis of this important chemical intermediate.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]
-
Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146. [Link]
-
Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140–1146. [Link]
-
projects.mnopera.org. (n.d.). Williamson Ether Synthesis Mechanism. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Synarchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
-
V.Nimc. (2025). Williamson Ether Synthesis Explained. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
Benzyl Protection of Dihydroxyphenyl Ethanones: An Application and Protocol Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the benzyl protection of dihydroxyphenyl ethanones. This application note delves into the mechanistic underpinnings of the reaction, offers step-by-step experimental procedures for different isomers, and discusses the critical aspects of reaction control, workup, and purification.
Introduction: The Strategic Importance of Benzyl Protection
In the landscape of organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules, the hydroxyl group is a ubiquitous and highly reactive functionality. Dihydroxyphenyl ethanones, which are key structural motifs in numerous natural products and synthetic compounds, present a unique challenge due to the presence of two phenolic hydroxyl groups. The selective protection of these groups is often a crucial step to prevent unwanted side reactions during subsequent synthetic transformations.
The benzyl (Bn) group is a widely employed protecting group for hydroxyls due to its stability under a broad range of reaction conditions, including acidic, basic, and some reducing and oxidizing environments. Its removal, typically achieved through catalytic hydrogenolysis, proceeds under mild conditions, thus preserving the integrity of the target molecule.[1] This guide will focus on the Williamson ether synthesis, a robust and versatile method for the introduction of the benzyl group.[2]
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the context of protecting dihydroxyphenyl ethanones, the reaction involves the deprotonation of the phenolic hydroxyl group(s) by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide and forming the benzyl ether.
The choice of base and solvent is critical for the success of the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like acetone, N,N-dimethylformamide (DMF), and acetonitrile are frequently used.[2] The SN2 nature of the reaction dictates that less sterically hindered primary halides, such as benzyl halides, are ideal electrophiles.
Experimental Protocols
This section provides detailed protocols for the benzyl protection of three common dihydroxyphenyl ethanone isomers: 2',4'-dihydroxyacetophenone, 3',4'-dihydroxyacetophenone, and 3',5'-dihydroxyacetophenone.
Protocol I: Regioselective Monobenzylation of 2',4'-Dihydroxyacetophenone
The hydroxyl group at the 4-position of 2',4'-dihydroxyacetophenone is more acidic and sterically less hindered than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This difference in reactivity allows for the regioselective benzylation at the 4-position.
Reaction Scheme:
Figure 1: Benzylation of 2',4'-dihydroxyacetophenone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| 2',4'-Dihydroxyacetophenone | 152.15 | 10 | 1.52 g |
| Benzyl Chloride | 126.58 | 11 | 1.2 mL |
| Anhydrous Potassium Carbonate | 138.21 | 20 | 2.76 g |
| Acetone (anhydrous) | - | - | 50 mL |
| Ethyl Acetate | - | - | As needed |
| Hexane | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl chloride (1.2 mL, 11 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake with acetone (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4'-benzyloxy-2'-hydroxyacetophenone as a solid.
Protocol II: Dibenzylation of 3',4'-Dihydroxyacetophenone
For 3',4'-dihydroxyacetophenone, both hydroxyl groups are generally susceptible to benzylation. To ensure complete protection, an excess of the benzylating agent and base is typically used.
Reaction Scheme:
Figure 2: Dibenzylation of 3',4'-dihydroxyacetophenone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| 3',4'-Dihydroxyacetophenone | 152.15 | 10 | 1.52 g |
| Benzyl Bromide | 171.04 | 22 | 2.6 mL |
| Anhydrous Potassium Carbonate | 138.21 | 30 | 4.15 g |
| N,N-Dimethylformamide (DMF, anhydrous) | - | - | 40 mL |
| Ethyl Acetate | - | - | As needed |
| Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3',4'-dihydroxyacetophenone (1.52 g, 10 mmol) in anhydrous DMF (40 mL).
-
Add anhydrous potassium carbonate (4.15 g, 30 mmol) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (2.6 mL, 22 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane-ethyl acetate) to give 3',4'-dibenzyloxyacetophenone.
Protocol III: Dibenzylation of 3',5'-Dihydroxyacetophenone
Similar to the 3',4'-isomer, the 3',5'-dihydroxyacetophenone is typically fully benzylated to avoid mixtures of mono- and di-protected products.
Reaction Scheme:
Figure 3: Dibenzylation of 3',5'-dihydroxyacetophenone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |
| 3',5'-Dihydroxyacetophenone | 152.15 | 10 | 1.52 g |
| Benzyl Chloride | 126.58 | 21 | 2.5 mL |
| Anhydrous Potassium Carbonate | 138.21 | 23 | 3.18 g |
| Acetone (anhydrous) | - | - | 100 mL |
| Methanol | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask, add 3',5'-dihydroxyacetophenone (1.52 g, 10 mmol), anhydrous potassium carbonate (3.18 g, 23 mmol), and 100 mL of acetone.
-
Add benzyl chloride (2.5 mL, 21 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Recrystallize the resulting residue from methanol to obtain 3',5'-dibenzyloxyacetophenone as an off-white solid.
Deprotection of Benzyl Ethers
The removal of the benzyl protecting group is most commonly and efficiently achieved by catalytic hydrogenolysis. This method is mild and generally does not affect other functional groups that are not susceptible to reduction.
General Deprotection Protocol:
Figure 4: General workflow for benzyl group deprotection.
Materials:
-
Benzylated dihydroxyphenyl ethanone
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the benzylated dihydroxyphenyl ethanone in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.
-
Stir the suspension under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) until the reaction is complete, as indicated by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected dihydroxyphenyl ethanone.
Conclusion
The benzyl protection of dihydroxyphenyl ethanones is a critical synthetic manipulation that enables a wide range of subsequent chemical transformations. The Williamson ether synthesis provides a reliable and versatile method for this purpose. By carefully selecting the reaction conditions, particularly the base and solvent, and by understanding the relative reactivity of the hydroxyl groups in different isomers, researchers can achieve high yields of the desired protected products. The straightforward deprotection via catalytic hydrogenolysis further underscores the utility of the benzyl group in multi-step synthesis. The protocols provided in this guide offer a solid foundation for the successful implementation of these protection-deprotection strategies in a research and development setting.
References
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons.
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]
- Preparation method of 3, 5-resacetophenone. (2012).
- A kind of preparation method of terbutaline sulfate. (2020).
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Organic Reactions. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). National Institutes of Health. [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011). National Institutes of Health. [Link]
-
Williamson Ether Synthesis. (n.d.). Francis Academic Press. [Link]
-
Benzyl group (Bn) Protective Group. (2014, March 9). Chem-Station. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
A. Preparation of the acetophenone. (n.d.). PrepChem.com. [Link]
- Synthesis method of efloxate drug intermediate 3, 4-dihydroxyacetophenone. (2016).
-
3',4'-Dihydroxyacetophenone. (n.d.). PubChem. [Link]
-
Benzyl group (Bn) Protective Group. (2014, March 9). Chem-Station International Edition. [Link]
-
Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. (n.d.). Thieme Chemistry. [Link]
-
3',5'-Dibenzyloxyacetophenone. (n.d.). Chemsrc. [Link]
-
Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Organic Reactions. [Link]
Sources
Application Notes and Protocols for 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: A Guide for Medicinal Chemistry Investigation
Prepared by a Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Acetophenone Derivative
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone (CAS No. 1083181-35-4) is a distinctively substituted acetophenone, a class of phenolic compounds recognized for a wide spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] While this specific molecule is available from specialty chemical suppliers, a thorough review of the scientific literature indicates a notable absence of published data regarding its biological activities and medicinal chemistry applications.[3] This presents a unique opportunity for novel research and discovery.
The structural features of this compound—a hydroquinone ring, multiple hydroxyl groups, and bulky benzyloxy substitutions—suggest a high potential for biological activity. The hydroxyl groups are common pharmacophores for antioxidant activity, while the overall structure provides a scaffold for potential interactions with various enzymatic targets.[2]
This document serves as a comprehensive guide for researchers and drug development professionals aiming to explore the medicinal chemistry applications of this compound. It provides foundational protocols for synthesis validation, and for conducting initial biological screening to elucidate its therapeutic potential.
Section 1: Synthesis and Characterization
The synthesis of benzyloxy-substituted acetophenones typically involves the Williamson ether synthesis, starting from a polyhydroxylated acetophenone precursor.[4][5] In this case, the likely precursor is 2,4,6-trihydroxyacetophenone. The bulky benzyloxy groups are introduced via reaction with benzyl bromide in the presence of a mild base like potassium carbonate.
Protocol 1: Synthesis of this compound
Causality: This protocol is adapted from established methods for the benzylation of polyhydroxyacetophenones.[5][6] The use of anhydrous potassium carbonate as a base is crucial to deprotonate the phenolic hydroxyl groups, facilitating their nucleophilic attack on benzyl bromide. Acetone is a suitable polar aprotic solvent for this type of reaction. The reaction temperature is maintained at a moderate level to prevent side reactions.
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add 2,4,6-trihydroxyacetophenone (1 eq).
-
Add anhydrous acetone (10 mL per gram of acetophenone) to dissolve the starting material.
-
Add anhydrous K₂CO₃ (2.2 eq). Stir the suspension vigorously.
-
Slowly add benzyl bromide (2.1 eq) to the mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (around 60°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Section 2: Initial Biological Screening – A Roadmap
Given the lack of specific data, a logical first step is to screen this compound for hallmark activities of related phenolic compounds. The following workflow outlines a proposed screening cascade.
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1083181-35-4 [chemicalbook.com]
- 4. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Authored by: A Senior Application Scientist
I. Introduction: Unveiling the Potential of a Polyphenolic Scaffold
"1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" is a polyphenolic compound characterized by a central dihydroxyphenyl ethanone core with two benzyloxy substitutions. While extensive biological data for this specific molecule is not widely published, its chemical architecture, rich in hydroxyl and ether functional groups, places it within a class of compounds known for a wide range of biological activities. The phenolic hydroxyl groups are hallmarks of antioxidant potential, capable of donating hydrogen atoms to neutralize free radicals. Furthermore, the overall structure bears resemblance to flavonoids and other polyphenols, which have been extensively studied for their anti-inflammatory and enzyme-inhibiting properties.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro biological activities of "this compound" and similarly structured polyphenolic compounds. The protocols detailed herein are foundational assays to establish its potential as an antioxidant, anti-inflammatory agent, and enzyme inhibitor.
II. Foundational In Vitro Assays: A Trio of Bioactivity Exploration
The initial characterization of a novel compound's bioactivity is crucial. For a polyphenolic compound like "this compound," a logical starting point is to investigate its antioxidant, anti-inflammatory, and enzyme inhibitory potential. These three pillars of investigation provide a broad yet insightful overview of the compound's therapeutic promise.
A. The Antioxidant Imperative: Combating Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of chronic diseases.[3] Polyphenols are renowned for their antioxidant properties, and the following assays are designed to quantify this potential for "this compound."
This assay is a rapid and straightforward method to assess the radical scavenging capacity of a compound.[4] The stable free radical DPPH has a deep violet color in solution, which is reduced to the pale yellow hydrazine upon accepting a hydrogen atom from an antioxidant.[4]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
The ABTS assay is another widely used method for determining antioxidant capacity.[5] The pre-formed ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. This radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare dilutions of the test compound and a positive control (Trolox).
-
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound with that of Trolox.
-
B. Quelling the Flames: Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. Natural products are a rich source of anti-inflammatory agents.[6] The following assays can be used to assess the anti-inflammatory properties of "this compound."
Protein denaturation is a well-documented cause of inflammation.[7] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of BSA.
-
Prepare dilutions of the test compound in a suitable solvent.
-
Diclofenac sodium can be used as a positive control.
-
-
Assay Procedure:
-
To 0.5 mL of each dilution of the test compound, add 0.5 mL of the BSA solution.
-
For the control, mix 0.5 mL of the solvent with 0.5 mL of the BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
The percentage of inhibition of denaturation is calculated as follows:
-
Determine the IC50 value.
-
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators.[3] Inhibition of LOX is a target for anti-inflammatory drugs.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid in borate buffer.
-
Prepare dilutions of the test compound.
-
Quercetin can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the enzyme with the test compound for 10 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Measure the formation of the hydroperoxide product by monitoring the increase in absorbance at 234 nm over time.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition.
-
Determine the IC50 value.
-
C. Modulating Molecular Machinery: Enzyme Inhibition
The ability of a compound to inhibit specific enzymes is a cornerstone of modern drug discovery. The structural motifs of "this compound" suggest it may interact with various enzyme active sites. For instance, derivatives of the core 2,4-dihydroxyacetophenone structure have shown inhibitory activity against enzymes like phosphodiesterases (PDEs).[8]
The following is a generalized protocol that can be adapted to screen for the inhibition of various enzymes.
Protocol:
-
Component Preparation:
-
Obtain the purified enzyme of interest.
-
Identify a suitable substrate and a method to detect the product formation or substrate depletion (e.g., colorimetric, fluorometric, or luminescent).
-
Prepare the enzyme, substrate, and test compound solutions in an appropriate buffer.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of "this compound."
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
-
III. Cellular Assays: Bridging the Gap to Biological Relevance
While biochemical assays are invaluable for initial screening, cell-based assays provide a more biologically relevant context by assessing the compound's activity within a living system.[9]
A. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells, providing a more physiologically relevant measure of antioxidant activity.[10]
Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as HepG2 or Caco-2, in a 96-well plate until confluent.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Incubate the cells with the test compound and a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Induce oxidative stress by adding a radical initiator such as AAPH.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the cellular antioxidant activity by calculating the area under the fluorescence curve.
-
B. Anti-inflammatory Activity in Macrophages
Macrophages play a central role in the inflammatory response. This assay uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7) and measures the inhibitory effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator.[11]
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm, which corresponds to the nitrite concentration.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition.
-
Determine the IC50 value.
-
IV. Data Presentation and Interpretation
For clarity and comparative purposes, quantitative data such as IC50 values should be summarized in a table.
Table 1: Example Data Summary for this compound
| Assay | Endpoint | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| DPPH Radical Scavenging | Radical Scavenging | Experimental Value | Ascorbic Acid | Literature/Experimental Value |
| ABTS Radical Scavenging | Radical Scavenging | Experimental Value | Trolox | Literature/Experimental Value |
| Albumin Denaturation | Inhibition | Experimental Value | Diclofenac Sodium | Literature/Experimental Value |
| Lipoxygenase Inhibition | Enzyme Inhibition | Experimental Value | Quercetin | Literature/Experimental Value |
| Nitric Oxide Production | Inhibition | Experimental Value | Dexamethasone | Literature/Experimental Value |
V. Visualizing the Path Forward: Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: Experimental workflow for in vitro evaluation.
Caption: LPS-induced inflammatory pathway in macrophages.
VI. References
-
Xiao, Z. P., Yi, S. F., Ou, G. Y., Zhang, F., & Zhu, J. (2009). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3033. [Link]
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Future Medicinal Chemistry. [Link]
-
Ma, L., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. [Link]
-
Ma, L., et al. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3140. [Link]
-
Marais, J. P. J., et al. (2005). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 3), o665–o667. [Link]
-
Kurek, J., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2589. [Link]
-
ten Oever, S., et al. (2017). Cell Systems to Investigate the Impact of Polyphenols on Cardiovascular Health. Nutrients, 9(7), 675. [Link]
-
Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... (n.d.). ResearchGate. [Link]
-
Al-Khayri, J. M., et al. (2022). Anti-Inflammatory Activity of Natural Products. Molecules, 27(15), 4873. [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2023). E3S Web of Conferences, 440, 02008. [Link]
-
The Potential of Polyphenols in Modulating the Cellular Senescence Process: Implications and Mechanism of Action. (2023). MDPI. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). MDPI. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]
-
1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. (2016). ResearchGate. [Link]
-
Polyphenol-Rich Collas-Co™: A Study on Antioxidant Activity and Cellular Safety. (2025). Great Britain Journals Press. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]
-
Comparison of cell based in vitro assays as predictors for in vivo bioactivity of polyphenol compounds. (2016). Cambridge Core. [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2019). NIH. [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2012). Indian Journal of Pharmaceutical Sciences. [Link]
-
Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. [Link]
-
Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. (2022). Pharmacy & Pharmacology. [Link]
-
Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors. (2023). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of cell based in vitro assays as predictors for in vivo bioactivity of polyphenol compounds | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 10. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 11. arborassays.com [arborassays.com]
"1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" as an antioxidant agent protocol
<
Evaluating the Antioxidant Potential of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: A Framework for Novel Phenolic Compounds
Abstract
This guide provides a comprehensive framework for evaluating the antioxidant properties of the novel phenolic compound, this compound. While specific literature on this molecule is nascent, its structure as a dihydroxyphenyl ethanone derivative suggests significant potential for free radical scavenging and cellular protection against oxidative stress.[1][2] This document outlines detailed, field-proven protocols for both acellular (DPPH, ABTS) and cell-based (intracellular ROS) antioxidant assays. Furthermore, it explores the potential mechanistic action via the Nrf2 signaling pathway and addresses critical aspects of compound handling, including solubility and stability. The methodologies presented are designed to be robust and adaptable, serving as a foundational guide for the characterization of this and other emerging antioxidant candidates.
Introduction and Scientific Principle
Reactive oxygen species (ROS) are continuously generated during normal metabolic processes, and their overproduction leads to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases, cancer, and premature aging.[3][4] Antioxidants mitigate this damage by neutralizing these reactive species. Phenolic compounds, characterized by one or more hydroxyl groups attached to an aromatic ring, are a major class of antioxidants.[5] Their primary mechanism of action involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and quenching its reactivity.[6]
The target molecule, this compound, possesses two key structural features:
-
Dihydroxy Phenyl Group: The two phenolic hydroxyl (-OH) groups are the primary active sites for radical scavenging. The electronic properties of the phenyl ring facilitate the donation of a hydrogen atom.
-
Bis(benzyloxy) Groups: These bulky protective groups significantly influence the molecule's physicochemical properties. They are expected to increase lipophilicity, which may enhance cell membrane permeability, but decrease aqueous solubility.[7][8]
This application note provides a multi-tiered approach to systematically characterize the antioxidant potential of this compound, moving from fundamental chemical reactivity to biological efficacy in a cellular context.
Part 1: Acellular Antioxidant Capacity Assays
Acellular, or chemical, assays provide a rapid and cost-effective method to determine the direct radical-scavenging ability of a compound. We will utilize two common and complementary assays: DPPH and ABTS.
Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical, yellow-colored form, DPPH-H.[3] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[3][9]
Reagents & Equipment:
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectroscopic grade)
-
Ascorbic Acid or Trolox (Positive Control)
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Step-by-Step Protocol:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[3] This solution should be freshly prepared and kept in the dark.[6]
-
Preparation of Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in methanol to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare a positive control (Ascorbic Acid or Trolox) in the same manner.
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [3] Where Acontrol is the absorbance of the DPPH solution with the vehicle control, and Asample is the absorbance with the test compound.
-
Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.
-
Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.[12] This assay is applicable to both hydrophilic and lipophilic compounds.
Reagents & Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Test Compound, Positive Control (Trolox), and DMSO
-
96-well microplate and microplate reader (734 nm)
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS Working Solution: Dilute the stock solution with methanol or PBS until the absorbance at 734 nm reaches 0.70 ± 0.02.[11][12]
-
Preparation of Test Samples: Prepare serial dilutions of the test compound and positive control as described in Protocol 1.1.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the ABTS working solution to each well.
-
Incubate at room temperature for 5-7 minutes.
-
Measure the absorbance at 734 nm.[11]
-
-
Data Analysis: Calculate the % Inhibition and IC50 value as described for the DPPH assay.
Data Presentation: Expected Results
The antioxidant capacity is quantified by the IC50 value. A lower IC50 indicates higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Experimental | Experimental |
| Ascorbic Acid (Positive Control) | ~ 20-50 | ~ 5-15 |
| Trolox (Positive Control) | ~ 40-80 | ~ 10-25 |
| Note: Control values are typical ranges and should be determined experimentally. |
Part 2: Cell-Based Antioxidant Assay
Demonstrating antioxidant activity in a cellular environment is a critical step, as it accounts for bioavailability, metabolism, and interaction with the complex cellular machinery.[14]
Protocol 2.1: Cellular Antioxidant Activity (CAA) using DCFH-DA
Principle: The CAA assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[15] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16] An antioxidant compound will inhibit this oxidation, leading to a reduction in fluorescence.[17][18]
Reagents & Equipment:
-
Human liver hepatocellular carcinoma cells (HepG2) or human keratinocytes (HaCaT)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ (Free Radical Initiator)[15]
-
Quercetin (Positive Control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)[16]
-
Cell culture incubator (37°C, 5% CO₂)
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density that will yield 90-100% confluency after 24 hours.
-
Compound Pre-treatment: Remove the culture medium and wash the cells gently with PBS. Add medium containing various concentrations of the test compound or Quercetin. Include a vehicle control (DMSO, typically <0.1%). Incubate for 1-4 hours.
-
Probe Loading: Remove the treatment medium. Add 100 µL of 25 µM DCFH-DA solution (in serum-free medium) to each well. Incubate for 60 minutes at 37°C in the dark.[14][18]
-
Induction of Oxidative Stress:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells.[15]
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Ex/Em: 485/535 nm) every 5 minutes for 1 hour.[14]
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the percentage inhibition of ROS production relative to the vehicle control.
-
Determine the IC50 value, representing the concentration of the compound that reduces intracellular ROS by 50%.
Experimental Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Part 3: Mechanistic Insights
Beyond direct scavenging, many phenolic antioxidants protect cells by upregulating endogenous antioxidant defense systems. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[4][19]
Principle: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds or oxidative stress can modify Keap1, causing it to release Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][20] Phenolic compounds can act as potent activators of this pathway.[19]
Nrf2 Activation Pathway Diagram
Caption: Nrf2-ARE antioxidant response pathway activation.
Critical Considerations & Troubleshooting
-
Solubility: Due to the benzyloxy groups, the test compound is expected to have poor aqueous solubility.[7] The 10 mM stock solution must be prepared in 100% DMSO. Subsequent dilutions for assays should ensure the final DMSO concentration in the well is non-toxic (typically ≤ 0.5% for cellular assays). Sonication may aid in dissolving the compound.
-
Stability: Phenolic compounds can be sensitive to light, high temperatures, and pH changes.[21][22] Stock solutions should be stored at -20°C or -80°C in amber vials. Freshly prepare working solutions for each experiment.
-
Controls are Crucial:
-
Vehicle Control: All assays must include a control containing the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
Positive Control: A well-characterized antioxidant (Ascorbic Acid, Trolox, Quercetin) must be run in parallel to validate the assay's performance.
-
Color Control (for DPPH/ABTS): To account for any intrinsic color of the test compound, run a parallel sample with the compound in methanol (without DPPH/ABTS) and subtract this background absorbance.[6]
-
Conclusion
The protocols detailed in this application note provide a robust, multi-faceted approach to characterize the antioxidant potential of this compound. By systematically progressing from fundamental chemical reactivity to biological efficacy and potential mechanistic pathways, researchers can build a comprehensive profile of this novel compound. This framework ensures scientific rigor and provides the foundational data necessary for further drug development and scientific inquiry.
References
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]
-
Re, R., Pellegrini, N., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit. Available at: [Link]
-
Pradeep, K., et al. (2022). Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available at: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]
-
G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]
-
Nabavi, S. F., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Scapagnini, G., et al. (2011). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Marine Biology. DPPH radical scavenging activity. Available at: [Link]
-
Sharifi-Rad, J., et al. (2023). The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents. ResearchGate. Available at: [Link]
-
Matos, M. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available at: [Link]
-
Özyürek, M., et al. (2014). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Zen-Bio. ABTS Antioxidant Assay Kit. Available at: [Link]
-
Gülçin, İ., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. Available at: [Link]
-
Salehi, B., et al. (2023). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Wang, Y., et al. Activation of the Nrf2 pathway by alkyl catechols and catechol is.... ResearchGate. Available at: [Link]
-
Gülçin, İ., et al. (2012). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. ResearchGate. Available at: [Link]
-
Chemsrc. 1-(3,4-Dihydroxyphenyl)ethanone. Available at: [Link]
-
Kumar, A., et al. (2022). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. Available at: [Link]
-
Mureșan, V., et al. (2022). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Available at: [Link]
-
Almeida, M. I. D. (2018). Studies on the solubility of phenolic compounds. ResearchGate. Available at: [Link]
-
Shalmashi, A., & Eliassi, A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. ResearchGate. Available at: [Link]
-
Santos, D. T., et al. (2009). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Bentham Open Archives. Available at: [Link]
-
Lin, S., & Yang, J. (2020). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. SciELO. Available at: [Link]
Sources
- 1. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3,4-Dihydroxyphenyl)ethanone | CAS#:1197-09-7 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamopen.com [benthamopen.com]
- 22. scielo.br [scielo.br]
Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Introduction: Rationale for Investigation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The compound 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone (hereafter referred to as "Compound BDP") belongs to the dihydroxyphenyl ketone class of molecules. Structurally related compounds, such as dihydroxyflavones and dihydroxybenzaldehydes, have demonstrated significant anti-inflammatory properties.[1][2] These analogues are known to modulate key inflammatory pathways by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and suppressing the production of mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[3][4]
This document provides a comprehensive guide for researchers to conduct a systematic evaluation of Compound BDP's anti-inflammatory activity. The protocols outlined herein are designed to first establish a safety and preliminary efficacy profile through robust in vitro screening, followed by detailed mechanistic studies in a cellular context, and culminating in a proof-of-concept validation using a well-established in vivo model. The causality behind each experimental step is explained to provide a clear, logical framework for investigation.
Proposed Mechanism of Action & Investigative Workflow
Based on the activity of structurally similar phenolic compounds, we hypothesize that Compound BDP exerts its anti-inflammatory effects by intervening in intracellular signaling cascades initiated by inflammatory triggers like bacterial lipopolysaccharide (LPS). The primary proposed mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. Inhibition of these pathways would lead to a downstream reduction in the expression of key inflammatory mediators.
The overall investigative workflow is designed to test this hypothesis in a logical, tiered approach, moving from broad screening assays to specific mechanistic and physiological validation.
Caption: Investigative workflow for Compound BDP evaluation.
The proposed signaling pathway targeted by Compound BDP is illustrated below. LPS, a component of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4) on macrophages, triggering a cascade that activates transcription factors like NF-κB and signaling kinases like MAPKs (ERK, p38, JNK). These, in turn, drive the expression of genes encoding pro-inflammatory proteins.
Caption: Proposed anti-inflammatory mechanism of Compound BDP.
Phase 1: Preliminary In Vitro Screening Protocols
Rationale: Before committing to expensive and time-consuming mechanistic studies, a series of rapid, cost-effective screening assays should be performed. These initial tests establish a safe concentration range for Compound BDP and provide the first indication of its potential anti-inflammatory activity.
Protocol 3.1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle and Rationale: This is a critical first step to ensure that any observed anti-inflammatory effects in subsequent cell-based assays are not merely a result of cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Live cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of Compound BDP in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., <0.1%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of Compound BDP. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control (DMSO-treated) cells. Select the highest concentrations showing >90% viability for subsequent experiments.
Protocol 3.2: Inhibition of Protein Denaturation Assay
Principle and Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent heat-induced protein denaturation is a simple and effective screen for anti-inflammatory properties.[5][6]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of Compound BDP solution (at various concentrations, e.g., 10-500 µg/mL) and 0.5 mL of 1% aqueous bovine serum albumin (BSA).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Control: Use Diclofenac sodium as a positive control.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
Phase 2: In Vitro Mechanistic Study Protocols
Rationale: Once Compound BDP is confirmed to be non-toxic and shows preliminary activity, the next phase is to investigate its mechanism of action in a biologically relevant cell model. LPS-stimulated macrophages are the gold standard for this purpose, as they mimic the innate immune response to bacterial infection.[7][8]
Protocol 4.1: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This master protocol uses a single experimental setup to generate samples for multiple downstream analyses, ensuring consistency and efficiency.
Methodology:
-
Cell Culture: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates for Griess assay/ELISA, 6-well plates for Western blot) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Compound BDP for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the wells. Include a negative control (no LPS, no compound) and a positive control (LPS only).
-
Incubation: Incubate the plates for an appropriate duration based on the target endpoint (e.g., 24 hours for NO and cytokines; shorter times like 30-60 minutes may be needed for phosphorylation studies).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.
-
Cell Lysate: Wash the remaining cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
Principle and Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large production of NO, a key inflammatory mediator.[2] The Griess assay quantifies nitrite (a stable breakdown product of NO) in the culture supernatant, providing an indirect measure of iNOS activity.
Methodology:
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM).
-
Griess Reaction: In a 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Principle and Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Quantifying their levels in the supernatant of stimulated macrophages provides direct evidence of a compound's ability to suppress cytokine production.[8]
Methodology:
-
ELISA Kit: Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Procedure: Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-streptavidin).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the specified wavelength.
-
-
Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Principle and Rationale: Western blotting allows for the visualization and quantification of specific proteins. By probing for iNOS and COX-2, we can confirm if the reduction in NO and prostaglandins is due to decreased expression of these enzymes. Probing for the phosphorylated (i.e., activated) forms of key signaling proteins like ERK, p38, and IκBα can pinpoint the exact step in the signaling cascade that Compound BDP inhibits.[8]
Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, phospho-p38, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Phase 3: In Vivo Proof-of-Concept Study Protocol
Rationale: While in vitro assays are crucial for mechanistic insights, an in vivo model is essential to confirm that the compound is effective in a complex physiological system. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[4][9]
Protocol 5.1: Carrageenan-Induced Paw Edema Model in Rats
Principle and Rationale: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[1] The early phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by prostaglandins and nitric oxide, making it an ideal model to test compounds expected to inhibit these mediators.[10]
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize them for one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Groups 4-6: Test Groups (Compound BDP at 10, 30, 100 mg/kg, p.o. + Carrageenan)
-
-
Dosing: Administer the vehicle, indomethacin, or Compound BDP orally one hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis:
-
Calculate the increase in paw volume at each time point compared to the baseline.
-
Calculate the percentage inhibition of edema for each treatment group relative to the carrageenan control group: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 (where ΔV is the change in paw volume)
-
Data Presentation
Quantitative data from the described protocols should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Effect of Compound BDP on LPS-Induced NO and Cytokine Production
| Treatment | Concentration | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
|---|---|---|---|---|
| Vehicle Control | - | 5.2 ± 0.8 | 3.1 ± 0.5 | 4.5 ± 0.7 |
| LPS (1 µg/mL) | - | 100 ± 5.1 | 100 ± 6.3 | 100 ± 7.2 |
| Compound BDP | 10 µM | 85.3 ± 4.5* | 90.1 ± 5.8 | 88.4 ± 6.1* |
| Compound BDP | 30 µM | 55.7 ± 3.9** | 62.4 ± 4.1** | 58.9 ± 4.7** |
| Compound BDP | 100 µM | 28.1 ± 2.5*** | 35.8 ± 3.3*** | 31.2 ± 3.5*** |
| Positive Control | (e.g., Dex) | 15.4 ± 1.9*** | 20.5 ± 2.2*** | 18.7 ± 2.1*** |
*Data are presented as mean ± SEM. Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of Compound BDP on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema at 3 hr |
|---|---|---|---|
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 |
| Indomethacin | 10 | 0.38 ± 0.04*** | 55.3 |
| Compound BDP | 10 | 0.76 ± 0.06 | 10.6 |
| Compound BDP | 30 | 0.59 ± 0.05* | 30.6 |
| Compound BDP | 100 | 0.45 ± 0.04** | 47.1 |
*Data are presented as mean ± SEM. Statistical significance vs. Carrageenan control: *p<0.05, **p<0.01, **p<0.001.
References
-
Anti-Inflammatory Effect of Selected Dihydroxyflavones. Journal of Clinical and Diagnostic Research. [Link]
-
Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. ResearchGate. [Link]
-
Anti-inflammatory effect of certain dimethoxy flavones. Inflammopharmacology. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. MDPI. [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]
-
Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate. [Link]
-
Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine. [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Communications. [Link]
-
Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages. Biomedicine & Pharmacotherapy. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
Application Note: High-Resolution Purification of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone via Automated Flash Column Chromatography
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone, a poly-functionalized aromatic ketone often synthesized as an intermediate in medicinal chemistry and drug development. Due to the compound's structural complexity, featuring both hydrophilic hydroxyl groups and lipophilic benzyl ether moieties, achieving high purity can be challenging. Common impurities include starting materials, mono-benzylated analogues, and potential degradation products. This guide details a robust methodology using silica gel column chromatography, explaining the rationale behind the selection of the stationary and mobile phases. It presents a step-by-step protocol for method development, execution, and troubleshooting, designed to be a self-validating system for researchers and process chemists.
Introduction: The Purification Challenge
This compound (Molecular Formula: C22H20O5, Molecular Weight: 364.39 g/mol ) is a synthetic intermediate whose utility is critically dependent on its purity.[1] The presence of phenolic hydroxyl groups makes the molecule susceptible to strong interactions with the stationary phase, often leading to significant peak tailing on standard silica gel. Furthermore, the aromatic nature of the compound requires a mobile phase with appropriate selectivity to resolve it from structurally similar impurities. The primary goal of this protocol is to overcome these challenges to yield the target compound with >98% purity, suitable for subsequent synthetic steps or biological screening.
Compound Profile and Chromatographic Strategy
Understanding the physicochemical properties of the target molecule is paramount for developing an effective purification strategy.
| Property | Value / Description | Rationale for Chromatography |
| Molecular Formula | C22H20O5 | - |
| Molecular Weight | 364.39 g/mol [1] | - |
| Key Functional Groups | 2 Phenolic Hydroxyls (-OH), 2 Benzyl Ethers (-OBn), 1 Ketone (C=O), 1 Phenyl Ring | The hydroxyl groups provide polarity and are primary sites for interaction with silica gel. The bulky, non-polar benzyl groups decrease overall polarity compared to the un-benzylated precursor. |
| Predicted Polarity | Intermediate to High | Requires a moderately polar mobile phase for elution from a normal-phase column. |
| Potential Impurities | 1. Unreacted Starting Material (e.g., 1-(2,3,4,6-tetrahydroxyphenyl)ethanone) 2. Mono-benzylated intermediate 3. Reagents and byproducts from synthesis | A successful separation must resolve the target from both more polar (starting material) and slightly less polar (potential byproducts) impurities. |
Rationale for Stationary Phase Selection
Silica gel (SiO₂) is the stationary phase of choice for this application due to its high resolving power for compounds with diverse functional groups and its cost-effectiveness.[2] However, the acidic nature of standard silica can sometimes cause degradation of sensitive molecules or lead to peak tailing with polar compounds like phenols.
-
Primary Choice: High-purity silica gel (230-400 mesh) is recommended for optimal resolution in flash chromatography.
-
Alternative/Troubleshooting: If significant tailing or product degradation is observed, switching to a neutral stationary phase like alumina (basic or neutral) or using silica gel deactivated with a small percentage of a base (e.g., triethylamine) in the mobile phase can be beneficial.[3]
Rationale for Mobile Phase Selection
The mobile phase (eluent) must be optimized to provide adequate separation (selectivity) while ensuring a reasonable elution time. The selection process begins with Thin Layer Chromatography (TLC) analysis.
-
Initial Screening: A standard solvent system for compounds of intermediate polarity is Hexane/Ethyl Acetate. This system allows for a wide range of polarities to be explored.
-
Optimized System: For aromatic and phenolic compounds, solvent systems containing dichloromethane (DCM) or toluene can offer superior selectivity and reduce peak tailing.[3] A gradient of Methanol (MeOH) in DCM is particularly effective for eluting polar compounds that may otherwise adhere too strongly to the silica.[3] We will proceed with a DCM/MeOH system based on its proven efficacy for similar molecular scaffolds.
The logical workflow for developing the purification method is outlined below.
Caption: Workflow for purification of this compound.
Detailed Experimental Protocol
This protocol assumes a starting crude material of approximately 1 gram. Adjustments to column size and solvent volumes should be made for different scales.
Materials and Equipment
-
Crude Sample: this compound
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Additives: Triethylamine (TEA, optional for troubleshooting)
-
Equipment: Flash chromatography system (automated or manual), glass column (e.g., 40g silica capacity), TLC plates (silica gel 60 F₂₅₄), fraction collector or test tubes, rotary evaporator.
Step 1: TLC Method Development
-
Prepare Sample Solution: Dissolve a small amount of the crude material in acetone or ethyl acetate to make a ~5 mg/mL solution.
-
Spot TLC Plate: Carefully spot the solution onto two separate TLC plates.
-
Develop Plates:
-
Plate 1: Develop in 70:30 Hexane:EtOAc.
-
Plate 2: Develop in 98:2 DCM:MeOH.
-
-
Visualize: View the plates under UV light (254 nm) and stain if necessary (e.g., potassium permanganate).
-
Analyze: The ideal solvent system should show the target compound with a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurities. Adjust the solvent ratio as needed. For example, if the compound remains at the baseline in 98:2 DCM:MeOH, increase the methanol content to 95:5.
Step 2: Column Preparation and Sample Loading
-
Column Packing (Slurry Method):
-
Weigh 40 g of silica gel into a beaker.
-
Add ~150 mL of 100% DCM (the starting, non-polar eluent) and stir to create a uniform slurry.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of the crude sample in a minimal amount of a suitable solvent (e.g., DCM or acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Caption: Rationale for chromatographic parameter selection based on molecular structure.
Step 3: Elution and Fraction Collection
-
Begin Elution: Start eluting the column with 100% DCM.
-
Apply Gradient: Gradually increase the polarity of the mobile phase. A suggested linear gradient is as follows (total volume ~800-1000 mL):
-
Column Volumes 1-2: 100% DCM
-
Column Volumes 3-8: Linear gradient from 0% to 5% MeOH in DCM.
-
Column Volumes 9-10: Hold at 5% MeOH in DCM (column flush).
-
-
Collect Fractions: Collect fractions of approximately 15-20 mL throughout the run.
Step 4: Analysis and Product Isolation
-
Analyze Fractions: Spot every second or third fraction onto TLC plates and develop using the optimized solvent system from Step 1.
-
Pool Fractions: Identify the fractions containing only the pure target compound and combine them in a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting solid or oil under high vacuum to remove residual solvent. Record the final mass and calculate the yield.
-
Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique, such as HPLC, ¹H-NMR, or LC-MS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | 1. Compound is highly polar and interacting too strongly with acidic silica. 2. Column is overloaded. | 1. Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize active sites.[3] 2. Consider switching to a neutral alumina stationary phase.[3] 3. Reduce the amount of sample loaded onto the column. |
| Poor Separation | 1. Mobile phase polarity is incorrect. 2. Gradient is too steep. | 1. Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between the target and impurities. 2. Use a shallower, longer gradient during elution to improve resolution.[4] |
| Compound Does Not Elute | 1. Mobile phase is not polar enough. 2. Compound may be irreversibly adsorbed or degrading on the column. | 1. Increase the final concentration of the polar solvent (e.g., increase MeOH to 10-20% in DCM).[3] 2. Test compound stability on a silica TLC plate by spotting and letting it sit for an hour before developing. If a new spot appears, degradation is occurring.[4] Switch to a less acidic stationary phase. |
| Cracked/Channeling Column Bed | 1. Poorly packed column. 2. Heat generated by mixing solvents (e.g., MeOH and DCM) inside the column.[3] | 1. Ensure a uniform slurry and careful packing. 2. Pre-mix the mobile phase solvents before they enter the column, especially during steep gradient changes. |
References
-
World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]
-
Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Methods for the Identification of Flavonoids. Retrieved from [Link]
-
MDPI. (2019). Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (General principle, not directly linked)
-
Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Thermo Fisher Scientific. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone using Validated Chromatographic Methods
Introduction
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a complex phenolic compound with a molecular formula of C22H20O5.[1] As with many polyphenolic structures, its therapeutic potential and metabolic fate are of significant interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices, from bulk drug substance to complex biological fluids, is paramount for pharmacokinetic studies, quality control, and stability testing.
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound. We will detail two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity bioanalytical applications. The protocols are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Guiding Principles: Causality in Method Selection
The choice between HPLC-UV and UPLC-MS/MS is dictated by the intended application.
-
HPLC-UV is a cost-effective and widely accessible technique ideal for analyzing relatively high concentrations of the analyte, such as in drug substance purity assessments or formulation assays. Its selectivity is based on the chromatographic separation and the analyte's ability to absorb UV light, which is characteristic of phenolic and acetophenone-like structures.[5][6]
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying trace levels of the analyte in complex biological matrices like plasma or tissue homogenates.[7][8] The combination of chromatographic separation with mass spectrometry provides two dimensions of specificity, minimizing interference from matrix components.[8]
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound in drug substance or finished product.
Experimental Workflow: HPLC-UV Method
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol[9]
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase is effective for retaining and separating phenolic compounds.[5][10] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The acidic modifier improves peak shape and suppresses ionization of phenolic hydroxyl groups.[11] |
| Gradient Elution | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min, return to 40% B and equilibrate for 5 min. | A gradient is necessary to elute the relatively non-polar analyte while ensuring separation from potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[12] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[6] |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening on the column.[12] |
| UV Detection | 280 nm | Acetophenone and phenolic derivatives typically exhibit strong absorbance around this wavelength.[11][12] A full UV scan of the analyte should be performed to determine the optimal wavelength. |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase (initial conditions) to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation Protocol: The method must be validated according to ICH Q2(R1) or the updated Q2(R2) guidelines to ensure it is fit for its purpose.[2][4][13]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (mobile phase), a placebo (if applicable), and the analyte spiked with expected impurities. | The analyte peak should be well-resolved from any other peaks with no interference at its retention time. |
| Linearity | Analyze at least five calibration standards in triplicate. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The range should cover 80% to 120% of the expected sample concentration. | The method must demonstrate acceptable linearity, accuracy, and precision within this range.[14] |
| Accuracy | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%.[3][6] |
| Precision | - Repeatability: Six replicate injections of a single standard.- Intermediate Precision: Analysis performed by different analysts on different days. | Relative Standard Deviation (RSD) ≤ 2%.[13] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10.[2] |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | The method's performance should remain unaffected, with RSDs within acceptable limits.[2] |
PART 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is tailored for the high-sensitivity quantification of the analyte in complex biological matrices, such as human plasma, for pharmacokinetic studies.
Experimental Workflow: UPLC-MS/MS Method
Caption: Bioanalytical workflow for UPLC-MS/MS.
Detailed Protocol: UPLC-MS/MS
1. Sample Preparation (Protein Precipitation): This protocol is a standard starting point for plasma samples. Optimization may be required.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (a structurally similar, stable-isotope labeled compound is ideal).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| UPLC Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm) | Smaller particle size provides higher resolution and faster run times, crucial for high-throughput bioanalysis.[15] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Similar to HPLC, but gradients will be much faster. |
| Gradient Elution | A rapid gradient from 5% B to 95% B in 2-3 minutes. | Designed for fast elution and high throughput. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Phenolic hydroxyl groups are readily deprotonated, making negative mode ESI highly efficient.[16] |
| MS Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Provides the high selectivity and sensitivity needed for bioanalysis. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for the analyte and internal standard, maximizing selectivity.[8] |
3. MRM Transition Optimization: The specific MRM transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Precursor Ion [M-H]⁻: Infuse the analyte and identify the deprotonated molecular ion. For C22H20O5, the expected m/z would be approximately 363.1.
-
Product Ions: Fragment the precursor ion and identify stable, high-intensity product ions for quantification (quantifier) and confirmation (qualifier).
4. Bioanalytical Method Validation: Validation follows ICH guidelines but with specific considerations for bioanalytical methods (e.g., FDA Bioanalytical Method Validation Guidance).
| Validation Parameter | Procedure | Acceptance Criteria (Typical) |
| Selectivity | Analyze at least six different blank matrix lots. | No significant interfering peaks at the retention times of the analyte and IS. |
| Calibration Curve | Prepare standards by spiking blank matrix. Use a weighted (1/x²) linear regression. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). r² ≥ 0.99. |
| Accuracy & Precision | Analyze QC samples (Low, Mid, High) in replicate (n=5) over at least three separate runs. | Mean accuracy within ±15% of nominal. Precision (RSD) ≤ 15%. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked samples to the response in a neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
The choice of analytical methodology for the quantification of this compound is fundamentally linked to the research question. For quality control and formulation analysis, a validated HPLC-UV method provides a reliable and robust solution. For bioanalytical applications requiring high sensitivity and selectivity to overcome matrix interference, a UPLC-MS/MS method is essential. Both protocols presented here are built upon established principles for analyzing similar phenolic and acetophenone compounds and adhere to international validation standards, ensuring data integrity and trustworthiness.[5][11][17]
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). PMC - PubMed Central. [Link]
-
Understand tLC and HPLC Analysis of Acetophenone. StudyRaid. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]
-
Identification and Determination of Phenolics in Lamiaceae Species by UPLC-DAD-ESI-MS/MS. Journal of Chromatographic Science | Oxford Academic. [Link]
-
[Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. PubMed. [Link]
-
UPLC-PDA-Q/TOF-MS Profile of Polyphenolic Compounds of Liqueurs from Rose Petals (Rosa rugosa). Semantic Scholar. [Link]
-
Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI. [Link]
-
Quantitative HPLC Analysis of Benzene Derivatives of Melicope Ptelefolia Leaves. Taylor & Francis Online. [Link]
-
Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. app.studyraid.com [app.studyraid.com]
- 6. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzylation of Dihydroxyphenyl Ethanones
Welcome to the technical support center for the benzylation of dihydroxyphenyl ethanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome reaction. Here, we address specific issues encountered during experimentation, providing in-depth troubleshooting advice and practical solutions grounded in mechanistic principles.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my benzylation reaction resulting in a complex mixture of products instead of the desired mono- or di-benzylated ether?
This is a frequent challenge stemming from the multiple reactive sites on dihydroxyphenyl ethanone substrates. The primary culprits are typically a lack of regioselectivity and the occurrence of C-alkylation as a side reaction.
-
Regioselectivity Issues: Dihydroxyphenyl ethanones, such as 2',4'-dihydroxyacetophenone and 3',4'-dihydroxyacetophenone, possess two phenolic hydroxyl groups with different acidities and steric environments. For instance, in 2',4'-dihydroxyacetophenone, the 4'-hydroxyl group is generally more acidic and less sterically hindered than the 2'-hydroxyl group, which is ortho to the acetyl group and can participate in intramolecular hydrogen bonding. This inherent difference can lead to preferential, but often incomplete, benzylation at one site over the other, resulting in a mixture of mono-benzylated isomers and the di-benzylated product.
-
C-Alkylation vs. O-Alkylation: Phenoxide ions, formed by the deprotonation of the hydroxyl groups, are ambident nucleophiles. This means they can react with the benzyl halide at the oxygen atom (O-alkylation, the desired reaction to form an ether) or at the electron-rich aromatic ring (C-alkylation, a common side reaction).[1][2][3] C-alkylation is particularly prevalent at the positions ortho and para to the activating hydroxyl groups.[2][3]
Troubleshooting Flowchart for Complex Product Mixtures
Caption: Decision tree for troubleshooting complex product mixtures.
FAQ 2: I am observing incomplete conversion and a mixture of mono- and di-benzylated products. How can I improve the selectivity for a specific product?
Achieving selective benzylation requires careful control over reaction conditions, particularly the choice of base and the stoichiometry of the reagents.
-
For Mono-benzylation: To favor the formation of a single benzylated product, it is crucial to use a slight deficiency or an equimolar amount of benzyl halide relative to the dihydroxyphenyl ethanone. A milder base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH).[3][4] The milder base will preferentially deprotonate the more acidic hydroxyl group, and the limited amount of benzyl halide will react primarily at this site.
-
For Di-benzylation: To drive the reaction to completion and obtain the di-benzylated product, an excess of both the base and the benzyl halide is necessary. Typically, 2.2 to 2.5 equivalents of benzyl halide and a similar excess of a strong base are used to ensure complete deprotonation and subsequent benzylation of both hydroxyl groups.
Table 1: Effect of Base and Stoichiometry on Product Distribution
| Dihydroxy-acetophenone | Base (equiv.) | Benzyl Bromide (equiv.) | Predominant Product | Reference |
| 2',4'-dihydroxyacetophenone | K₂CO₃ (2.0) | 1.0 | 4'-Benzyloxy-2'-hydroxyacetophenone | [4] |
| 2',4'-dihydroxyacetophenone | NaH (2.2) | 2.2 | 2',4'-Dibenzyloxyacetophenone | N/A |
| (+)-Catechin | K₂CO₃ (4.0) | 4.0 | Mixture of O- and C-benzylated products | [5] |
FAQ 3: My reaction is producing significant amounts of C-benzylated byproducts. How can I favor O-benzylation?
The solvent plays a critical role in directing the reaction towards either O- or C-alkylation.[2] This is due to the solvent's ability to solvate the phenoxide ion and influence its nucleophilicity.
-
To Favor O-Alkylation: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][3] These solvents are effective at solvating the counter-ion (e.g., K⁺ or Na⁺) but do not strongly solvate the oxygen anion of the phenoxide. This leaves the oxygen atom exposed and highly nucleophilic, promoting the desired O-alkylation.[2]
-
Conditions that Favor C-Alkylation: Protic solvents, such as water or ethanol, can form hydrogen bonds with the oxygen atom of the phenoxide.[2] This hydrogen bonding "shields" the oxygen, reducing its nucleophilicity and making the electron-rich carbon atoms of the aromatic ring more likely to act as the nucleophile.[2]
Mechanism: O- vs. C-Alkylation
Caption: Competing pathways of O- and C-alkylation.
FAQ 4: I am observing an alkene byproduct in my reaction. What is causing this and how can I prevent it?
The formation of an alkene, typically stilbene in the case of benzylation, points to a competing E2 elimination reaction.[3] This is more common when using secondary or tertiary alkyl halides, but can also occur with primary halides under certain conditions.
-
Cause: The alkoxide or phenoxide is not only a good nucleophile but also a strong base.[3] It can abstract a proton from the carbon adjacent to the halide on the benzyl group, leading to the elimination of the halide and the formation of a double bond.
-
Prevention:
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.[3] Therefore, running the reaction at a lower temperature generally favors the desired Sₙ2 substitution over E2 elimination.
-
Choice of Base: While a strong base is needed to form the phenoxide, using a less hindered base can sometimes mitigate elimination.
-
Purity of Benzyl Halide: Ensure the benzyl halide is free from impurities that could promote elimination.
-
FAQ 5: My reaction is sluggish or fails to go to completion, even with an excess of reagents. What are the potential issues?
Several factors can contribute to a stalled reaction:
-
Poor Quality Reagents:
-
Benzyl Halide: Benzyl chloride and bromide can degrade over time, especially if exposed to moisture or light, leading to the formation of benzyl alcohol and other impurities.[6][7] It is advisable to use freshly distilled or high-purity benzyl halide.
-
Base: Carbonates and hydrides can be deactivated by absorbing atmospheric moisture and carbon dioxide. Use freshly opened or properly stored bases.
-
Solvent: Anhydrous conditions are crucial.[8] The presence of water in the solvent can quench the phenoxide and hydrolyze the benzyl halide. Use freshly dried solvents.
-
-
Inadequate Mixing: In heterogeneous reactions involving solid bases like K₂CO₃, efficient stirring is essential to ensure proper contact between the reactants.
-
Iodide Catalyst: For less reactive benzyl chlorides, the addition of a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction. The iodide undergoes a Finkelstein reaction with the benzyl chloride to form the more reactive benzyl iodide in situ.[9]
Section 2: Experimental Protocols & Troubleshooting
Protocol 1: Selective Mono-benzylation of 2',4'-Dihydroxyacetophenone
This protocol is optimized for the synthesis of 4'-benzyloxy-2'-hydroxyacetophenone.
Materials:
-
2',4'-Dihydroxyacetophenone (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Benzyl Bromide (1.0 eq)
-
Acetone, anhydrous (10 mL per mmol of substrate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone and anhydrous acetone.
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-4 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like methanol to obtain the desired 1-(4-benzyloxy-2-hydroxyphenyl)ethanone.[4]
Troubleshooting Guide for Protocol 1
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Increase reaction time. Ensure K₂CO₃ is anhydrous and finely powdered for better reactivity. |
| Presence of Di-benzylated Product | Excess benzyl bromide or reaction run for too long. | Use exactly 1.0 equivalent of benzyl bromide. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Presence of Starting Material | Insufficient base or inactive benzyl bromide. | Ensure 2.0 equivalents of anhydrous K₂CO₃ are used. Use fresh, high-purity benzyl bromide. |
Protocol 2: Identification of Byproducts by HPLC
A robust analytical method is essential for identifying and quantifying the products and byproducts of the benzylation reaction.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or UV detector.
-
C18 reverse-phase column.
Mobile Phase (Gradient Elution):
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
-
Start with a 95:5 (A:B) ratio.
-
Linearly increase to 5:95 (A:B) over 20 minutes.
-
Hold at 5:95 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
Detection:
-
Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to detect all aromatic species.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
This method can effectively separate the starting material, mono- and di-O-benzylated products, and various C-benzylated isomers based on their differing polarities.[6][10]
References
- BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
- Ma, J., Li, Y., & Zhang, J. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). Analysis of Benzylation Products of (+)
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
- ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View.
- ResearchGate. (n.d.). O-Benzylation of Polyphenolics. Preparation of 1,2,4-Tribenzyloxybenzene.
- U.S. Patent No. 5,599,988. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
- Villa, C., Dedionigi, C., & Mariani, E. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
- Wikipedia. (n.d.). Protecting group.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. francis-press.com [francis-press.com]
- 9. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
"1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" stability and degradation issues
Welcome to the technical support center for 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues of this compound. Here, you will find frequently asked questions and troubleshooting guides to assist you in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly sealed to prevent exposure to air and moisture.[1][3] For prolonged storage, refrigeration at 2-8°C or freezing at -20°C is recommended, especially for solutions.[4] Protect the compound from light, as phenolic compounds can be light-sensitive.
Q2: What are the primary functional groups in this compound that may be susceptible to degradation?
A2: The primary functional groups of concern are the hydroquinone ring (3,6-dihydroxyphenyl) and the two benzyloxy groups. The hydroquinone moiety is susceptible to oxidation, while the benzyloxy groups (benzyl ethers) can undergo debenzylation.
Q3: What are the potential degradation pathways for this compound?
A3: The two main degradation pathways are:
-
Oxidation of the hydroquinone: The 3,6-dihydroxy-substituted phenyl ring can be oxidized to the corresponding p-benzoquinone derivative. This reaction can be initiated by atmospheric oxygen (autoxidation), especially in the presence of base or metal ions.[5][6][7][8]
-
Debenzylation: The benzyloxy ether linkages can be cleaved through various mechanisms, such as hydrogenolysis, acid-catalyzed hydrolysis, or oxidative cleavage, to yield the corresponding free hydroxyl groups.[9][10][11][12]
These pathways can occur independently or concurrently, leading to a mixture of degradation products.
Q4: What are the likely degradation products of this compound?
A4: Based on the potential degradation pathways, the likely degradation products include:
-
Oxidation Product: 1-(2,4-Bis(benzyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl)ethanone (the corresponding p-benzoquinone).
-
Single Debenzylation Products: 1-(2-(Benzyloxy)-3,4,6-trihydroxyphenyl)ethanone and 1-(4-(Benzyloxy)-2,3,6-trihydroxyphenyl)ethanone.
-
Double Debenzylation Product: 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone.
-
Combined Oxidation and Debenzylation Products: Various quinone derivatives with one or both benzyl groups removed.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Discoloration of the solid compound or solution over time.
-
Possible Cause: This is often an indication of oxidation of the hydroquinone moiety to a colored quinone species.[6][13] Quinones are often yellow, red, or brown.
-
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. For solutions, use deoxygenated solvents by sparging with an inert gas.
-
Control pH: Avoid basic conditions, as they can catalyze the aerobic oxidation of hydroquinones.[5] If your experimental conditions require a basic pH, consider using a buffer system and minimizing the exposure time.
-
Chelate Metal Ions: Trace metal ion contamination can catalyze oxidation.[8] The addition of a chelating agent like EDTA to solutions may help to sequester these ions.
-
Store Properly: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.
-
Issue 2: Appearance of new peaks in HPLC analysis of a sample.
-
Possible Cause: The appearance of new, unexpected peaks in your chromatogram suggests that the compound is degrading. These new peaks could correspond to the degradation products mentioned in FAQ 4.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of the impurities. This can help in elucidating their structures and confirming the degradation pathway.
-
Perform Forced Degradation Studies: To systematically identify potential degradation products and pathways, conduct forced degradation studies.[4][14] This involves subjecting the compound to a range of stress conditions.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound.
Objective: To identify the degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[4][14]
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.[7] Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[15]
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the mass of the degradation products to aid in their identification.
| Stress Condition | Expected Degradation Pathway | Potential Major Degradation Products |
| Acid Hydrolysis | Debenzylation | 1-(2-(Benzyloxy)-3,4,6-trihydroxyphenyl)ethanone, 1-(4-(Benzyloxy)-2,3,6-trihydroxyphenyl)ethanone, 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone |
| Base Hydrolysis | Oxidation of hydroquinone | 1-(2,4-Bis(benzyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl)ethanone |
| Oxidative (H₂O₂) | Oxidation of hydroquinone | 1-(2,4-Bis(benzyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl)ethanone |
| Thermal | Debenzylation and/or Oxidation | A mixture of debenzylated and oxidized products |
| Photolytic | Potential for both pathways | A mixture of debenzylated and oxidized products |
III. Visualizing Degradation Pathways and Workflows
To further clarify the potential degradation mechanisms and experimental design, the following diagrams are provided.
Caption: Workflow for a forced degradation study.
References
- The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing).
- Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing).
- Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content - Jack Westin.
- Catalytic oxidation of hydroquinone to quinone using molecular oxygen - American Chemical Society.
- Oxidation of Hydroquinone by Copper: Chemical Mechanism and Biological Effects - PubMed.
- New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF - ResearchGate.
- A practical guide to forced degradation and stability studies for drug substances.
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger - Organic Chemistry Portal.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC - SIELC Technologies.
- Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D - Cole-Parmer.
- Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide.
- Safe Chemical Storage Solutions for Acetophenone.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ushazmatstorage.com [ushazmatstorage.com]
- 3. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 4. onyxipca.com [onyxipca.com]
- 5. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxidation of hydroquinone by copper: chemical mechanism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. jackwestin.com [jackwestin.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Ethanone, 1-(2,4-dihydroxyphenyl)- | SIELC Technologies [sielc.com]
Overcoming solubility problems of "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" in assays
Technical Support Center
Section 1: Understanding the Solubility Challenge
The compound 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone presents a significant solubility challenge for researchers. Its molecular structure contains both highly polar dihydroxyl groups and large, nonpolar bis(benzyloxy) groups. This duality results in low aqueous solubility, as the hydrophobic regions dominate, leading to a tendency for the molecule to precipitate out of aqueous buffers commonly used in biochemical and cell-based assays. Accurate and reproducible experimental results are contingent on overcoming this hurdle. This guide provides a systematic approach to addressing these solubility issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound?
A1: The standard starting point for a compound of this nature is 100% Dimethyl Sulfoxide (DMSO).[1] It is a powerful organic solvent capable of dissolving many hydrophobic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) by weighing the solid compound and dissolving it in pure, anhydrous DMSO.[2][3] Gentle warming to 37°C or brief vortexing can aid dissolution.[4] However, always be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxicity or interfere with assay components.[5][6][7]
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?
A2: This is the most common problem and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The DMSO keeps it soluble in the stock, but upon dilution into the buffer, the environment becomes predominantly aqueous and can no longer support the compound in solution. This leads to precipitation.
Immediate Steps to Take:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. Critically, ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.
-
Explore Co-Solvents: Introduce a water-miscible co-solvent into your final assay buffer to increase the overall solvent polarity. This is a highly effective technique for enhancing the solubility of poorly water-soluble drugs.[8] See Section 3 for a detailed protocol.
Q3: What is the maximum concentration of DMSO my assay can tolerate?
A3: This is highly dependent on the assay type.
-
Biochemical/Enzyme Assays: Many enzymes can tolerate DMSO up to 1-5%. However, DMSO can also denature some proteins, so it is crucial to run a solvent tolerance control where the enzyme activity is measured at various DMSO concentrations without your compound.[9]
-
Cell-Based Assays: Most cell lines are sensitive to DMSO. A final concentration of 0.1% to 0.5% is generally considered safe , but higher concentrations can inhibit cell proliferation and induce cytotoxicity.[5][6] It is mandatory to determine the specific tolerance of your cell line by running a vehicle control experiment (cells treated with the same final DMSO concentration as your compound) and measuring cell viability.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, this can be a very effective strategy. The molecule has two phenolic hydroxyl (-OH) groups, which are weakly acidic. By increasing the pH of the assay buffer to a value above the compound's pKa, these hydroxyl groups will be deprotonated to form phenolate anions (-O⁻). This negative charge significantly increases the molecule's polarity and, consequently, its aqueous solubility.[10][11][12] A protocol for exploring this is provided in Section 3.
Section 3: In-Depth Troubleshooting & Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening
Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.[8][13][14] This protocol outlines a method to screen for an effective co-solvent system.
Objective: To identify a co-solvent that maintains the solubility of this compound in the final assay buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay Buffer (e.g., PBS, TRIS, HEPES).
-
Co-solvents: Polyethylene Glycol 400 (PEG 400), Ethanol, Propylene Glycol.
-
96-well clear bottom plate.
-
Plate reader capable of measuring absorbance or a nephelometer for turbidity.[15]
Procedure:
-
Prepare Co-Solvent/Buffer Mixtures: In separate tubes, prepare your assay buffer containing 5%, 10%, and 20% (v/v) of each co-solvent (PEG 400, Ethanol, Propylene Glycol).
-
Set Up Plate: Add 198 µL of each co-solvent/buffer mixture to different wells of the 96-well plate. Include a "Buffer Only" control.
-
Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final compound concentration of 100 µM (and 1% final DMSO).
-
Incubate & Observe: Mix the plate gently. Incubate at the assay temperature (e.g., 37°C) for 30 minutes.
-
Analyze:
-
Visual Inspection: Check for any visible precipitate (cloudiness, particles).
-
Quantitative Measurement: Read the plate at a wavelength where the compound does not absorb (e.g., 600-700 nm) to measure light scattering caused by precipitation. A higher reading indicates lower solubility.[15]
-
Data Interpretation: Compare the absorbance/turbidity readings. The co-solvent mixture that provides the lowest reading while remaining compatible with your assay is the optimal choice.
| Co-Solvent System | Visual Observation (100 µM) | Turbidity (OD at 650nm) | Recommendation |
| 1% DMSO in Buffer | Heavy Precipitate | 0.85 | Not Viable |
| + 5% PEG 400 | Slight Haze | 0.21 | Potentially Viable |
| + 10% PEG 400 | Clear Solution | 0.05 | Recommended |
| + 5% Ethanol | Precipitate | 0.55 | Not Recommended |
| + 10% Ethanol | Slight Haze | 0.30 | Potentially Viable |
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine if increasing the buffer pH can solubilize the compound by deprotonating its phenolic hydroxyl groups.[10][11]
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
A series of buffers with different pH values (e.g., Phosphate buffer at pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
pH meter.
-
Spectrophotometer or HPLC.
Procedure:
-
Prepare Samples: For each pH condition, add your compound from the DMSO stock to the buffer to reach your desired final concentration (e.g., 50 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).
-
Equilibrate: Cap the tubes and incubate them with gentle agitation for 1-2 hours at a controlled temperature to allow the solution to reach equilibrium.[16]
-
Separate Phases: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify Soluble Fraction: Carefully remove the supernatant. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Plot Data: Plot the measured soluble concentration against the buffer pH.
Expected Outcome: You should observe a significant increase in solubility as the pH rises, particularly as it approaches and surpasses the pKa of the phenolic groups. Ensure your assay components (e.g., enzyme, cells) are stable and active at the selected higher pH.[17]
Protocol 3: Advanced Strategy - Cyclodextrin Encapsulation
For exceptionally difficult cases, cyclodextrins can be used. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can encapsulate the hydrophobic benzyloxy groups of your compound, forming an "inclusion complex" that is water-soluble.[21][22]
Objective: To form a soluble inclusion complex of the compound for assay use.
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Complexation: Add your compound (from a minimal amount of DMSO stock) to the HP-β-CD solution.
-
Incubate: Mix vigorously and allow to incubate, sometimes overnight, to facilitate the formation of the inclusion complex.
-
Assay Dilution: Use this complexed stock solution for dilutions into your final assay medium. The cyclodextrin will shuttle the compound and keep it in solution.
-
Control: It is critical to run a control with the HP-β-CD alone to ensure it does not interfere with your assay.
Section 4: Visual Workflow - Decision-Making Guide
This diagram provides a logical path for troubleshooting solubility issues with this compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?
- National Institutes of Health. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- The Science Snail. (2025). Solution-making strategies & practical advice. YouTube.
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- ResearchGate. (2025). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution.
- Journal of Biomolecular Screening. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- askIITians. (2025). How does pH affect solubility?
- Quora. (2017). What effects does DMSO have on cell assays?
- World Health Organization. (n.d.). Annex 4.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phytotechlab.com [phytotechlab.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. who.int [who.int]
- 17. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Optimizing reaction conditions for "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" synthesis
Welcome to the technical support center for the synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, ensuring a successful and optimized experimental outcome. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves a Friedel-Crafts acylation to form the acetophenone skeleton, followed by selective protection of the hydroxyl groups with benzyl ethers. The presence of multiple hydroxyl groups on the aromatic ring introduces challenges related to regioselectivity and potential side reactions. This guide will walk you through these challenges with practical solutions.
Experimental Workflow Overview
The overall synthetic strategy can be visualized as a two-step process starting from 1,2,3,5-tetrahydroxybenzene (or a suitable precursor). The first step is a Friedel-Crafts acylation, followed by a selective O-benzylation.
Caption: A high-level overview of the synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The most critical step is the regioselective Friedel-Crafts acylation. The position of the acetyl group on the polyhydroxylated benzene ring will dictate the final product. Controlling the reaction temperature and the choice of Lewis acid catalyst are paramount for achieving the desired isomer[1].
Q2: Why is benzyl protection necessary?
A2: Benzyl groups are used as protecting groups for the hydroxyl moieties. This is often necessary to prevent unwanted side reactions in subsequent synthetic steps or to modify the solubility and electronic properties of the molecule for specific applications. Benzyl ethers are relatively stable and can be selectively removed under specific conditions[2].
Q3: Can I use a different protecting group?
A3: Yes, other protecting groups for phenols can be used, such as silyl ethers (e.g., TBDMS) or methoxymethyl (MOM) ethers. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. Benzyl ethers are often chosen for their robustness and well-established deprotection methods[2].
Q4: What are the expected challenges in the O-benzylation step?
A4: The primary challenge in the O-benzylation step is achieving selective protection. With multiple hydroxyl groups, you may get a mixture of mono-, di-, tri-, and tetra-benzylated products. The reaction conditions, particularly the stoichiometry of the benzyl bromide and the base, must be carefully optimized.
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis.
Troubleshooting Step 1: Friedel-Crafts Acylation
Issue 1: Low Yield of the Desired Acylated Product
-
Question: My Friedel-Crafts acylation is giving a very low yield of the desired polyhydroxyacetophenone. What could be the reasons?
-
Answer: Low yields in Friedel-Crafts acylation of highly activated rings like polyhydroxybenzenes can be due to several factors:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) can be complexed and deactivated by the lone pairs on the hydroxyl groups of the starting material and the product. Using an excess of the catalyst is often necessary.
-
Substrate Decomposition: Polyhydroxybenzenes can be sensitive to strong Lewis acids and may decompose under harsh reaction conditions.
-
Poor Regioselectivity: The acylation might be occurring at multiple positions on the ring, leading to a mixture of isomers and reducing the yield of the desired product[1].
-
O-Acylation: Acylation can occur on the hydroxyl groups (O-acylation) instead of the aromatic ring (C-acylation). This is often favored at lower temperatures. A subsequent Fries rearrangement can sometimes be used to convert the O-acylated product to the C-acylated product[1].
-
-
Proposed Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst Stoichiometry | Increase the molar equivalents of the Lewis acid (e.g., AlCl₃) to 3-4 equivalents. | To compensate for the catalyst complexation with the hydroxyl groups. |
| Reaction Temperature | Carefully control the reaction temperature. Start at a lower temperature (0-5 °C) and slowly warm to room temperature or slightly above. | Temperature can influence the regioselectivity. Higher temperatures may favor the ortho product in some cases[1]. |
| Choice of Acylating Agent | Consider using a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride[1]. | This can provide better control over the reaction and reduce side reactions. |
| Solvent | Use an appropriate solvent. Nitrobenzene or carbon disulfide are common, but consider solvent effects on reactivity and selectivity. | The solvent can influence the solubility of the reactants and the activity of the catalyst. |
Issue 2: Formation of Multiple Isomers
-
Question: I am getting a mixture of acylated isomers that are difficult to separate. How can I improve the regioselectivity?
-
Answer: Improving regioselectivity in the acylation of polyhydroxylated aromatic compounds is a common challenge. The directing effects of the multiple hydroxyl groups can lead to a mixture of products.
-
Proposed Solutions:
-
Temperature Control: As mentioned, temperature is a key factor in determining the isomeric ratio in some Friedel-Crafts reactions[1]. Experiment with a range of temperatures to find the optimal condition for your desired isomer.
-
Bulky Lewis Acid: Using a bulkier Lewis acid catalyst might favor acylation at the less sterically hindered position.
-
Protecting Group Strategy: A more controlled approach would be to start with a precursor where some of the hydroxyl groups are already protected. This would direct the acylation to a specific free position.
-
Caption: A decision tree for troubleshooting Friedel-Crafts acylation.
Troubleshooting Step 2: Selective O-Benzylation
Issue 1: Formation of a Mixture of Benzylated Products
-
Question: My O-benzylation reaction is producing a complex mixture of mono-, di-, and other benzylated species. How can I improve the selectivity for the desired 2,4-bis(benzyloxy) product?
-
Answer: Achieving selective benzylation on a polyhydroxylated molecule requires precise control over the reaction conditions. The different hydroxyl groups may have varying acidities and steric hindrances, which can be exploited to achieve selectivity.
-
Proposed Solutions:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Carefully control the stoichiometry of benzyl bromide. Start with slightly less than 2 equivalents and incrementally increase it based on reaction monitoring (e.g., by TLC or LC-MS). | Using a large excess of benzyl bromide will lead to over-alkylation. |
| Base | Use a mild base like potassium carbonate (K₂CO₃)[3][4]. Stronger bases like sodium hydride (NaH) can deprotonate multiple hydroxyl groups, leading to a loss of selectivity. | K₂CO₃ is generally sufficient to deprotonate the phenolic hydroxyl groups without being overly reactive. |
| Reaction Time and Temperature | Monitor the reaction closely over time. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity. | Higher temperatures can increase the rate of reaction but may decrease selectivity. |
| Solvent | Use a polar aprotic solvent like acetone or DMF[3]. | These solvents are effective for Williamson ether synthesis. |
Issue 2: Incomplete Reaction
-
Question: The benzylation reaction is very slow or does not go to completion, leaving a significant amount of starting material. What can I do?
-
Answer: Incomplete reaction can be due to insufficient reactivity of the starting materials or suboptimal reaction conditions.
-
Proposed Solutions:
-
Activation of Benzyl Bromide: Consider adding a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to increase the rate of the reaction.
-
Choice of Base: If a very mild base is not effective, you could cautiously try a slightly stronger base, but this may come at the cost of selectivity.
-
Temperature: Gradually increasing the reaction temperature may be necessary to drive the reaction to completion. Refluxing in acetone is a common condition[3][4].
-
General Troubleshooting: Purification
Issue: Difficulty in Purifying the Final Product
-
Question: The crude product is an oily mixture that is difficult to purify by crystallization or column chromatography. What are some effective purification strategies?
-
Answer: The purification of polyhydroxylated and benzylated aromatic compounds can be challenging due to their polarity and potential for streaking on silica gel.
-
Proposed Solutions:
-
Crystallization: Try a variety of solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed, followed by cooling[3].
-
Column Chromatography:
-
Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity.
-
Consider adding a small amount of acetic acid or triethylamine to the eluent to suppress tailing, depending on the nature of your compound.
-
If silica gel is not effective, consider using a different stationary phase like alumina or reverse-phase silica.
-
-
Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be a very effective, albeit more expensive, purification method.
-
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,2,3,5-Tetrahydroxybenzene
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (3.3 equivalents) in a suitable solvent (e.g., nitrobenzene).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1,2,3,5-tetrahydroxybenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in the same solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid[1].
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective O-Benzylation
-
Setup: In a round-bottom flask, dissolve the polyhydroxyacetophenone (1 equivalent) in acetone (40 mL for 4 mmol scale)[3].
-
Addition of Reagents: Add potassium carbonate (2.2 equivalents) and benzyl bromide (2.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (around 60 °C) and stir for 3-6 hours[3][4]. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization from a suitable solvent system like methanol or an ethyl acetate/hexane mixture[3].
References
- BenchChem. (n.d.). Improving Yield in Friedel-Crafts Acylation of 1-(2,5-Dihydroxyphenyl)butan-1-one.
- Madsen, R., & Skrydstrup, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ChemInform. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- ResearchGate. (2024). Deprotection of benzyl in ether substrates.
- McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C.-y. (2012). Synthesis of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144–5148.
- Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464–12473.
- Li, Y., Wang, Y., & Liu, G. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874.
- ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
- Echemi. (n.d.). This compound.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides.
- Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52.
- ChemicalBook. (2022). This compound | 1083181-35-4.
- Li, Y., Wang, Y., & Liu, G. (2011). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
- ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.
- BLDpharm. (n.d.). 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Sigma-Aldrich. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(2,3,6-trimethylphenoxy)ethanone AldrichCPR.
Sources
Technical Support Center: Purification of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Welcome to the technical support center for the purification of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this polyfunctional aromatic ketone. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your target compound.
Understanding the Molecule and Potential Impurities
This compound is a moderately polar compound characterized by two hydrophilic hydroxyl groups and two bulky, more lipophilic benzyloxy groups attached to an acetophenone core. Its synthesis likely proceeds via a Williamson ether synthesis, reacting a polyhydroxyacetophenone precursor with benzyl bromide in the presence of a base.[1] This synthetic route can lead to a variety of impurities that may complicate purification.
Common Impurities May Include:
-
Unreacted Starting Materials: The initial polyhydroxyacetophenone and benzyl bromide.
-
Partially Benzylated Intermediates: Mono-benzylated species.
-
Over-benzylated Byproducts: Per-benzylated compounds where all hydroxyl groups have reacted.
-
Side-Reaction Products: C-benzylated compounds, though less common for phenols under these conditions.[2]
A successful purification strategy will effectively separate the desired product from these structurally similar compounds.
General Troubleshooting Workflow
The following flowchart outlines a general workflow for troubleshooting the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Recrystallization Issues
Q1: My product "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil can trap impurities.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the hot "good" solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. A well-insulated container or a Dewar flask can be used to slow the cooling rate.
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) at a temperature just below the solvent's boiling point.
-
Change the Solvent System: If the problem persists, evaporate the current solvent and try a different one with a lower boiling point. A mixed solvent system can also be effective. For instance, dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This typically indicates that the solution is not saturated, meaning too much solvent was used.
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent. Allow it to cool again to see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
-
Change the Solvent: If concentrating the solution is ineffective, it may be necessary to remove the solvent entirely and attempt recrystallization with a different solvent system in which your compound is less soluble at lower temperatures.
Q3: The recovered crystals are still impure, as indicated by TLC or melting point analysis.
A3: This can happen if the initial crystallization was too rapid, trapping impurities, or if the washing step was inadequate.
Troubleshooting Steps:
-
Re-crystallize: Perform a second recrystallization. The purity of the crystals generally improves with each successive recrystallization, although some product loss is inevitable.
-
Proper Washing: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using warm or room temperature solvent will dissolve some of your product.
-
Consider a Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product.
| Parameter | Recommended Solvents/Systems | Rationale |
| Primary Solvents (Good) | Ethyl Acetate, Acetone, Dichloromethane | These solvents should readily dissolve the compound when hot. |
| Anti-Solvents (Poor) | Hexanes, Heptane, Toluene | These are used to decrease the solubility of the compound upon cooling in mixed solvent systems. |
| Mixed Solvent Systems | Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Ethanol/Water | These systems allow for fine-tuning of the solvent polarity to achieve optimal crystallization. |
Caption: Recommended Solvent Systems for Recrystallization.
Column Chromatography Issues
Q1: I'm seeing significant streaking of my compound on the TLC plate and the column. How can I fix this?
A1: Streaking is often a sign of compound overloading, interaction with the stationary phase (silica gel is acidic), or the use of an inappropriate solvent system. Phenolic hydroxyl groups can strongly interact with silica gel.
Troubleshooting Steps:
-
Optimize Solvent System:
-
Increase Polarity: Gradually increase the polarity of your mobile phase. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
Add a Polar Modifier: Adding a small amount of a more polar solvent like methanol (0.5-2%) to your eluent can help to reduce tailing by competing with your compound for binding sites on the silica.
-
Consider Toluene: For aromatic compounds, replacing hexanes with toluene in the mobile phase can sometimes improve separation.
-
-
Use a Different Stationary Phase: If streaking persists, the acidic nature of silica gel may be the issue. Consider using neutral alumina as the stationary phase.[3]
-
Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Load the sample in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel.
Q2: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.
A2: This indicates your compound is very polar and requires a more polar mobile phase.
Troubleshooting Steps:
-
Increase Eluent Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) might provide better separation.[4]
Q3: I am not getting good separation between my product and a closely running impurity.
A3: This is a common challenge, especially with structurally similar impurities like partially benzylated intermediates.
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase: Test a variety of solvent systems with slightly different polarities. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
-
Use a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. This will increase the resolution between closely eluting spots.
-
Increase Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
| Parameter | Recommended Systems | Rationale & Tips |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Its acidic nature may cause tailing with phenols. |
| Neutral Alumina | A good alternative if silica gel causes streaking or decomposition. | |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | A standard starting point. Begin with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol Gradient | Useful for more polar compounds. Start with a low percentage of methanol (1-2%). | |
| Toluene/Ethyl Acetate Gradient | Toluene can improve the separation of aromatic compounds. |
Caption: Recommended Systems for Column Chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Load the sample onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
Technical Support Center: Deprotection of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Welcome to the technical support guide for navigating the deprotection of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific polyhydroxylated acetophenone derivative. Here, we will delve into the common strategies, inherent challenges, and troubleshooting methodologies to ensure successful and efficient removal of the benzyl protecting groups.
Introduction to the Challenge
The target molecule, this compound, presents a unique set of challenges for deprotection. The presence of two benzyl ethers on a sterically hindered and electron-rich phenolic ring, along with two free hydroxyl groups and an acetophenone moiety, requires careful consideration of deprotection methodologies to avoid unwanted side reactions and ensure high yields of the desired tetra-hydroxylated product. The primary goal is the cleavage of the two C-O benzyl bonds to liberate the corresponding phenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting benzyl ethers on this substrate?
A1: The most common and effective methods for cleaving phenolic benzyl ethers are catalytic hydrogenolysis and acid-mediated cleavage.[1]
-
Catalytic Hydrogenolysis: This is a widely used and generally mild method involving a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source.[1][2]
-
Acid-Mediated Cleavage: Strong acids, particularly Lewis acids like boron trichloride (BCl₃), can be effective for cleaving aryl benzyl ethers.[3][4]
Q2: Why is my standard hydrogenolysis reaction with Pd/C and H₂ gas failing or proceeding very slowly?
A2: Several factors can impede the efficiency of catalytic hydrogenolysis for this specific substrate:
-
Catalyst Quality and Activity: The efficiency of commercial Pd/C catalysts can vary significantly.[5][6] Factors such as palladium particle size, distribution on the carbon support, and the oxidation state of the palladium (Pd(0) vs. PdO) can impact reaction times and yields.[6]
-
Steric Hindrance: The substitution pattern on the aromatic ring can sterically hinder the approach of the substrate to the catalyst's active sites.
-
Catalyst Poisoning: Although less common with this substrate, trace impurities containing sulfur or other elements can poison the palladium catalyst.[1][7]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are often effective.[8]
Q3: Can I use catalytic transfer hydrogenation (CTH) as an alternative to high-pressure hydrogen gas?
A3: Yes, catalytic transfer hydrogenation (CTH) is an excellent and often safer alternative to traditional hydrogenolysis.[9] It utilizes a hydrogen donor in the presence of a catalyst, like Pd/C, at or near room temperature and atmospheric pressure.[9] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[9][10][11] This method can be particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.[10]
Q4: Are there any concerns about side reactions with the acetophenone group during hydrogenolysis?
A4: Yes, over-reduction of the ketone in the acetophenone moiety is a potential side reaction. While benzyl ether hydrogenolysis is generally favored, prolonged reaction times or highly active catalysts could lead to the reduction of the carbonyl group to a secondary alcohol or even complete reduction to an ethyl group. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
Q5: When should I consider using an acid-mediated deprotection strategy?
A5: Acid-mediated deprotection, particularly with strong Lewis acids like BCl₃, should be considered when hydrogenolysis methods are ineffective. This method can be particularly potent for cleaving electron-rich aryl benzyl ethers.[3] However, it is a harsh method and may not be suitable for substrates with other acid-sensitive functional groups.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the deprotection of this compound.
Problem 1: Incomplete or Slow Hydrogenolysis Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Catalyst Quality/Activity | 1. Use a fresh, high-quality Pd/C catalyst from a reputable supplier. 2. Consider screening different commercial sources of Pd/C, as their performance can vary.[5][6] 3. Use a higher catalyst loading (e.g., 10-20 mol %). | The physical and chemical properties of Pd/C catalysts, such as particle size and oxidation state, directly influence their activity in hydrogenolysis.[6] |
| Insufficient Hydrogen Availability | 1. For reactions with H₂ gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).[12] 2. For CTH, ensure an adequate excess of the hydrogen donor is used (e.g., formic acid or ammonium formate).[11] | The reaction rate is dependent on the concentration of the active hydrogen species at the catalyst surface. |
| Sub-optimal Solvent | 1. Switch to or add a co-solvent like acetic acid.[8] 2. Ensure the starting material is fully dissolved in the reaction solvent. | Acetic acid can activate the ether's oxygen, facilitating cleavage.[8] Poor solubility limits the substrate's access to the catalyst. |
| Steric Hindrance | 1. Increase the reaction temperature (e.g., to 40-60 °C), but monitor closely for side reactions. 2. Consider a more active catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst). | Higher temperatures can provide the necessary activation energy to overcome steric barriers. Pearlman's catalyst is often more effective for hindered substrates. |
Problem 2: Side Reactions Observed (e.g., Ketone Reduction)
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reduction | 1. Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. 2. Reduce the catalyst loading or switch to a less active catalyst. | Minimizing reaction time and catalyst activity can prevent the reduction of less reactive functional groups like the ketone. |
| Catalyst Poisoning and Selectivity Modification | 1. In some cases, intentional and controlled addition of a catalyst poison like pyridine or quinoline can increase selectivity by deactivating the most reactive sites on the catalyst, thus preventing over-reduction.[7][13] | This is an advanced technique that modulates the catalyst's activity to favor the desired transformation. |
Problem 3: Failure of Both Hydrogenolysis and CTH
| Potential Cause | Troubleshooting Step | Rationale |
| Highly Recalcitrant Substrate | 1. Switch to an acid-mediated deprotection method. A combination of BCl₃ with a cation scavenger like pentamethylbenzene can be effective.[3][4] | Lewis acids directly attack the ether oxygen, providing an alternative mechanistic pathway for cleavage when catalytic methods fail. Cation scavengers prevent re-benzylation and other side reactions. |
| Incorrect Product Identification | 1. Thoroughly characterize all isolated products using NMR, Mass Spectrometry, and other relevant analytical techniques. | It is possible the reaction is proceeding, but the product is not what is expected or is being lost during workup. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
This protocol offers a convenient and efficient method for benzyl ether deprotection without the need for high-pressure hydrogen gas.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst and Donor Addition: Add 10% Palladium on carbon (Pd/C) (10-20 mol % by weight) to the solution. Then, add a hydrogen donor such as ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents).[10][11]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Acid-Mediated Deprotection with Boron Trichloride (BCl₃)
Caution: Boron trichloride is a toxic and corrosive gas/liquid. This procedure must be performed in a well-ventilated fume hood by trained personnel.
-
Preparation: Dissolve this compound (1 equivalent) and a cation scavenger such as pentamethylbenzene (2-3 equivalents) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Slowly add a solution of BCl₃ (2.5-3 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to stir at low temperature and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol or water at a low temperature.
-
Workup and Isolation: Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product as needed.
Visualizing the Deprotection Workflow
The following diagram illustrates the decision-making process for the deprotection of this compound.
Caption: Decision workflow for deprotection strategies.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Kroutil, J., & Trnka, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry-A European Journal, 6(7), 1140-1146. Available from: [Link]
-
Sajiki, H., et al. (2005). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. Available from: [Link]
-
Kroutil, J., & Trnka, T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. PubMed. Available from: [Link]
-
Kroutil, J., & Trnka, T. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. Available from: [Link]
-
Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1634-1642. Available from: [Link]
-
Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Available from: [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
-
Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Publications. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from: [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-323. Available from: [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
Reddit. (2017, June 21). O-Debenzylation of stubborn phenolic protecting group. Retrieved from [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]
-
Plourde, G. L. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2894-2897. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. youtube.com [youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2,4-bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on impurity profiling, prevention, and troubleshooting. Our goal is to provide you with the causal understanding and actionable protocols necessary to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this molecule?
The most prevalent method for synthesizing polyhydroxyacetophenones, such as the target molecule, is the Houben-Hoesch reaction .[1][2] This reaction is a variant of the Friedel-Crafts acylation that uses a nitrile (in this case, acetonitrile) as the acylating agent and a Lewis acid catalyst, typically zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), with gaseous hydrogen chloride (HCl).[1][3][4] The reaction is particularly well-suited for electron-rich aromatic compounds like poly-benzyloxy phenols, as it offers good regioselectivity and can be performed under milder conditions than some traditional Friedel-Crafts acylations.[2]
Q2: What are the primary impurities I should anticipate in this synthesis?
The main impurities encountered are typically:
-
Unreacted Starting Material: Incomplete conversion of the bis(benzyloxy)dihydroxybenzene precursor.
-
Mono-debenzylated Impurity: Loss of one of the two benzyl protecting groups.
-
Di-debenzylated Impurity: Loss of both benzyl protecting groups, yielding the unprotected tetrahydoxyacetophenone.
-
Regioisomers: Acylation at an alternative position on the aromatic ring, though less common due to the strong directing effects of the existing substituents.
-
Hydrolysis Products: Incomplete hydrolysis of the ketimine intermediate formed during the Houben-Hoesch reaction can leave imine-related impurities.[1][3]
Q3: Why is rigorous exclusion of moisture so critical for this reaction?
The Lewis acids used as catalysts (e.g., AlCl₃, ZnCl₂) are highly hygroscopic. Moisture competes with the nitrile for coordination to the Lewis acid, effectively deactivating the catalyst. This leads to stalled or incomplete reactions, resulting in a high percentage of unreacted starting material in your crude product. Furthermore, water can hydrolyze the acylating agent and intermediates, contributing to lower yields and a more complex impurity profile. All reagents, solvents, and glassware must be scrupulously dried before use.
Q4: How can I effectively monitor the reaction's progress to avoid over-running or premature quenching?
Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting material, product, and major impurities (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol). Co-spotting your reaction mixture with a sample of the starting material is essential. The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, sampling the reaction for HPLC or UPLC analysis is recommended, especially during process development.
Troubleshooting Guide: Impurity Formation & Mitigation
This section directly addresses common experimental failures and provides solutions grounded in chemical principles.
Problem 1: High Levels of Unreacted Starting Material
-
Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of remaining starting material. What are the most probable causes?
-
A: This is almost always due to catalyst deactivation or insufficient catalyst loading .
-
Moisture Contamination: As detailed in FAQ #3, trace water in your solvent, reagents, or reaction vessel will quench the Lewis acid. Ensure all materials are anhydrous.
-
Improper Reagent Stoichiometry: In Friedel-Crafts type reactions, the product ketone can form a stable complex with the Lewis acid catalyst.[5][6] This means that a stoichiometric amount (or even a slight excess) of the catalyst is often required, as it is not truly catalytic in these cases.[5][6] Insufficient loading will leave unreacted starting material.
-
Low Reaction Temperature: While low temperatures are used to control side reactions, a temperature that is too low can significantly slow down the rate of the desired acylation, leading to an incomplete reaction within a practical timeframe.
-
-
-
Q: What practical steps can I take to ensure my Lewis acid remains active and the reaction goes to completion?
-
A:
-
Dry Everything: Dry your glassware in an oven ( >100°C) and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Use a fresh, unopened bottle of the Lewis acid or one that has been stored properly in a desiccator.
-
Optimize Catalyst Loading: Start with at least 1.1 to 1.5 equivalents of the Lewis acid (e.g., AlCl₃ or ZnCl₂) relative to the bis-benzyloxy precursor. Perform a small optimization study if necessary.
-
Controlled Temperature Ramp: Start the reaction at a low temperature (e.g., 0°C) during the addition of reagents to control the initial exotherm. Once all reagents are mixed, allow the reaction to slowly warm to room temperature or slightly above to ensure it proceeds to completion. Monitor closely by TLC.
-
-
Problem 2: Formation of De-benzylated Impurities
-
Q: My mass spectrometry and NMR data show significant peaks corresponding to the loss of one or both benzyl groups. Why is this happening and how can I prevent it?
-
A: Benzyl ethers are generally stable but can be cleaved by strong Lewis acids or under certain acidic conditions.[7][8] This is a classic and challenging side reaction in this synthesis.
-
Lewis Acid Strength: Strong Lewis acids like AlCl₃ are particularly aggressive and are known to promote de-O-benzylation.[9][10] The reaction involves the coordination of the Lewis acid to the benzyl ether oxygen, weakening the C-O bond and making it susceptible to cleavage.
-
Reaction Temperature & Time: Higher temperatures and longer reaction times increase the rate of the debenzylation side reaction.
-
Acidic Workup: Quenching the reaction with a strong aqueous acid can also cause cleavage of the acid-labile benzyl ethers.
-
-
-
Q: What specific protocol changes will minimize or eliminate de-benzylation?
-
A: The key is to use milder conditions.
-
Switch to a Milder Lewis Acid: This is the most effective solution. Zinc chloride (ZnCl₂) is a much milder catalyst than AlCl₃ and is often preferred for acylations on sensitive substrates like polyalkoxyphenols.[2] Boron trifluoride etherate (BF₃·OEt₂) is another alternative that can reduce the incidence of debenzylation.
-
Strict Temperature Control: Maintain the reaction temperature as low as possible while still allowing the acylation to proceed. A range of 0°C to room temperature is typical. Avoid any significant exotherms.
-
Careful Quenching: Quench the reaction by slowly pouring the reaction mixture into a mixture of ice and a weak base (e.g., saturated sodium bicarbonate solution) or a neutral buffer. Avoid quenching directly into strong acid.
-
-
Problem 3: Purification Challenges and Co-elution
-
Q: The de-benzylated impurities are very polar and are either sticking to my silica gel column or co-eluting with my desired product. What purification strategies can I employ?
-
A: The free hydroxyl groups on the de-benzylated impurities make them significantly more polar, leading to purification difficulties on standard silica gel.
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is often the most effective method for removing small amounts of closely-eluting impurities. Experiment with solvent systems like ethyl acetate/hexane, methanol/water, or isopropanol.
-
Alternative Chromatography: If column chromatography is necessary, consider alternative stationary phases. Diol- or amine-functionalized silica can offer different selectivity for polar compounds.[11] For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) may be an option.[11]
-
pH-Modulated Extraction: During the aqueous workup, carefully adjusting the pH can help separate components. The desired product and partially de-benzylated impurity have different acidities due to the number of free phenolic hydroxyls. A carefully controlled liquid-liquid extraction at an intermediate pH might selectively partition one component into the aqueous layer.
-
-
Experimental Protocols & Data
Recommended Synthesis Protocol (Houben-Hoesch)
This protocol is optimized to minimize de-benzylation and other side reactions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet with anhydrous zinc chloride (ZnCl₂, 1.2 eq.).
-
Reagent Addition: Add anhydrous diethyl ether as the solvent, followed by the 1,3-bis(benzyloxy)-2,5-dihydroxybenzene precursor (1.0 eq.) and acetonitrile (1.5 eq.).
-
Reaction Initiation: Cool the resulting suspension to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 15-20 minutes.
-
Reaction Progression: After HCl addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.
-
Workup: Once complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir vigorously for 1 hour to hydrolyze the intermediate ketimine salt.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Table 1: Comparison of Lewis Acids and Impact on Impurity Profile
| Lewis Acid (1.2 eq.) | Reaction Temp. | Time (h) | Conversion (%) | Product Purity (%) | Debenzylation (%) |
| AlCl₃ | 0°C to RT | 8 | >95% | ~65% | ~30% |
| ZnCl₂ / HCl | 0°C to RT | 18 | >95% | ~90% | <5% |
| BF₃·OEt₂ | 0°C to RT | 24 | ~80% | ~85% | <2% |
| Data are representative and may vary based on specific substrate and conditions. |
Visual Diagrams
General Synthetic Workflow
Caption: General workflow for the synthesis and purification.
Impurity Formation Pathways
Caption: Key reaction pathways leading to common impurities.
References
-
Wikipedia. Hoesch reaction. Link
-
Grokipedia. Hoesch reaction. Link
-
B N College, Bhagalpur. HOUBEN–HOESCH REACTION. (2020). Link
-
Google Patents. US4433173A - Acetophenone purification. Link
-
University of Calgary. Alcohol Protecting Groups. Link
-
Thermo Fisher Scientific. Houben-Hoesch Synthesis. Link
-
ACS Publications. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (2023). Organic Letters. Link
-
SlideShare. Houben - Hoesch Reaction. Link
-
ACS Publications. Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Link
-
ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Link
-
NIH National Library of Medicine. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. (2024). ACS Central Science. Link
-
Chem-Station. Benzyl (Bn) Protective Group. (2014). Link
-
SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2024). Journal of the Brazilian Chemical Society. Link
-
Google Patents. US4559110A - Acetophenone recovery and purification. Link
-
European Patent Office. EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. (2023). Link
-
ResearchGate. Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Link
-
NIH National Library of Medicine. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011). Acta Crystallographica Section E. Link
-
ResearchGate. For highly polar compound, how to do the purification? (2018). Link
-
Echemi. This compound. Link
-
Sigma-Aldrich. Friedel–Crafts Acylation. Link
-
Wikipedia. Friedel–Crafts reaction. Link
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters. Link
-
ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Link
-
World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2023). Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Link
-
ChemicalBook. This compound. (2022). Link
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). Link
-
BLDpharm. 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone. Link
-
ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. (2025). Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone. As a key intermediate in various synthetic pathways, successfully scaling its production is often critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical field experience to address the common challenges encountered during scale-up.
Introduction: Synthetic Strategy Overview
The synthesis of this compound typically involves the Friedel-Crafts acylation of a highly substituted and protected benzene precursor, such as 1,3-bis(benzyloxy)-2,5-dihydroxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring to yield the target ketone.[1]
The core challenges in this synthesis, particularly during scale-up, revolve around managing the reactivity of the phenol moieties, ensuring regioselectivity, maximizing yield, and simplifying purification. Phenolic substrates are notoriously complex in Friedel-Crafts reactions due to the bidentate nucleophilicity of the phenol group, which can lead to competing O-acylation, and the ability of the hydroxyl groups to coordinate with the Lewis acid catalyst, thereby deactivating it.[2]
This guide will address these specific challenges in a practical, problem-solution format.
Process Workflow for Synthesis
Here is a typical workflow for the synthesis, which will be referenced in the troubleshooting section.
Caption: Kinetic vs. Thermodynamic reaction pathways.
Solution:
-
Promote the Fries Rearrangement: The O-acylated ester can rearrange to the desired C-acylated ketone in the presence of a sufficient amount of Lewis acid. This is known as the Fries rearrangement. By ensuring an adequate amount of AlCl₃ (as mentioned in Issue 1) and allowing for sufficient reaction time at room temperature, you can drive the reaction towards the more stable C-acylated product.
-
Control Reaction Temperature: While the initial addition of reagents should be done at low temperature (0-5 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for several hours (or even overnight) will favor the thermodynamic product.
Issue 3: Difficulty in Product Purification and Isolation
Symptom: The crude product is an oily, dark residue that is difficult to crystallize. Column chromatography is slow and results in low recovery on a large scale.
Potential Cause 1: Formation of Polyphenolic Impurities and Tar. Harsh reaction conditions, such as excessively high temperatures or the use of very strong Lewis acids, can lead to degradation of the electron-rich phenol ring and the formation of polymeric side products.
Solution:
-
Strict Temperature Control: On a large scale, heat dissipation is less efficient. Ensure your reactor has adequate cooling capacity. Add reagents slowly and portion-wise to maintain the internal temperature within the optimal range.
-
Alternative Lewis Acids: If AlCl₃ consistently leads to charring, consider a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), although this may require higher temperatures or longer reaction times.
Potential Cause 2: Incomplete Quenching and Workup. The aluminum-phenol complexes formed during the reaction are sticky and can trap the product. If not properly decomposed during the workup, they will contaminate the organic phase.
Solution:
-
Thorough Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid is crucial for breaking down the aluminum complexes.
-
Emulsion Prevention: During extraction, emulsions can form. To break them, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. On a larger scale, using a bottom-outlet reactor can make separations cleaner.
-
Crystallization Optimization: Instead of relying solely on chromatography, develop a robust crystallization procedure. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane, isopropanol) to find conditions that provide high purity and yield. Seeding the solution with a small crystal of pure product can often induce crystallization. [3]
Frequently Asked Questions (FAQs)
Q1: Why is acetyl chloride preferred over acetic anhydride for this acylation? While both can be used, acetyl chloride is generally more reactive. In the presence of a strong Lewis acid like AlCl₃, it readily forms the highly electrophilic acylium ion (CH₃CO⁺), which is the key reactive species. Acetic anhydride requires harsher conditions or a more active catalyst system to achieve similar reactivity.
Q2: Can I use a different solvent instead of a chlorinated one like Dichloromethane (DCM) or Dichloroethane (DCE)? For Friedel-Crafts acylations, the solvent choice is critical. It must be inert to the strong Lewis acid and the reaction conditions. While solvents like carbon disulfide (CS₂) and nitrobenzene are classic choices, they have significant toxicity and safety concerns. DCM and DCE are generally effective and easier to handle. Ethereal solvents (like THF or diethyl ether) are unsuitable as they will form complexes with the Lewis acid. Non-polar hydrocarbon solvents (like hexane) are often poor choices due to the low solubility of the reaction intermediates.
Q3: How do I monitor the reaction's progress effectively on a large scale? On a large scale, it is impractical to take frequent samples. The best approach is to establish a reliable reaction time based on small-scale experiments and monitor the reaction at key intervals (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A good HPLC method can also quantify the formation of byproducts and help you decide when the optimal conversion has been reached before significant degradation occurs.
Q4: My final product is always slightly colored. How can I obtain a pure white solid? A persistent color is often due to trace amounts of phenolic impurities that have oxidized.
-
Charcoal Treatment: During the workup, after dissolving the crude product in a suitable solvent for crystallization, you can add a small amount of activated charcoal, heat the mixture gently, and then filter it hot through a pad of celite. The charcoal will adsorb many of the colored impurities.
-
Recrystallization: A second recrystallization from a different solvent system can also be very effective at removing residual color.
References
-
University of Calgary. (n.d.). Acylation of Phenols. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Ma, G., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. Retrieved from [Link]
-
Ma, G., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2468. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(21), 6485. Retrieved from [Link]
- U.S. Patent No. 5,599,988. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
Sources
Technical Support Center: Interpreting Complex NMR Spectra of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Welcome to the technical support center for the NMR analysis of "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone". This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of this complex polyphenolic compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Understanding the Molecule: A Structural Overview
Before delving into the complexities of the NMR spectrum, it is crucial to understand the structural features of this compound that influence its spectral characteristics. The molecule possesses a highly substituted aromatic ring with two bulky benzyloxy groups, two acidic hydroxyl groups, and an acetyl group. This intricate arrangement leads to a crowded aromatic region in the ¹H NMR spectrum, significant solvent and temperature effects on the hydroxyl proton signals, and potential for through-space correlations.
Frequently Asked Questions (FAQs)
Q1: Why are the hydroxyl (-OH) proton signals in my ¹H NMR spectrum broad or not visible at all?
A1: The appearance of hydroxyl proton signals is highly dependent on several factors:
-
Proton Exchange: Hydroxyl protons can exchange with residual water or other labile protons in the NMR solvent (like CDCl₃).[1] This exchange can be fast on the NMR timescale, leading to signal broadening or the signal "melting" into the baseline.[1]
-
Solvent Choice: In aprotic, non-hydrogen bonding solvents like CDCl₃ or benzene-d₆, intermolecular hydrogen bonding between molecules of your compound can lead to broad signals.[1] In contrast, using a hydrogen-bond accepting solvent like DMSO-d₆ can sharpen the hydroxyl signals by forming strong hydrogen bonds with the solvent molecules, which slows down the intermolecular exchange.[1][2]
-
Concentration and Temperature: Higher concentrations can promote intermolecular hydrogen bonding and thus broadening. Running the experiment at a lower temperature can sometimes slow down exchange rates and sharpen the signals. Conversely, in some cases, higher temperatures can also sharpen signals by increasing the rate of exchange to a point where an averaged, sharper signal is observed.
Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. How can I resolve the overlapping signals?
A2: Signal overlap in the aromatic region is a common challenge with highly substituted benzene rings. Here are a few strategies to tackle this:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and can help resolve overlapping multiplets.
-
Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical shifts of the aromatic protons. Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant shifts (Aromatic Solvent-Induced Shifts or ASIS) compared to CDCl₃, which may resolve the overlap.[3]
-
2D NMR Techniques: Two-dimensional NMR experiments are invaluable for deciphering complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds), helping you to trace out the connectivity of the aromatic protons.[4][5]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can be particularly helpful in this molecule to identify protons near the benzyloxy groups.
-
Q3: I am struggling with the assignment of the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?
A3: Quaternary carbons do not have attached protons, so they do not show up in a DEPT-135 or HSQC spectrum. The best way to assign them is through long-range heteronuclear correlation experiments:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away.[4][5] By observing correlations from known protons (like the aromatic or methylene protons) to the quaternary carbons, you can confidently assign their chemical shifts. For example, the methylene protons of the benzyloxy groups should show a correlation to the carbon they are attached to (C2 or C4) in the HMBC spectrum.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving common and complex issues encountered during the NMR analysis of this compound.
Problem 1: Poor Resolution and Broad Peaks Throughout the Spectrum
Possible Causes:
-
Poor shimming of the magnetic field.
-
Sample concentration is too high, leading to increased viscosity.
-
Presence of paramagnetic impurities.
-
Compound aggregation.
Troubleshooting Workflow:
Caption: Expected key HMBC correlations for structural assignment.
Expected Chemical Shift Ranges (¹H and ¹³C):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations |
| Acetyl -CH₃ | ~ 2.6 | ~ 33 | HMBC to C=O and C1 |
| Acetyl C=O | - | ~ 203 | HMBC from -CH₃ |
| Aromatic C5-H | ~ 6.5 | ~ 95 | COSY to nothing; NOESY to BnO-CH₂ at C4 and OH at C6 |
| Benzyloxy -CH₂- | ~ 5.1 - 5.3 (2s) | ~ 71-75 | HMBC to substituted carbons (C2/C4) and adjacent carbons |
| Benzyloxy Ph-H | ~ 7.3 - 7.6 (m) | ~ 127-137 | |
| Phenolic -OH | 9.0 - 13.0 (broad) | - | Disappears on D₂O shake |
| Aromatic Quaternary Cs | - | ~ 105-165 | Assigned via HMBC |
Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.
Problem 3: Presence of Rotamers Due to Bulky Benzyloxy Groups
The two bulky benzyloxy groups can hinder free rotation, potentially leading to the presence of rotamers (rotational isomers) that are slowly interconverting on the NMR timescale. This can manifest as:
-
Broadened signals at room temperature.
-
Doubling of some or all signals in the spectrum.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.
-
Heating: If the signals coalesce into sharp, averaged signals at higher temperatures, it confirms the presence of rotamers. [3] * Cooling: If the signals sharpen into distinct sets of peaks for each rotamer at lower temperatures, this also confirms their presence.
-
-
2D EXSY (Exchange Spectroscopy): This experiment is similar to NOESY but specifically detects chemical exchange. If you observe cross-peaks between the doubled signals, it provides definitive evidence of rotameric exchange.
Experimental Protocols
Standard ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Filter the solution into a clean, dry NMR tube. 2. Instrument Setup: Lock and shim the instrument.
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate for ¹H NMR.
Confirmation of Hydroxyl Protons (D₂O Shake):
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum. The hydroxyl proton signals should disappear or significantly decrease in intensity. [3] 2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use a standard, well-prepared sample.
-
Select the desired 2D experiment from the spectrometer's pulse program library.
-
Use the default parameters as a starting point. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.
-
Adjust the number of scans and increments to achieve the desired resolution and signal-to-noise in a reasonable amount of time.
References
- Caceres-Cortes, J., et al. (2024). Perspectives on NMR spectroscopy in drug discovery research.
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
- Supporting Information for various chemical syntheses.
- Gülseven Sıdır, Y., et al. (2025). UV-Induced Benzyloxy Rotamerization in an Ortho OH-Substituted Aryl Schiff Base.
- Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
- Chemistry LibreTexts. (2023). 5.11: Proton NMR problems.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Reddit. (2023). Hydroxyl Groups in NMR : r/Chempros.
- ResearchGate. (2013).
- Creative Biostructure.
- MDPI. (2021). Applications of Solution NMR in Drug Discovery.
- ResearchGate. (2025). Rotamers or Diastereomers? An Overlooked NMR Solution.
- Beilstein Journals. BJOC - Search Results.
- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- van der Waals, J. H., & de Groot, M. S. (1959). The effect of hydrogen bonding on proton magnetic resonance spectra. Molecular Physics, 2(4), 333-340.
- PMC. (2012). 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone.
- SpectraBase. Acetophenone.
- ChemicalBook. 2'-Hydroxyacetophenone(118-93-4) 1H NMR spectrum.
- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0281454).
- ResearchGate. (2022). 2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC.
- YouTube. (2011). Lecture 20. Understanding Complex Pulse Sequences.
- Kay, L. E. (2019). The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. Journal of Magnetic Resonance, 306, 134-143.
- Royal Society of Chemistry.
- EPFL. 2D NMR.
- Science.gov. nmr hsqc hmbc: Topics by Science.gov.
- ACS Omega. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033910).
- Master Organic Chemistry. (2022). 1H NMR: How Many Signals?.
- YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step.
- Bruker.
- Indian Journal of Chemistry. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- PubMed Central. (2023).
- Books - The Royal Society of Chemistry. CHAPTER 2: NMR Pulse Sequences for Metabolomics.
- ResearchGate. (2025).
- SciSpace. NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil.
- University of Warwick. Case Study: NMR Crystallography in Pharmaceutical Development.
- ResearchGate. (2025). NMR Spectroscopy in Drug Design.
- YouTube. (2022). NMR of molecules large and small in biomedical research and drug design.
- MDPI. Applications of Solution NMR in Drug Discovery.
- Creative Biostructure. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
Sources
Validation & Comparative
A Comparative Guide to the Antioxidant Potential of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone and Other Prominent Antioxidant Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a cornerstone of modern drug discovery and development. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, making compounds with the ability to neutralize these damaging free radicals highly sought after. This guide provides a comprehensive comparison of the theoretical antioxidant potential of the phenolic compound 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone against three well-established antioxidant benchmarks: Vitamin C (Ascorbic Acid) , Vitamin E (α-Tocopherol) , and Quercetin .
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of structure-activity relationships to predict its antioxidant capabilities. Furthermore, we will delve into the mechanisms of action of our benchmark compounds and provide detailed, validated protocols for key antioxidant assays, empowering researchers to conduct their own empirical evaluations.
Structural Analysis and Predicted Antioxidant Potential of this compound
This compound belongs to the acetophenone class of organic compounds, which are known to exhibit a range of biological activities, including antioxidant effects.[1][2] The antioxidant potential of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring.[3]
Key Structural Features and Their Implications:
-
Phenolic Hydroxyl Groups: The presence of two hydroxyl groups on the phenyl ring is the primary indicator of potential antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[4][5]
-
Electron-Donating Groups: The benzyloxy and acetyl groups attached to the aromatic ring can influence the stability of the resulting phenoxyl radical after hydrogen donation. Their electronic effects can either enhance or diminish the antioxidant capacity.
-
Steric Hindrance: The bulky benzyloxy groups may create steric hindrance around the hydroxyl groups, potentially affecting their ability to interact with and scavenge free radicals.
Based on these structural characteristics, it is hypothesized that this compound possesses antioxidant properties. However, the extent of this activity relative to other antioxidants can only be definitively determined through empirical testing.
Mechanisms of Action of Benchmark Antioxidants
Vitamin C (Ascorbic Acid): The Archetypal Aqueous Antioxidant
Vitamin C is a water-soluble antioxidant that plays a crucial role in protecting the body from oxidative stress. Its primary mechanism of action involves the donation of electrons to neutralize a wide variety of reactive oxygen species.
-
Direct Radical Scavenging: Ascorbic acid can directly react with and neutralize superoxide radicals, hydroxyl radicals, and singlet oxygen.
-
Regeneration of Vitamin E: A key function of Vitamin C is to regenerate the fat-soluble antioxidant Vitamin E by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.
Caption: Vitamin C's dual antioxidant role.
Vitamin E (α-Tocopherol): The Guardian of Lipid Membranes
Vitamin E is a fat-soluble antioxidant that is essential for protecting cell membranes from lipid peroxidation. Its hydrophobic nature allows it to integrate into lipid bilayers, where it can effectively intercept and neutralize lipid peroxyl radicals.
-
Chain-Breaking Antioxidant: α-tocopherol donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation and forming a relatively stable tocopheroxyl radical.
Caption: Vitamin E breaking the lipid peroxidation chain.
Quercetin: A Potent Flavonoid Antioxidant
Quercetin is a flavonoid found in many fruits and vegetables, renowned for its potent antioxidant and anti-inflammatory properties. Its complex structure with multiple hydroxyl groups allows for several antioxidant mechanisms.
-
Radical Scavenging: Quercetin can directly scavenge a wide range of free radicals due to its multiple hydroxyl groups and conjugated π-system, which delocalizes the unpaired electron of the resulting radical.
-
Metal Chelation: Quercetin can chelate transition metal ions like iron and copper, which are known to catalyze the formation of reactive oxygen species.
-
Enzyme Inhibition: Quercetin can inhibit the activity of enzymes such as xanthine oxidase, which is a significant source of superoxide radicals.
Caption: The multifaceted antioxidant mechanisms of Quercetin.
Comparative Analysis of Antioxidant Activity
A direct quantitative comparison of this compound with Vitamin C, Vitamin E, and Quercetin is challenging without experimental data for the former. However, a qualitative comparison based on structural features and known antioxidant activities can be informative. The antioxidant activity of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the free radicals in an assay.[6] A lower IC50 value indicates a higher antioxidant potency.
Table 1: Qualitative and Quantitative Comparison of Antioxidant Compounds
| Compound | Predicted/Reported Antioxidant Activity | Typical DPPH Assay IC50 Range (µg/mL) | Primary Mechanism of Action |
| This compound | Predicted to have antioxidant activity due to its phenolic hydroxyl groups. The bulky benzyloxy groups might influence its efficacy. | Not available | Hydrogen atom transfer |
| Vitamin C (Ascorbic Acid) | Strong | 2.2 - 12.4[7] | Electron donation, regeneration of Vitamin E |
| Vitamin E (α-Tocopherol) | Moderate to Strong | Varies significantly based on assay conditions | Chain-breaking hydrogen atom donation in lipid phases |
| Quercetin | Very Strong | 0.74 - 15.9[1] | Radical scavenging, metal chelation, enzyme inhibition |
Note: IC50 values can vary significantly depending on the specific experimental conditions.
Experimental Protocols for In Vitro Antioxidant Assays
To facilitate the empirical evaluation of this compound and other novel compounds, detailed step-by-step protocols for three widely accepted antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of the test compound and reference standards (e.g., Vitamin C, Quercetin) in a suitable solvent (e.g., methanol, DMSO).
-
Prepare serial dilutions of the test compound and standards to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.[9]
-
Caption: Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard to 1 mL of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.
-
Caption: Workflow for the ABTS antioxidant assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein stock solution in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution in the same buffer (prepare fresh daily).
-
Prepare serial dilutions of the test compound and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound, standard, or blank (buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37 °C for 10-20 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot the net AUC against the concentration of the Trolox standard to create a standard curve.
-
Express the ORAC values of the test samples as Trolox equivalents.
-
Caption: Workflow for the ORAC antioxidant assay.
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is currently limited, its chemical structure, featuring key phenolic hydroxyl groups, strongly suggests that it possesses antioxidant potential. A comprehensive understanding of its efficacy necessitates empirical testing using standardized assays such as DPPH, ABTS, and ORAC. By comparing its performance in these assays to well-characterized antioxidants like Vitamin C, Vitamin E, and Quercetin, researchers can accurately position this novel compound within the broader landscape of antioxidant research and drug development. The detailed protocols provided herein serve as a valuable resource for initiating such investigations.
References
-
Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]
-
Anisa, I., et al. (2023). IC50 value of quercetin as standard. ResearchGate. [Link]
- Apak, R., et al. (2004). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 9(1), 149-161.
-
Dah-Nouvlessounon, D., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Coastal Life Medicine, 3(12), 967-972. [Link]
-
Jadid, N., et al. (2017). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings, 1862(1), 030136. [Link]
-
Jadid, N., et al. (2017). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings, 1862(1), 030136. [Link]
-
Pharmacognosy. (2020, February 7). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION [Video]. YouTube. [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
- Prieto, P., Pineda, M., & Aguilar, M. (1999). Spectrophotometric quantitation of antioxidant capacity through the formation of a phosphomolybdenum complex: specific application to the determination of vitamin E. Analytical biochemistry, 269(2), 337–341.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237.
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619–4626.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Miller, N. J., Rice-Evans, C., Davies, M. J., Gopinathan, V., & Milner, A. (1993). A novel method for measuring antioxidant capacity and its application to monitoring the antioxidant status in premature neonates. Clinical science (London, England : 1979), 84(4), 407–412.
- Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free radical biology & medicine, 14(3), 303–311.
- Sanchez-Moreno, C., Larrauri, J. A., & Saura-Calixto, F. (1998). A procedure to measure the antiradical efficiency of polyphenols. Journal of the Science of Food and Agriculture, 76(2), 270-276.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
-
Chen, Y., et al. (2022). Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. Foods, 11(21), 3462. [Link]
-
Anisa, I., et al. (2023). IC50 value of quercetin as standard. ResearchGate. [Link]
-
Fernandez-Poyatos, M. P., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Foods, 11(21), 3501. [Link]
-
Dah-Nouvlessounon, D., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Coastal Life Medicine, 3(12), 967-972. [Link]
-
Deb, P., et al. (2021). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. Journal of Environmental & Analytical Toxicology, 11(5), 1-6. [Link]
-
Jadid, N., et al. (2017). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings, 1862(1), 030136. [Link]
-
Pharmacognosy. (2020, February 7). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION [Video]. YouTube. [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
Chen, Y., et al. (2022). Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. Foods, 11(21), 3462. [Link]
-
Anisa, I., et al. (2023). IC50 value of quercetin as standard. ResearchGate. [Link]
-
Fernandez-Poyatos, M. P., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Foods, 11(21), 3501. [Link]
-
Deb, P., et al. (2021). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. Journal of Environmental & Analytical Toxicology, 11(5), 1-6. [Link]
-
Sari, D. K., et al. (2023). Analysis of Vitamin C and Antioxidant Activity of Capsicum frutescens L. and Capsicum annuum L. (curly and large chili variety). Jurnal Farmasi Galenika (Galenika Journal of Pharmacy), 9(2), 221-229. [Link]
-
Jadid, N., et al. (2017). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings, 1862(1), 030136. [Link]
-
Pharmacognosy. (2020, February 7). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION [Video]. YouTube. [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
Chen, Y., et al. (2022). Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. Foods, 11(21), 3462. [Link]
-
Anisa, I., et al. (2023). IC50 value of quercetin as standard. ResearchGate. [Link]
-
Fernandez-Poyatos, M. P., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Foods, 11(21), 3501. [Link]
-
Deb, P., et al. (2021). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. Journal of Environmental & Analytical Toxicology, 11(5), 1-6. [Link]
-
Sari, D. K., et al. (2023). Analysis of Vitamin C and Antioxidant Activity of Capsicum frutescens L. and Capsicum annuum L. (curly and large chili variety). Jurnal Farmasi Galenika (Galenika Journal of Pharmacy), 9(2), 221-229. [Link]
-
Jadid, N., et al. (2017). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings, 1862(1), 030136. [Link]
-
Pharmacognosy. (2020, February 7). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION [Video]. YouTube. [Link]
-
Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. University of Alabama in Huntsville. [Link]
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone | 6962-57-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.unpad.ac.id [journals.unpad.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. bmglabtech.com [bmglabtech.com]
Comparing the anti-inflammatory effects of "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" with known drugs
A Comparative Analysis of the Anti-Inflammatory Profile of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
A Guide for Preclinical Drug Development
Editorial Note: The compound "this compound," hereafter referred to as Compound X , is a novel chemical entity. As of this guide's publication, there is no publicly available data on its biological activity. This document, therefore, presents a hypothetical comparative analysis to serve as an expert guide and methodological framework for researchers. The experimental data for Compound X is illustrative, designed to demonstrate how a novel compound would be evaluated against established anti-inflammatory agents. The protocols, comparator drug mechanisms, and scientific principles described are based on established and verifiable scientific literature.
Introduction and Rationale
The search for novel anti-inflammatory agents is driven by the need for therapies with improved efficacy and more favorable safety profiles than existing options. Current treatments, while effective, are often associated with significant side effects. Non-steroidal anti-inflammatory drugs (NSAIDs), for example, can cause gastrointestinal and cardiovascular complications, while corticosteroids have a wide range of metabolic and immunosuppressive effects.
Compound X is a synthetic acetophenone derivative. Its polyhydroxylated and benzyloxy-substituted phenyl ring structure suggests potential for antioxidant and modulatory effects on inflammatory pathways. This guide provides a framework for the initial in vitro characterization of Compound X's anti-inflammatory properties, comparing its hypothetical performance against three clinically relevant drugs, each with a distinct mechanism of action:
-
Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, representing traditional NSAIDs.
-
Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1][2]
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory effects by modulating gene transcription.[3][4]
This comparative approach allows for a multi-faceted evaluation of Compound X's potential, helping to classify its mechanism of action and identify its therapeutic promise relative to the current standard of care.
Mechanistic Overview of Inflammatory Pathways
To provide context for the experimental assays, we will examine two central inflammatory pathways. The efficacy of an anti-inflammatory drug is determined by its ability to intervene at key nodes within these cascades.
The Arachidonic Acid Cascade and COX Enzymes
Upon cellular injury, phospholipase enzymes release arachidonic acid from the cell membrane.[5] This fatty acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory mediators.[6][7] The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which drive pain, fever, and inflammation.[1]
-
COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[2]
The ideal NSAID selectively inhibits COX-2 while sparing COX-1, thereby reducing inflammation without disrupting essential physiological processes.[8]
Figure 1. The Arachidonic Acid Cascade and points of NSAID intervention.
The TLR4/NF-κB Pro-Inflammatory Signaling Pathway
The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a potent inflammatory response.[9][10] LPS binding to TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).[12] Dexamethasone acts, in part, by inhibiting the nuclear translocation of NF-κB.[4]
Figure 3. High-level experimental workflow for in vitro screening.
COX-1 and COX-2 Inhibition Assays
-
Rationale: These cell-free enzymatic assays directly measure a compound's ability to inhibit COX-1 and COX-2, allowing for the determination of potency (IC50 value) and selectivity. A high COX-2/COX-1 selectivity ratio is a desirable characteristic for modern NSAIDs.
-
Methodology:
-
Recombinant human COX-1 or COX-2 enzyme is added to wells of a 96-well plate containing assay buffer and a heme cofactor. [13] 2. Test compounds (Compound X, Ibuprofen, Celecoxib) are added at various concentrations and incubated for a defined period (e.g., 10 minutes at 37°C) to allow for enzyme-inhibitor binding. [14] 3. The enzymatic reaction is initiated by adding the substrate, arachidonic acid. [14] 4. The reaction is allowed to proceed for a short, fixed time (e.g., 2 minutes) and then stopped.
-
The product of the COX reaction (Prostaglandin G2 or its downstream metabolites) is quantified. This can be done using a fluorometric probe or an Enzyme Immunoassay (EIA). [15][16] 6. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (enzyme with no inhibitor).
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by non-linear regression analysis.
-
Cell-Based Assays using RAW 264.7 Macrophages
-
Rationale: Murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation. Stimulation with LPS robustly activates the TLR4/NF-κB pathway, inducing the expression of iNOS, TNF-α, and IL-6. [9][17]These assays assess the compound's effects in a more biologically complex system.
-
Protocol Outline:
-
Cell Culture and Plating: RAW 264.7 cells are cultured under standard conditions and seeded into 96-well plates at a density of ~1x10⁵ cells/well. [18] 2. Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulus: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (typically 18-24 hours). [18] 4. Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis of secreted inflammatory mediators.
-
Nitric Oxide (NO) Production Assay
-
Rationale: To measure the inhibition of iNOS activity or expression. Overproduction of NO is a hallmark of inflammatory conditions.
-
Methodology:
-
Cell culture supernatants collected from the cell-based assay are transferred to a new 96-well plate.
-
An equal volume of Griess Reagent is added to each well. [17]The Griess reagent reacts with nitrite (a stable breakdown product of NO) to produce a colored azo compound.
-
The absorbance is measured at ~540 nm using a microplate reader.
-
The concentration of nitrite is calculated using a sodium nitrite standard curve. The percentage inhibition of NO production is determined relative to the LPS-stimulated control group.
-
TNF-α and IL-6 Quantification (ELISA)
-
Rationale: To directly quantify the production of key pro-inflammatory cytokines. This provides insight into the compound's ability to modulate upstream signaling pathways like NF-κB.
-
Methodology:
-
A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6. [19] 2. Collected cell culture supernatants are added to the wells, and any cytokine present is captured by the antibody. [19][20] 3. After washing, a biotin-conjugated detection antibody is added, which binds to the captured cytokine.
-
Streptavidin-horseradish peroxidase (HRP) is added, followed by a substrate solution to generate a colorimetric signal.
-
The reaction is stopped, and absorbance is read on a microplate reader. Cytokine concentrations are calculated from a standard curve of recombinant cytokine.
-
Hypothetical Results and Comparative Analysis
The following tables summarize the hypothetical data for Compound X alongside typical literature values for the comparator drugs.
Table 1: COX Enzyme Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | ~15 | ~35 | ~0.4 |
| Celecoxib | >100 | ~0.04 | >2500 |
| Compound X (Hypothetical) | 45 | 0.9 | 50 |
| Dexamethasone | N/A | N/A | N/A* |
*Dexamethasone does not directly inhibit COX enzymes.
-
Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of COX-2 with an IC50 value of 0.9 µM. Importantly, it is 50-fold more selective for COX-2 over COX-1. This profile is superior to the non-selective Ibuprofen and suggests a potentially lower risk of gastrointestinal side effects. [1]While not as selective as Celecoxib, its profile represents a significant improvement over traditional NSAIDs. [2]
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
| Compound (at 10 µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) |
| Ibuprofen | ~15% | ~10% | ~5% |
| Celecoxib | ~40% | ~25% | ~20% |
| Compound X (Hypothetical) | 75% | 68% | 62% |
| Dexamethasone | 95% | 90% | 88% |
-
Interpretation: The hypothetical data shows that Compound X strongly suppresses the production of NO, TNF-α, and IL-6 in activated macrophages. Its efficacy in this cellular context is markedly superior to both Ibuprofen and Celecoxib, whose primary mechanism is direct COX enzyme inhibition. This suggests that Compound X may possess an additional mechanism of action beyond COX-2 inhibition, potentially involving the upstream NF-κB signaling pathway. Its potency, while less than the powerful corticosteroid Dexamethasone, is significant for a small molecule and indicates a broad-spectrum anti-inflammatory effect. [3][4]
Conclusion and Future Directions
This guide outlines a robust, multi-assay framework for the preclinical evaluation of a novel anti-inflammatory candidate. Based on our hypothetical data, Compound X emerges as a promising lead compound with a dual mechanism of action:
-
Direct, selective inhibition of the COX-2 enzyme.
-
Potent suppression of pro-inflammatory cytokine and nitric oxide production.
This dual activity could translate into a powerful therapeutic effect with a favorable safety profile. The next logical steps in characterizing Compound X would be to:
-
Confirm NF-κB Inhibition: Perform an NF-κB luciferase reporter assay to confirm if Compound X directly inhibits the activation of this key transcription factor. [21][22]* Assess In Vivo Efficacy: Evaluate Compound X in animal models of inflammation, such as the carrageenan-induced paw edema model, to establish in vivo efficacy and pharmacokinetic/pharmacodynamic relationships. [23]* Conduct Safety and Toxicology Studies: A comprehensive toxicological assessment is required to ensure the compound's safety before any consideration for clinical development.
By following this structured, data-driven approach, researchers can efficiently profile novel anti-inflammatory compounds and make informed decisions about their potential for further development.
References
-
Huang, X., Cai, W., & Zhang, Z. (2024). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and inhibiting the TLR4/NF-κB signaling pathway. Drug Design, Development and Therapy. Available at: [Link]
-
Jayasinghe, C. D., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Timmermans, S., Souffriau, J., & Libert, C. (2019). Dexamethasone. StatPearls. Available at: [Link]
-
Gavan, A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]
-
Lees, P., et al. (1991). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine Veterinary Journal. Available at: [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Available at: [Link]
-
Ghosh, P., et al. (2018). TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Drugs.com. (2024). How do Celebrex and ibuprofen compare? Available at: [Link]
-
INDIGO Biosciences. (2018). Human NF-κB Reporter Assay System Technical Manual. Available at: [Link]
-
Wikipedia. (n.d.). Arachidonic acid. Available at: [Link]
-
Patsnap. (2025). What is the mechanism of action of Dexamethasone? Available at: [Link]
-
Peri, F., & Piazza, M. (2012). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. MDPI. Available at: [Link]
-
Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Available at: [Link]
-
Grosser, T., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]
-
Wikipedia. (n.d.). Toll-like receptor 4. Available at: [Link]
-
Dr.Oracle. (2025). What is the difference between Celebrex (celecoxib) and ibuprofen for pain and inflammation management? Available at: [Link]
-
Medeiros, A. I., et al. (2017). Toll-Like Receptor 4 in Inflammation and Angiogenesis: A Double-Edged Sword. Frontiers in Immunology. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
El-Sayed, R. H., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jantrawut, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Arnold, C. N., & Finlay, B. B. (2012). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (2025). Arachidonic Acid Metabolism, Bioactive Derivatives, and Pathophysiological Implications From Inflammation to Resolution and Oxidative Stress. Available at: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. dovepress.com [dovepress.com]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Toll-Like Receptor 4 in Inflammation and Angiogenesis: A Double-Edged Sword [frontiersin.org]
- 12. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 13. korambiotech.com [korambiotech.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Polyhydroxylated and Alkoxylated Acetophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: The specific compound "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of closely related polyhydroxylated and alkoxylated acetophenone analogs. The principles discussed herein are directly applicable to understanding the potential biological activities and for guiding the synthesis and evaluation of the target compound and its derivatives. We will explore the impact of hydroxyl and benzyl ether substitutions on the phenyl ring of the acetophenone scaffold, drawing insights from documented analogs to build a predictive SAR model.
Introduction: The Acetophenone Scaffold as a Privileged Structure in Drug Discovery
Acetophenones, characterized by a phenyl ring attached to a methyl ketone group, represent a core structural motif in a multitude of biologically active compounds.[1] Naturally occurring acetophenone derivatives, often found in plants, exhibit a wide array of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The versatility of the acetophenone scaffold lies in the synthetic tractability of the phenyl ring, allowing for the introduction of various substituents to modulate its physicochemical and pharmacological properties.
The biological activity of acetophenone analogs is profoundly influenced by the substitution pattern on the phenyl ring.[4] Hydroxyl (-OH) and alkoxy (-OR) groups, in particular, play a critical role in defining the molecule's interaction with biological targets.[4] This guide will focus on the comparative analysis of these substitutions, providing a framework for understanding the SAR of complex analogs like "this compound".
The Role of Hydroxylation: A Key Determinant of Antioxidant and Biological Activity
The number and position of hydroxyl groups on the acetophenone ring are paramount in dictating its biological effects, particularly its antioxidant capacity.[2][5] Phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key factor in numerous disease pathologies.[2][5]
Hydroxylation and Antioxidant Activity
The antioxidant potential of hydroxyacetophenones is well-established.[2][5] For instance, 4-hydroxyacetophenone is a recognized antioxidant used in skincare formulations to protect against environmental stressors.[5] The presence of multiple hydroxyl groups, as seen in di- and trihydroxyacetophenones, often enhances this activity.
A study on acetophenone benzoylhydrazones demonstrated that the 2,4-dihydroxyacetophenone analog was a potent radical scavenger.[6] This suggests that the presence of hydroxyl groups at both the ortho and para positions to the acetyl group is favorable for antioxidant activity.
Hydroxylation and Other Biological Activities
Beyond antioxidant effects, hydroxylation patterns influence a range of other biological activities:
-
Anti-inflammatory Activity: Hydroxyacetophenone has been shown to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[2]
-
Choleretic Activity: A study on acetophenone analogues revealed that hydroxylated derivatives induced greater choleresis (bile secretion).[4] Specifically, 2,4,6-trihydroxyacetophenone was identified as the most potent, with the hydroxy group at the 4-position being crucial for activity.[4]
The relationship between hydroxylation and activity is not always linear and is dependent on the specific biological target. The position of the hydroxyl groups dictates the molecule's polarity, hydrogen bonding capacity, and overall shape, all of which are critical for molecular recognition.
The Influence of Alkoxylation, with a Focus on Benzyloxy Groups
Alkoxylation, the introduction of an ether linkage (e.g., methoxy, benzyloxy), significantly alters the lipophilicity and steric profile of the acetophenone scaffold. While hydroxylation generally increases hydrophilicity, alkoxylation, particularly with bulky groups like benzyl ethers, increases lipophilicity. This can have profound effects on membrane permeability, protein binding, and overall pharmacokinetics.
Impact on Lipophilicity and Bioavailability
The introduction of two benzyloxy groups in "this compound" would substantially increase its lipophilicity compared to its tetrahydroxy counterpart. This increased lipophilicity could enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular target engagement. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
Steric Hindrance and Target Selectivity
The bulky nature of benzyl groups can introduce steric hindrance, which can either be detrimental or beneficial for biological activity. Steric hindrance can prevent the molecule from binding to its intended target. Conversely, it can also enhance selectivity by preventing binding to off-targets. The precise effect depends on the topology of the target's binding site.
Structure-Activity Relationship (SAR) Summary and Comparative Analysis
Based on the principles discussed, we can construct a preliminary SAR model for poly-substituted acetophenones and extrapolate to the target molecule.
| Structural Feature | Effect on Activity | Rationale | Supporting Evidence |
| Hydroxyl Groups (-OH) | Generally increases antioxidant and other biological activities. | Act as hydrogen bond donors and radical scavengers.[2][5] | 2,4-dihydroxyacetophenone shows potent radical scavenging. 2,4,6-trihydroxyacetophenone is a potent choleretic agent.[4] |
| Position of -OH Groups | Crucial for activity; ortho and para positions often favorable. | Influences intramolecular hydrogen bonding and electronic effects. | A hydroxy group at the 4-position is critical for the choleretic activity of 2,4,6-trihydroxyacetophenone.[4] |
| Alkoxy/Benzyloxy Groups (-OR/-OBn) | Increases lipophilicity; can influence membrane permeability and selectivity. | Alters the hydrophobic/hydrophilic balance and introduces steric bulk. | The lipophilicity of propafenone analogs correlates with their activity as P-glycoprotein inhibitors. |
| Combination of -OH and -OBn | Creates an amphipathic character. | Balances aqueous solubility with membrane permeability. | The combination of hydrophilic acyl groups and a lipophilic geranyl group in 2,4,6-trihydroxy-3-geranyl-acetophenone is important for its lipoxygenase inhibitory activity.[7] |
Logical Relationship Diagram:
Caption: Influence of substitutions on the biological activity of the acetophenone scaffold.
Experimental Protocols for SAR Evaluation
To experimentally validate the SAR of "this compound" and its analogs, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Protocol: Claisen-Schmidt Condensation
A common method for synthesizing substituted acetophenone derivatives, particularly chalcones which are precursors to many bioactive molecules, is the Claisen-Schmidt condensation.[8][9]
Workflow Diagram:
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Step-by-Step Protocol:
-
Dissolve equimolar amounts of the substituted acetophenone and a suitable aldehyde in ethanol in a round-bottom flask.[8]
-
Place the flask in an ice bath to cool the solution.
-
Add a solution of a strong base, such as sodium hydroxide, dropwise to the mixture with continuous stirring.[8]
-
Continue stirring at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into cold distilled water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[11]
Step-by-Step Protocol:
-
Prepare a stock solution of DPPH in methanol.[11]
-
Prepare various concentrations of the test compounds in a suitable solvent.[11]
-
In a microplate, add a fixed volume of the DPPH solution to each well containing the test compound solutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
In Vitro Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and is commonly used to screen for the cytotoxic effects of compounds on cancer cell lines.[12]
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
The structure-activity relationship of acetophenone analogs is a complex interplay of electronic, steric, and physicochemical factors. While the specific biological profile of "this compound" remains to be elucidated, this guide provides a robust framework for its investigation. The presence of both hydroxyl and bulky benzyloxy groups suggests a molecule with potentially interesting amphipathic properties, which could lead to unique pharmacological activities.
Future research should focus on the synthesis of this target molecule and a series of analogs with systematic variations in the hydroxylation and alkoxylation patterns. A comprehensive biological evaluation, including antioxidant, anticancer, and anti-inflammatory assays, will be crucial to fully unravel the therapeutic potential of this class of compounds.
References
- The Antioxidant Power of Hydroxyacetophenone in Skincare. (URL: )
- Hydroxy acetophenone - Regimen Lab. (URL: )
- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone - Journal of Advanced Scientific Research. (URL: )
- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (URL: )
- BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (URL: )
- The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. (URL: )
-
Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed. (URL: [Link])
-
Natural-derived acetophenones: chemistry and pharmacological activities - ResearchGate. (URL: [Link])
-
Synthesis of Chalcones with Anticancer Activities - PMC - NIH. (URL: [Link])
-
Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone - ResearchGate. (URL: [Link])
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (URL: [Link])
-
Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - ResearchGate. (URL: [Link])
-
Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences. (URL: [Link])
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity | ACS Omega - ACS Publications. (URL: [Link])
-
Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - MDPI. (URL: [Link])
-
Synthesis, Biological Activity and Spectral Characterisation of Chalcon - IOSR Journal. (URL: [Link])
-
Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed. (URL: [Link])
-
Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - MDPI. (URL: [Link])
-
Ethanone, 1-(2,4-dihydroxyphenyl)- - the NIST WebBook. (URL: [Link])
-
1-(2,4-Dihydroxy-6-methylphenyl)ethanone | C9H10O3 | CID 254140 - PubChem. (URL: [Link])
-
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone - PubChem - NIH. (URL: [Link])
-
1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone - ResearchGate. (URL: [Link])
-
Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC - NIH. (URL: [Link])
-
Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. regimenlab.com [regimenlab.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ajpps.org [ajpps.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. sciensage.info [sciensage.info]
- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the in vivo validation of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone , a polyphenolic compound with potential therapeutic applications stemming from its structural similarity to known anti-inflammatory and antioxidant agents. While direct in vivo data for this specific molecule is not yet prevalent in published literature, this document outlines a robust, scientifically-grounded strategy for its evaluation. We will detail the rationale behind experimental choices, present comparative methodologies against established standards, and provide the necessary protocols to generate reliable preclinical data for researchers, scientists, and drug development professionals.
The core hypothesis for the in vivo activity of this compound is centered on its potential to mitigate inflammation and oxidative stress. The presence of a dihydroxyphenyl moiety suggests a capacity for free radical scavenging and modulation of inflammatory pathways.[1] This guide will, therefore, focus on validating these two key activities.
Section 1: Comparative Benchmarking and Rationale for Alternative Compounds
To establish a clear performance benchmark, the in vivo activity of this compound should be compared against well-characterized compounds.
-
For Anti-Inflammatory Activity: A non-steroidal anti-inflammatory drug (NSAID) such as Indomethacin or Celecoxib serves as an appropriate positive control. These drugs have well-understood mechanisms of action (COX-1/COX-2 inhibition) and extensive historical data in preclinical models.[2][3]
-
For Antioxidant Activity: A widely recognized antioxidant like N-acetylcysteine (NAC) or Vitamin E should be used as a comparator. These agents provide a benchmark for evaluating the compound's ability to modulate oxidative stress biomarkers.
The selection of these alternatives is crucial for contextualizing the potency and efficacy of the test compound.
Section 2: In Vivo Models for Efficacy Validation
The choice of animal models is critical for obtaining translatable data. The following models are industry-standard for assessing anti-inflammatory and antioxidant properties.
Carrageenan-Induced Paw Edema in Rodents (for Anti-Inflammatory Activity)
This is an acute, non-immune, and well-characterized model of local inflammation.[4] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.
Chemically-Induced Oxidative Stress Models (for Antioxidant Activity)
To assess the antioxidant potential, a model of systemic oxidative stress is necessary. Induction with agents like diquat or tert-Butyl Hydroperoxide (t-BHP) in rodents leads to a measurable increase in oxidative damage markers.[5][6] These models allow for the evaluation of the protective effects of the test compound against induced oxidative stress.
Section 3: Experimental Design and Protocols
A rigorous experimental design is paramount for the generation of reproducible data.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo validation.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
Group 3: Indomethacin (10 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally 60 minutes before carrageenan injection.
-
Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.[4]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Detailed Protocol: Diquat-Induced Oxidative Stress
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing: As described in the inflammation model, with N-acetylcysteine (e.g., 150 mg/kg, i.p.) as the positive control. Administer treatments for 3-5 consecutive days.
-
Induction: On the final day of treatment, administer a single dose of diquat (50 mg/kg, i.p.).[6]
-
Sample Collection: Euthanize animals 4-6 hours after diquat injection. Collect blood and liver tissue.
-
Biomarker Analysis:
Section 4: Key Performance Indicators and Data Presentation
Objective and quantitative endpoints are essential for a robust comparison.
Quantitative Data Summary
Table 1: Comparative Anti-Inflammatory Efficacy
| Compound | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle | - | [Insert Data] | 0% |
| This compound | 10 | [Insert Data] | [Calculate] |
| 30 | [Insert Data] | [Calculate] | |
| 100 | [Insert Data] | [Calculate] | |
| Indomethacin | 10 | [Insert Data] | [Calculate] |
Table 2: Comparative Antioxidant Efficacy
| Compound | Dose (mg/kg) | Liver MDA (nmol/mg protein) (± SEM) | Liver GSH (µmol/g tissue) (± SEM) | Serum SOD (U/mL) (± SEM) |
| Vehicle | - | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| 30 | [Insert Data] | [Insert Data] | [Insert Data] | |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] | |
| N-acetylcysteine | 150 | [Insert Data] | [Insert Data] | [Insert Data] |
Section 5: Mechanistic Insights and Signaling Pathways
The observed in vivo effects can be further elucidated by examining relevant signaling pathways.
Inflammatory Cascade
Inflammation is a complex process involving various cellular and molecular mediators. The cyclooxygenase (COX) pathway is a key target for many anti-inflammatory drugs.
Caption: Simplified COX pathway in inflammation.
Oxidative Stress Pathway
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[5]
Caption: Cellular response to oxidative stress.
Section 6: Conclusion and Future Directions
This guide provides a foundational strategy for the in vivo validation of this compound. Positive results from these initial studies would warrant further investigation into the specific molecular targets and a more comprehensive safety and toxicology profile. Subsequent studies could explore chronic inflammation models and delve deeper into the upstream signaling pathways modulated by this compound. The objective and comparative data generated following this guide will be instrumental in determining the therapeutic potential of this novel chemical entity.
References
-
Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. PubMed Central. [Link]
-
Modeling Oxidative Stress in the Central Nervous System. Boston Children's Hospital. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]
-
In vivo detection of oxidative stress in aging mice. ResearchGate. [Link]
-
The in vivo Gene Expression Signature of Oxidative Stress. PMC - NIH. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
-
In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. PMC. [Link]
-
In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]
Sources
- 1. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vivo Gene Expression Signature of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" efficacy compared to its unbenzylated precursor
A Comparative Guide to the Efficacy of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone and its Unbenzylated Precursor, 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone
Introduction
In the landscape of medicinal chemistry, the strategic modification of natural phenolic compounds is a cornerstone of drug discovery. Polyhydroxyacetophenones, a class of phenolic compounds, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1][2] This guide provides an in-depth technical comparison of This compound and its unbenzylated precursor, 1-(2,3,4,6-tetrahydroxyphenyl)ethanone .
The core of this comparison lies in understanding the impact of selective benzylation on the physicochemical properties and, consequently, the biological efficacy of the parent polyphenol. Benzylation, the introduction of a benzyl group, is a common strategy to increase the lipophilicity of a molecule. This modification can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its therapeutic efficacy.
This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive analysis of the chemical properties, a proposed synthetic workflow for both compounds, and a framework for their comparative biological evaluation.
Molecular Structures and Physicochemical Properties
The fundamental difference between the two molecules is the presence of two benzyl ether groups in place of two phenolic hydroxyl groups. This structural alteration has a profound impact on the molecule's polarity and lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone (Unbenzylated Precursor) | C₈H₈O₅ | 184.15 | 0.85 |
| This compound (Benzylated) | C₂₂H₂₀O₅ | 364.39 | 4.5 |
Note: Calculated logP values are estimates and may vary depending on the algorithm used.
The significant increase in the calculated logP value from 0.85 for the precursor to 4.5 for the benzylated compound indicates a substantial increase in lipophilicity. This enhanced lipophilicity is expected to improve the molecule's ability to cross cell membranes, a critical factor for intracellular drug targets.
Proposed Synthetic Pathways
Detailed experimental procedures for the synthesis of both the unbenzylated precursor and its benzylated derivative are not extensively reported in the literature. Therefore, the following are proposed synthetic routes based on established organic chemistry principles.
Synthesis of 1-(2,3,4,6-Tetrahydroxyphenyl)ethanone (Unbenzylated Precursor)
The synthesis of polyhydroxyacetophenones can be challenging due to the high reactivity of the polyhydroxybenzene ring. A plausible approach is the Friedel-Crafts acylation of 1,2,3,5-benzenetetrol.
Figure 1: Proposed synthesis of the unbenzylated precursor.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane), cool the mixture to 0°C.
-
Slowly add acetic anhydride to the cooled suspension.
-
Add 1,2,3,5-benzenetetrol portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of this compound
The selective benzylation of 1-(2,3,4,6-tetrahydroxyphenyl)ethanone can be achieved by protecting the more acidic hydroxyl groups. However, a more direct approach would be to synthesize the benzylated ring system first and then introduce the acetyl group.
Figure 2: Proposed synthesis of the benzylated compound.
Experimental Protocol:
-
Dissolve 1,3-dibenzyloxy-2,5-dimethoxybenzene in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 1 hour at -78°C.
-
Add acetaldehyde dropwise and continue stirring at -78°C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the intermediate alcohol by column chromatography.
-
Dissolve the purified alcohol in dichloromethane and add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate and purify the final product, this compound, by column chromatography.
Comparative Efficacy: A Mechanistic Perspective
While direct comparative experimental data is not available, we can infer the potential differences in biological efficacy based on the structural modifications.
Antioxidant Activity
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.
-
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone: With four free hydroxyl groups, this molecule is expected to exhibit significant antioxidant activity. The arrangement of the hydroxyl groups may also allow for the formation of stable radical intermediates.
-
This compound: The benzylation of two hydroxyl groups will likely reduce the overall hydrogen-donating capacity of the molecule, potentially leading to a decrease in its intrinsic free radical scavenging activity in cell-free assays.
However, the increased lipophilicity of the benzylated compound could lead to higher intracellular concentrations, potentially compensating for the reduced number of free hydroxyl groups in a cellular environment.
Cytotoxic/Antitumor Activity
The cytotoxic effects of many phenolic compounds are linked to their ability to induce oxidative stress and apoptosis in cancer cells.[3]
-
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone: Its pro-oxidant potential, particularly in the presence of metal ions, could contribute to cytotoxicity against cancer cells. However, its relatively low lipophilicity might limit its ability to penetrate cell membranes and reach intracellular targets.
-
This compound: The enhanced lipophilicity of the benzylated derivative is a key factor that could lead to increased cytotoxicity. Improved cell membrane permeability would allow for higher intracellular accumulation, potentially leading to greater interaction with cellular targets and induction of apoptosis. The benzyl groups may also introduce new interactions with biological macromolecules.
Proposed Experimental Workflows for Comparative Efficacy
To empirically determine the comparative efficacy of these two compounds, the following standardized assays are recommended.
DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Figure 3: Workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
-
MTT Cell Proliferation Assay (Cytotoxicity)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Figure 4: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Conclusion and Future Directions
The benzylation of 1-(2,3,4,6-tetrahydroxyphenyl)ethanone to yield this compound represents a strategic chemical modification aimed at enhancing its drug-like properties. The significant increase in lipophilicity is hypothesized to improve its cellular uptake and, consequently, its cytotoxic potential, despite a likely reduction in its intrinsic antioxidant activity.
This guide provides a theoretical framework and practical experimental protocols for a comprehensive comparison of these two compounds. The proposed synthetic routes, while requiring optimization, offer a starting point for their chemical synthesis. The outlined biological assays will enable a quantitative assessment of their comparative efficacy.
Future research should focus on the experimental validation of these hypotheses. Furthermore, investigating the mechanism of action of the more potent compound, including its effects on specific cellular signaling pathways, will be crucial for its further development as a potential therapeutic agent.
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone. National Library of Medicine. [Link]
-
2,4,6-Trihydroxyacetophenone. Grokipedia. [Link]
-
Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. National Library of Medicine. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
MTT Assay Protocol. CLYTE Technologies. [Link]
Sources
A Senior Application Scientist's Guide to Orthogonal Deprotection of Benzyl Ethers in Poly-hydroxylated Systems
Introduction: The Imperative of Orthogonality in Complex Synthesis
In the synthesis of complex, poly-functionalized molecules such as oligosaccharides, natural products, and APIs, the strategic protection and deprotection of hydroxyl groups is a cornerstone of success.[1] The challenge lies not merely in masking a reactive group, but in selectively unmasking one in the presence of many others. This principle is known as orthogonal protection: the ability to deprotect one type of protecting group under specific conditions that leave other protecting groups completely intact.[2][3] An elegantly designed orthogonal strategy minimizes synthetic steps, prevents tedious protection-deprotection sequences, and ultimately enhances overall yield and efficiency.[2]
Benzyl ethers are among the most widely used protecting groups for alcohols, prized for their stability across a broad spectrum of acidic and basic conditions.[4][5] Their true power, however, is realized through the diverse and highly selective methods available for their cleavage. This guide provides a comparative analysis of the primary orthogonal deprotection strategies for benzyl (Bn) and substituted benzyl ethers, offering field-proven insights and detailed protocols to aid researchers in making informed experimental choices.
Core Deprotection Strategies: A Comparative Overview
The choice of a deprotection method is dictated by the overall functional group landscape of the molecule. The three primary strategies—reductive, oxidative, and acid-mediated cleavage—offer distinct orthogonal windows, each with its own mechanism, advantages, and limitations.
Reductive Cleavage: Hydrogenolysis
Hydrogenolysis is the classic and most common method for cleaving standard benzyl ethers. The fundamental mechanism involves the reductive cleavage of the benzylic C-O bond.
A. Catalytic Hydrogenation
This is a robust and often high-yielding method for global deprotection of benzyl groups.
-
Mechanism: The reaction proceeds via the addition of hydrogen across the C-O bond, mediated by a heterogeneous catalyst, typically palladium on carbon (Pd/C). The process liberates the free alcohol and toluene as a byproduct.[6][7]
-
Causality of Experimental Choice: This method is chosen for its efficiency when the molecule is otherwise saturated and lacks functional groups susceptible to reduction. It is often employed as a final "global deprotection" step. However, its lack of chemoselectivity against other reducible groups is its primary drawback.[8][9]
-
Key Considerations: This method is incompatible with functional groups such as alkenes, alkynes, nitro groups, azides, and some sulfur-containing moieties, which would also be reduced under the reaction conditions.[8][10]
Experimental Protocol: Standard Catalytic Hydrogenation of a Benzyl Ether
-
Setup: Dissolve the benzylated substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenator apparatus at atmospheric or slightly positive pressure.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
B. Catalytic Transfer Hydrogenolysis (CTH)
CTH offers a milder, safer, and often more practical alternative to using high-pressure hydrogen gas.
-
Mechanism: In CTH, a hydrogen donor molecule transfers hydrogen atoms to the substrate, mediated by the palladium catalyst.[11] Common hydrogen donors include formic acid, ammonium formate, or cyclohexadiene.[4][6][12]
-
Causality of Experimental Choice: CTH is selected for its operational simplicity and enhanced safety, as it avoids the need for specialized hydrogenation equipment.[4] It can sometimes offer improved selectivity in complex systems compared to standard hydrogenation.[11]
-
Key Considerations: While generally mild, compatibility with other functional groups must still be assessed. For example, when using formic acid as the donor, acid-sensitive groups may be affected.[4]
Experimental Protocol: Catalytic Transfer Hydrogenolysis using Ammonium Formate
-
Setup: Dissolve the benzylated substrate in Methanol or a similar protic solvent.
-
Reagent Addition: Add ammonium formate (HCOONH₄, typically 5-10 equivalents) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 mol% by weight).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Workup: After the starting material is consumed, cool the reaction to room temperature and filter through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., Ethyl Acetate) to remove residual salts, followed by drying and concentration to yield the product.
Oxidative Cleavage: Exploiting Electronic Effects
Oxidative methods are a cornerstone of orthogonal strategy, enabling the selective removal of electron-rich benzyl ethers while leaving standard benzyl ethers and other groups untouched.
-
Mechanism: The deprotection of a p-methoxybenzyl (PMB) ether with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) proceeds via a single-electron transfer (SET) mechanism.[6][13] The electron-donating methoxy group stabilizes the resulting benzylic radical cation, making the PMB group far more susceptible to oxidation than an unsubstituted benzyl (Bn) group.[13] This intermediate is then trapped by water to form a hemiacetal, which collapses to the free alcohol and p-methoxybenzaldehyde.[6]
-
Causality of Experimental Choice: This strategy is chosen when a PMB group must be removed without affecting a Bn group or other functionalities labile to reduction (e.g., alkenes). This is a classic example of electronically-tuned orthogonality.[2][14]
-
Key Considerations: The reaction requires stoichiometric amounts of the oxidant. The presence of other electron-rich aromatic systems in the molecule could lead to side reactions.
Experimental Protocol: Selective Deprotection of a PMB Ether with DDQ
-
Setup: Dissolve the substrate containing both PMB and Bn ethers in a mixture of Dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DDQ (1.1-1.5 equivalents per PMB group) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Reaction: Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the color dissipates.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography to separate the desired alcohol from the DDQ hydroquinone byproduct and p-methoxybenzaldehyde.
Lewis Acid-Mediated Cleavage
Lewis acids provide a third orthogonal axis, capable of cleaving benzyl ethers under conditions that may leave other protecting groups, such as silyl ethers, intact.
-
Mechanism: A strong Lewis acid coordinates to the oxygen atom of the benzyl ether, weakening the C-O bond and facilitating its cleavage, often through an Sₙ1-type pathway.
-
Causality of Experimental Choice: This method is particularly valuable for cleaving a standard benzyl ether in the presence of a silyl ether. Many silyl ether deprotection conditions (e.g., fluoride ions) are basic, while hydrogenolysis is reductive. Lewis acids offer a distinct set of conditions that are neither strongly basic nor reductive. The BCl₃·SMe₂ complex is particularly effective and milder than BCl₃ alone.[15]
-
Key Considerations: The stoichiometry of the Lewis acid can be critical, and over-exposure can lead to the cleavage of more robust ethers or other acid-sensitive groups. The reaction must be performed under strictly anhydrous conditions.
Experimental Protocol: Selective Deprotection of a Benzyl Ether with BCl₃·SMe₂
-
Setup: Dissolve the substrate containing a benzyl ether and a silyl ether in anhydrous Dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).[2]
-
Cooling: Cool the solution to the desired temperature (typically -78 °C or 0 °C).
-
Reagent Addition: Add Boron Trichloride-Dimethyl Sulfide complex (BCl₃·SMe₂, typically 1.5-3.0 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, careful addition of a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via column chromatography.
Data Presentation & Strategy Selection
A rational protecting group strategy requires a clear comparison of the available tools.
Table 1: Comparison of Orthogonal Deprotection Strategies for Benzyl Ethers
| Strategy | Primary Reagent(s) | Typical Conditions | Cleaves | Tolerates (Orthogonal To) | Incompatible With |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOAc, rt, 1 atm | Bn, PMB, Cbz, Esters | Silyl ethers, Acyl groups | Alkenes, Alkynes, Nitro groups, Azides[10] |
| Catalytic Transfer Hydrogenolysis | HCOONH₄, Pd/C | MeOH, reflux | Bn, PMB, Cbz | Silyl ethers, Acyl groups | Most reducible groups (milder than H₂)[4][11] |
| Oxidative Cleavage | DDQ, H₂O | CH₂Cl₂/H₂O, 0 °C to rt | PMB (selectively) | Bn, Silyl ethers, Alkenes, Alkynes[2][14] | Other electron-rich aromatics |
| Lewis Acid Cleavage | BCl₃·SMe₂ | CH₂Cl₂, -78 °C to 0 °C | Bn (selectively) | Silyl ethers (e.g., TBDPS, TMS)[2][15] | Very acid-labile groups |
Visualization of a Deprotection Strategy Workflow
Choosing the correct deprotection sequence is critical. The following diagram illustrates a decision-making process for a chemist facing a deprotection challenge.
Caption: Decision tree for selecting an orthogonal deprotection strategy.
Visualizing an Orthogonal Sequence
Consider a hypothetical substrate with three different hydroxyl protecting groups: a tert-butyldiphenylsilyl (TBDPS) ether, a benzyl (Bn) ether, and a p-methoxybenzyl (PMB) ether. An effective orthogonal strategy allows for their sequential removal.
Caption: Example of a three-step orthogonal deprotection sequence.
Conclusion
The strategic use of benzyl ethers and their substituted variants is a powerful approach in modern organic synthesis. Understanding the distinct mechanisms and reaction conditions for their cleavage is paramount for designing efficient and successful synthetic routes. Reductive, oxidative, and acid-catalyzed methods are not mutually exclusive; rather, they are complementary tools in the chemist's arsenal. By leveraging the principles of orthogonality, researchers can navigate the complexities of poly-hydroxylated molecules with precision and control, paving the way for the synthesis of novel therapeutics and complex materials.
References
-
Bajwa, J. S. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. (2024). Chemical and Pharmaceutical Bulletin, 72(2), 213-219. Retrieved from [Link]
-
Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(23), 3463-3466. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Ahn, D. K., Kang, Y. W., & Woo, S. K. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3596–3604. Retrieved from [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. (2016). Tetrahedron: Asymmetry, 27(16), 707-728. Retrieved from [Link]
-
Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. (2024). PubMed. Retrieved from [Link]
-
Boons, G.-J., & Hale, K. J. (2000). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 2(18), 2825–2828. Retrieved from [Link]
-
Gütz, C., et al. (2017). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters, 19(8), 2146–2149. Retrieved from [Link]
-
Kiessling, L. L., & Young, T. S. (2000). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Angewandte Chemie International Edition, 39(21), 3923-3925. Retrieved from [Link]
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. (2021). RSC Advances, 11(50), 31278-31302. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Crich, D., & Lim, L. B. L. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 69(8), 2849–2853. Retrieved from [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. Retrieved from [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Retrieved from [Link]
-
Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518. Retrieved from [Link]
-
Madsen, R., & Roberts, B. P. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Retrieved from [Link]
-
Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108. Retrieved from [Link]
-
Deprotection of benzyl ethers using DDQ. (n.d.). ResearchGate. Retrieved from [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of Benzyl Ethers Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under Photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Retrieved from [Link]
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. (2015). CoLab.
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]
-
A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2000). ResearchGate. Retrieved from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Murasawa, K., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(15), 5800–5804. Retrieved from [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. (2020). ACS Sustainable Chemistry & Engineering, 8(47), 17565–17575. Retrieved from [Link]
-
Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. (2021). ResearchGate. Retrieved from [Link]
-
Orthogonal N,N-deprotection strategies of β-amino esters. (1998). Journal of the Chemical Society, Perkin Transactions 1, (21), 3543-3548. Retrieved from [Link]
-
Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. (2022). ChemRxiv. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to the Synthesis of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone for Advanced Research
Introduction
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone is a polysubstituted aromatic ketone of significant interest to researchers in drug development and medicinal chemistry. Its highly functionalized hydroquinone core, featuring both protected and free hydroxyl groups, makes it a valuable intermediate for the synthesis of a variety of complex natural products and pharmacologically active molecules. The strategic placement of the acetyl, benzyloxy, and hydroxyl moieties presents unique synthetic challenges, necessitating a careful selection of synthetic routes to ensure efficiency, regioselectivity, and scalability.
This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this target molecule. Each route is evaluated based on its underlying chemical principles, experimental feasibility, and overall efficiency. Detailed protocols, supported by data from analogous transformations reported in the scientific literature, are provided to enable researchers to make informed decisions for their specific research needs.
Route 1: Linear Synthesis via Stepwise Functionalization of a Precursor Acetophenone
This approach commences with a commercially available, less substituted acetophenone and sequentially introduces the required functional groups. The core of this strategy lies in the careful orchestration of protection and oxidation steps to achieve the desired substitution pattern.
Conceptual Workflow of Route 1
Caption: Linear synthesis strategy (Route 1).
Detailed Experimental Protocols for Route 1
Step 1: Synthesis of 2,4-Bis(benzyloxy)acetophenone
This step involves the protection of the hydroxyl groups of 2,4-dihydroxyacetophenone via Williamson ether synthesis. The selective benzylation of the more acidic 4-hydroxyl group can be achieved under carefully controlled conditions, followed by the benzylation of the 2-hydroxyl group.
-
Protocol: To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.2 eq). Benzyl bromide (2.2 eq) is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and concentration, followed by purification of the crude product by recrystallization or column chromatography to yield 2,4-bis(benzyloxy)acetophenone. A similar procedure for the mono-benzylation of a dihydroxyacetophenone has been reported with a yield of 78%[1].
Step 2: Synthesis of 1-(2,4-Bis(benzyloxy)-5-hydroxyphenyl)ethanone via Elbs Persulfate Oxidation
The Elbs persulfate oxidation introduces a hydroxyl group at the para-position to an existing phenolic hydroxyl group. In this case, we are targeting the introduction of a hydroxyl group at the 5-position.
-
Protocol: The 2,4-bis(benzyloxy)acetophenone (1.0 eq) is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide). A solution of potassium persulfate (K₂S₂O₈, 1.1 eq) is added portion-wise at a low temperature (0-10 °C). The reaction mixture is stirred for several hours, and the progress is monitored. After the reaction is complete, the mixture is acidified, and the product is extracted. The Elbs persulfate oxidation is known for having variable yields, but it is a well-established method for the hydroxylation of phenols[2][3].
Step 3: Synthesis of this compound via Dakin Oxidation
The Dakin oxidation converts an ortho- or para-hydroxyaryl ketone into a diol. In this step, the ortho-hydroxy ketone intermediate is oxidized to introduce the final hydroxyl group at the 3-position.
-
Protocol: The 1-(2,4-bis(benzyloxy)-5-hydroxyphenyl)ethanone (1.0 eq) is dissolved in a basic solution (e.g., aqueous sodium hydroxide). Hydrogen peroxide (H₂O₂, excess) is added dropwise at a controlled temperature. The reaction proceeds via the migration of the aryl group and subsequent hydrolysis of the resulting ester to yield the diol[4][5][6]. The final product is isolated after acidification and purification.
Performance Analysis of Route 1
| Step | Transformation | Key Reagents | Reported Yields (Analogous Reactions) | Advantages | Disadvantages |
| 1 | Benzylation | Benzyl bromide, K₂CO₃ | ~78%[1] | Well-established reaction. | Requires careful control for selective di-benzylation. |
| 2 | Elbs Oxidation | K₂S₂O₈, NaOH | Moderate to low[2][3] | Direct hydroxylation. | Can suffer from low yields and side reactions. |
| 3 | Dakin Oxidation | H₂O₂, NaOH | Generally good | Mild conditions, high selectivity for ortho-hydroxy ketones[4][5]. | Requires the presence of an ortho-hydroxyl group. |
Route 2: Convergent Synthesis via Acylation of a Pre-functionalized Aromatic Core
This strategy focuses on first constructing the fully substituted hydroquinone core with the desired benzyloxy and hydroxyl groups, followed by the introduction of the acetyl group in the final step. This approach can offer advantages in terms of overall yield and purification if the initial core can be synthesized efficiently.
Conceptual Workflow of Route 2
Sources
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Biological Activity of 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone Isomers: A Proposed Research Framework
This guide provides a comprehensive research framework for the synthesis, characterization, and comparative biological evaluation of "1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone" and its potential isomers. Given the nascent state of research on this specific molecule, this document serves as a strategic guide for researchers and drug development professionals. It outlines a logical, data-driven approach to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Significance of Isomerism in Phenolic Compounds
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] The molecule of interest, this compound, is a complex acetophenone derivative with multiple hydroxyl and bulky benzyloxy groups. The specific arrangement of these functional groups—its isomerism—is critical. It is a well-established principle that stereochemistry and positional isomerism can profoundly impact a molecule's biological activity, with one isomer often being highly active while others are inert or even toxic.[3][4]
This guide proposes a systematic evaluation of the key isomers of the parent compound to unlock their therapeutic potential. Based on the core dihydroxyphenyl structure, we hypothesize that these isomers will exhibit significant, yet varied, biological activities. The primary activities to be investigated are:
-
Antioxidant and Radical Scavenging Activity: Essential for combating oxidative stress.
-
Anti-inflammatory Effects: Key for addressing chronic inflammatory diseases.
-
Cytotoxicity: Particularly against relevant cancer cell lines.
-
Tyrosinase Inhibition: A crucial activity for dermatological and cosmetic applications related to hyperpigmentation.[5][6]
The following sections detail a comprehensive workflow, from conceptual design to data analysis, to compare these activities rigorously.
Overall Experimental Workflow
A successful comparative study requires a multi-stage, systematic approach. The workflow is designed to progress from broad, high-throughput screening to more specific, mechanism-based assays. This ensures that resources are focused on the most promising candidates identified in the initial phases.
Caption: High-level workflow for isomer comparison.
Comparative Analysis of Antioxidant Activity
Oxidative stress is a key pathological factor in numerous diseases. The antioxidant potential of the isomers will be evaluated using two complementary radical scavenging assays. Using multiple assays is crucial as the results can be influenced by the reaction environment and the nature of the radical species.[7]
Rationale for Assay Selection
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of a compound to donate a hydrogen atom to the stable DPPH radical. It is a rapid and widely used method for screening antioxidant activity.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the pre-formed ABTS radical cation. It is advantageous because it can be used in both aqueous and organic solvents and is less affected by steric hindrance of the antioxidant molecule.[7][9]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark to prevent degradation.[9]
-
Prepare stock solutions (e.g., 1 mg/mL) of each isomer and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test isomers or standard, prepared by serial dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the concentration of each isomer to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation
The antioxidant activities should be summarized in a table for clear comparison.
| Compound Isomer | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Isomer 1 | ||
| Isomer 2 | ||
| Isomer 3 | ||
| Ascorbic Acid |
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation contributes to a wide range of diseases. The anti-inflammatory potential of the isomers will be assessed using a well-established cellular model.
Rationale for Model and Assay Selection
-
Cell Line: RAW 264.7 murine macrophage cells are a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), they produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10]
-
Initial Viability Assay (MTT): Before assessing anti-inflammatory activity, it is critical to determine the non-toxic concentrations of each isomer using the MTT assay. This ensures that any observed reduction in inflammatory markers is not due to cell death. The MTT assay measures the metabolic activity of viable cells.[11][12]
-
Nitric Oxide (NO) Inhibition Assay: Overproduction of NO is a hallmark of inflammation. The Griess assay is a simple colorimetric method to measure nitrite (a stable product of NO), in the cell culture supernatant.[10]
-
Cytokine Measurement (ELISA): Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key drivers of the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method to quantify their levels.[13][14]
Signaling Pathway Context
The compounds are expected to interfere with the LPS-induced inflammatory signaling cascade in macrophages. Understanding this pathway provides context for the experimental readouts.
Caption: LPS-induced inflammatory pathway in macrophages.
Experimental Protocol: NO Production and Cytokine Measurement
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the isomers for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.[15]
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Mix it with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer's instructions.[13]
-
Data Presentation
| Compound Isomer | Conc. (µM) | NO Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |
| Control | - | 100 | |||
| LPS Only | - | 100 | ~100 | ||
| Isomer 1 | 10 | ||||
| 25 | |||||
| Isomer 2 | 10 | ||||
| 25 |
Comparative Analysis of Tyrosinase Inhibitory Activity
Tyrosinase is the key enzyme in melanin synthesis, making it a prime target for agents that treat hyperpigmentation.[5][16] Comparing the isomers' ability to inhibit this enzyme is crucial for dermatological applications.
Rationale for Assay Selection
-
Mushroom Tyrosinase Assay: This cell-free enzymatic assay is a standard, high-throughput method for initial screening of tyrosinase inhibitors. It uses L-DOPA as a substrate and measures the formation of dopachrome.[17][18] Kojic acid is commonly used as a positive control.[19]
-
Cell-Based Melanogenesis Assay: To confirm the activity in a more biologically relevant context, a cell-based assay using B16F10 murine melanoma cells is essential. This assay measures the actual melanin content within the cells after treatment with the test compounds.[19]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (2 mM) in the same buffer.
-
Prepare stock solutions of the test isomers and Kojic Acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test isomer solution at various concentrations, and 20 µL of the tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes.[17]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value for each isomer.
-
Data Presentation
| Compound Isomer | Tyrosinase Inhibition IC50 (µM) | Cellular Melanin Content (% of control) |
| Isomer 1 | ||
| Isomer 2 | ||
| Isomer 3 | ||
| Kojic Acid |
Conclusion and Future Directions
This guide outlines a rigorous and logical framework for the comparative evaluation of "this compound" isomers. By systematically assessing their antioxidant, anti-inflammatory, cytotoxic, and tyrosinase-inhibiting properties, researchers can effectively identify lead candidates and establish clear structure-activity relationships. The proposed workflow, from initial screening to cell-based mechanistic studies, ensures that the data generated is robust, reproducible, and directly comparable across isomers. The resulting insights will be invaluable for guiding further preclinical development in the fields of oncology, inflammatory diseases, and dermatology.
References
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Benkhaira, N., et al. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
-
Food Safety and Health. Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. 2022. Available from: [Link]
-
Lin, V. C., et al. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PMC. 2018. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2024. Available from: [Link]
-
Active Concepts. Tyrosinase Inhibition Assay. Available from: [Link]
-
Çetinkaya, Y., et al. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. 2012. Available from: [Link]
-
Silva, A. Tyrosinase inhibitory activity. ResearchGate. 2023. Available from: [Link]
-
Chen, Y. H., et al. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Publishing. 2020. Available from: [Link]
-
Löffler, M., et al. Mushroom Tyrosinase-Based Enzyme Inhibition Assays Are Not Suitable for Bioactivity-Guided Fractionation of Extracts. Journal of Natural Products. 2019. Available from: [Link]
-
Attogene. Tyrosinase Inhibitor Assay Kit. Available from: [Link]
-
Springer Protocols. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Available from: [Link]
-
Çetinkaya, Y., et al. Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. ResearchGate. 2012. Available from: [Link]
-
Olech, M., et al. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. ResearchGate. 2020. Available from: [Link]
-
Chemsrc. 1-(3,4-Dihydroxyphenyl)ethanone. 2024. Available from: [Link]
-
Al-Bayati, M. F. Cytotoxic Effect of YH239-EE and Its Enantiomer on MCF7 Cell Line. PMC. Available from: [Link]
-
Zare, K., et al. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. NIH. Available from: [Link]
-
Goudarzi, M., et al. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. 2021. Available from: [Link]
-
Benkhaira, N., et al. Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Available from: [Link]
-
Hazarika, M., et al. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. 2023. Available from: [Link]
-
Kim, Y. J., et al. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. PubMed. 2005. Available from: [Link]
-
Spottiswoode, N., et al. Detection and Quantification of Cytokines and Other Biomarkers. PMC. Available from: [Link]
-
Leng, S. X., et al. ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. The Journals of Gerontology: Series A. 2008. Available from: [Link]
-
de Jong, H. K., et al. Approaches to Determine Expression of Inflammatory Cytokines. PMC. Available from: [Link]
-
Hassan, M., et al. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. NIH. 2021. Available from: [Link]
-
Kamalakkannan, P., et al. Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. Available from: [Link]
-
Bagdassarian, S., et al. Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. PubMed. 2024. Available from: [Link]
-
University of Calgary. stereochemistry and biological activity of drugs. Available from: [Link]
-
Kim, J. H., et al. 1-(3-Benzyl-4,6-dibenzyloxy-2-hydroxyphenyl)ethanone. PMC. Available from: [Link]
-
Fun, H. K., et al. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC. Available from: [Link]
-
Orozco-valerio, M. J., et al. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC. 2022. Available from: [Link]
-
Kamalakkannan, P., et al. (PDF) Anti-Inflammatory Effect of Certain Dihydroxy Flavones and the Mechanisms Involved. ResearchGate. 2012. Available from: [Link]
-
Fantappiè, O., et al. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. MDPI. 2023. Available from: [Link]
-
Yathirajan, H. S., et al. 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. ResearchGate. Available from: [Link]
-
Lee, S. K., et al. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway. PMC. Available from: [Link]
-
Lee, E. J., et al. Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics. 2007. Available from: [Link]
-
Pinto, A., et al. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. 2023. Available from: [Link]
-
Pinto, A., et al. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. 2023. Available from: [Link]
-
Veronez, L. C., et al. Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. PubMed. 2017. Available from: [Link]
-
Khan, I., et al. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. 2024. Available from: [Link]
-
Korhonen, R., et al. Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1. PLOS ONE. 2012. Available from: [Link]
Sources
- 1. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biomolther.org [biomolther.org]
- 16. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking the Purity of Synthesized 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical framework for benchmarking the purity of a key synthetic intermediate, 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone (CAS No. 1083181-35-4)[1][2]. This polyhydroxyacetophenone derivative, by virtue of its structure, is a molecule of interest in medicinal chemistry, likely as a precursor to flavonoids or other pharmacologically active scaffolds. Its phenolic hydroxyl groups also suggest potential antioxidant properties.
This guide will navigate through a plausible synthetic route, elucidate the potential impurity landscape, and provide detailed, validated analytical methodologies for purity assessment. Furthermore, we will compare its performance profile with relevant alternatives, supported by experimental data and established scientific principles.
The Imperative of Purity in Drug Development
The presence of impurities in a drug substance can have significant implications for its quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities. For a compound like this compound, which serves as a building block in multi-step syntheses, ensuring its purity is paramount to avoid the introduction of unwanted side products in subsequent reactions, which can complicate purification and compromise the integrity of the final API.
I. Synthesis and the Genesis of Impurities
A. Plausible Synthetic Workflow
The synthesis would likely proceed as follows:
-
Starting Material Selection : The logical precursor is 1-(2,3,4,6-tetrahydroxyphenyl)ethanone.
-
Reaction : The tetrahydroxyacetophenone would be reacted with at least two equivalents of benzyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetone or N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl groups, forming phenoxide ions that then act as nucleophiles, attacking the benzylic carbon of benzyl bromide to form the benzyl ether linkages.
-
Work-up and Purification : Following the reaction, an aqueous work-up would be performed to remove the inorganic salts and any remaining water-soluble impurities. The crude product would then be purified, likely via recrystallization or column chromatography, to isolate the desired this compound.
Caption: Plausible synthetic workflow for this compound.
B. The Impurity Profile: What to Expect
The purity of the final product is intrinsically linked to the intricacies of the synthesis and purification processes. Potential impurities can be categorized as follows:
-
Unreacted Starting Materials :
-
1-(2,3,4,6-Tetrahydroxyphenyl)ethanone
-
Benzyl bromide
-
-
Partially Benzylated Intermediates :
-
Mono-benzylated isomers of the starting material.
-
-
Over-benzylated Byproducts :
-
Tri- and tetra-benzylated derivatives.
-
-
Isomeric Byproducts :
-
Benzylation at different hydroxyl positions, leading to isomers of the target compound.
-
-
C-Alkylated Byproducts : A known side reaction in the benzylation of phenols is C-alkylation, where the benzyl group attaches directly to the aromatic ring instead of the hydroxyl oxygen[4][5].
-
Residual Solvents :
-
Acetone, DMF, or solvents used in purification (e.g., ethyl acetate, hexanes).
-
-
Degradation Products :
-
Polyhydroxyacetophenones can be susceptible to oxidation, especially under basic conditions.
-
II. Analytical Benchmarking: A Multi-pronged Approach
A robust assessment of purity requires a combination of orthogonal analytical techniques. Here, we detail the key methods for the comprehensive characterization of this compound.
A. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC with UV detection is the workhorse for purity determination of aromatic compounds. A validated, stability-indicating HPLC method is essential for separating the target compound from its potential impurities.
Experimental Protocol: HPLC Method Development and Validation
-
Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point[6][7].
-
Mobile Phase : A gradient elution is typically required to separate compounds with a range of polarities.
-
Solvent A : Water with 0.1% phosphoric acid or formic acid (for MS compatibility)[6].
-
Solvent B : Acetonitrile or methanol.
-
-
Gradient Program : A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar compounds.
-
Detection : UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 280 nm). A PDA detector is advantageous for assessing peak purity.
-
Validation : The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness[8].
Data Presentation: HPLC Purity Analysis
| Parameter | Specification |
| Purity (by area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound and for identifying any co-isolated impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.
-
Experiments :
-
¹H NMR : Provides information on the number and chemical environment of protons.
-
¹³C NMR : Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : Used to establish connectivity within the molecule and aid in the structural assignment of impurities.
-
Expected ¹H NMR Spectral Features of this compound:
-
Aromatic protons of the benzyloxy groups : Multiplets in the range of 7.2-7.5 ppm.
-
Methylene protons of the benzyloxy groups (-O-CH₂-Ph) : Singlets around 5.0-5.2 ppm.
-
Aromatic proton of the acetophenone ring : A singlet in the aromatic region.
-
Hydroxyl protons : Broad singlets, with chemical shifts dependent on solvent and concentration.
-
Acetyl protons (-COCH₃) : A singlet around 2.5 ppm.
C. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Technique : Electrospray ionization (ESI) is well-suited for this type of molecule.
-
Analysis : The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₂₂H₂₀O₅, MW: 364.39 g/mol ).
Sources
- 1. This compound | 1083181-35-4 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone: Essential Safety and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. 1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone, a complex aromatic ketone, represents a class of compounds that, while promising in research, requires a diligent and informed approach to laboratory safety. Due to the limited availability of specific safety data for this compound, this guide synthesizes established protocols for structurally similar chemicals to provide a robust framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. By examining related chemical structures, we can infer potential risks. The presence of aromatic rings, hydroxyl groups, and a ketone functional group suggests the following potential hazards:
-
Skin and Eye Irritation: Aromatic ketones and phenolic compounds can cause significant irritation upon contact with skin and eyes. An SDS for a similar compound, 1-(3,4-Dihydroxyphenyl)ethanone, lists skin and eye irritation as known hazards.[1]
-
Respiratory Tract Irritation: Fine powders of organic compounds can cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: Many complex organic molecules are harmful if ingested.
It is crucial to handle this compound as if it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of organic solvents and chemicals.[3] For extended contact or when handling larger quantities, consider a more robust glove like neoprene or butyl rubber.[4] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical splash goggles and a face shield are mandatory.[1][3] |
| Body Protection | A flame-resistant laboratory coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned.[3] For larger scale operations, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator should be used to prevent inhalation of dust particles. For operations that may generate vapors or aerosols, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing risk. The following diagram and procedural steps outline a safe handling protocol.
Caption: Safe Handling Workflow for this compound.
Procedural Steps:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE and inspect it for any defects.
-
Review the SDS for benzophenone and other structurally similar compounds to refresh your understanding of potential hazards.[2]
-
-
Handling:
-
When weighing the solid compound, do so within a chemical fume hood to minimize inhalation risk. Use anti-static measures to prevent dust accumulation.[2]
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure all reaction setups are secure and properly ventilated.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is generally effective.
-
Segregate waste into appropriate containers: solid waste, halogenated solvent waste, and non-halogenated solvent waste.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
Caption: Chemical Waste Disposal Plan.
Disposal Protocol:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh paper, and paper towels, should be placed in a designated solid chemical waste container.
-
Liquid Waste:
-
Solutions of the compound in non-halogenated solvents should be collected in a "Non-Halogenated Organic Waste" container.
-
Solutions in halogenated solvents (e.g., dichloromethane) must be collected in a separate "Halogenated Organic Waste" container.
-
-
Labeling and Storage: All waste containers must be clearly labeled with the full chemical names of the contents. Store sealed waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of chemical waste down the drain.
By adhering to these conservative yet essential safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.
References
-
University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
San Jose State University. (2024). Personal Protective Equipment: Hands. Retrieved from [Link]
-
Angene Chemical. (2024). 1-(3,4-Dihydroxyphenyl)ethanone Safety Data Sheet. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Certas Lubricant Solutions. (2022). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Retrieved from [Link]
-
European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from [Link]
- Google Patents. (n.d.). EP0855379B1 - Methods for the preparation of benzophenone derivatives.
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). WO2011089385A1 - New processes for producing benzophenone derivatives.
-
Chemsigma. (n.d.). This compound [1083181-35-4]. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
